4-Cyanobenzamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKWTMJZHKZKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184424 | |
| Record name | p-Cyanobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-34-2 | |
| Record name | 4-Cyanobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cyanobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cyanobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CYANOBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P9UG7V78S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyanobenzamide: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 4-cyanobenzamide, a versatile bifunctional molecule of significant interest to researchers and professionals in drug discovery and materials science. We will delve into its core chemical and physical properties, explore its molecular structure, discuss its synthesis and reactivity, and highlight its applications as a critical building block for novel therapeutic agents and functional materials.
Core Molecular and Physical Characteristics
This compound is a crystalline solid at room temperature, appearing as a white to pale cream or light yellow powder.[1][2][3] It is characterized by the presence of both a nitrile (-C≡N) and an amide (-CONH₂) functional group attached to a benzene ring in a para configuration. This unique arrangement of electron-withdrawing groups influences its chemical reactivity and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O | [1][4][5] |
| Molecular Weight | 146.15 g/mol | [1][4][5] |
| Appearance | White to light yellow/pale cream powder or crystal | [1][2][3] |
| Melting Point | 223.0-229.0 °C | [2][4][6] |
| CAS Number | 3034-34-2 | [1][4][5] |
| IUPAC Name | This compound | [2][4][7] |
| InChI Key | FUKWTMJZHKZKFA-UHFFFAOYSA-N | [1][4][7] |
| Canonical SMILES | NC(=O)C1=CC=C(C=C1)C#N | [2][4][7] |
Solubility
While detailed quantitative solubility data is not extensively reported in the provided results, it is generally described as slightly soluble in water.[4] Its solubility in various organic solvents would be a critical parameter for its use in synthesis and would typically be determined empirically based on the reaction conditions.
Molecular Structure and Crystallography
The molecular structure of this compound is fundamental to understanding its properties and reactivity. The planar benzene ring provides a rigid scaffold for the nitrile and amide functional groups.
Caption: Molecular structure of this compound.
Polymorphism
A noteworthy characteristic of this compound is its ability to exist in different crystalline forms, known as polymorphs.[1] At least two polymorphs, Form I and Form II, have been identified.[1] These polymorphs, while having the same chemical composition, crystallize in different space groups (P21/n for Form I and P21/c for Form II, both monoclinic) and exhibit distinct physical properties.[1] This difference is attributed to variations in their molecular stacking and hydrogen bonding networks.[1]
-
Form I crystals are noted for their remarkable reversible elastic deformation.[1]
-
Form II crystals are brittle and fracture easily under external force.[1]
The distinct hydrogen bonding in each form is a key determinant of these properties. In Form II, each this compound molecule is "tightly frozen" by four hydrogen bonds, creating supramolecular sheets.[1] These sheets are formed through weak –HN···N≡C interactions that link dimers.[1] This polymorphism makes this compound a model system for developing flexible photonic materials with properties like reversible elastic deformation and multicolor afterglow.[1]
Synthesis and Reactivity
This compound is a valuable chemical intermediate, and several synthetic routes have been developed for its preparation.
Synthetic Methodologies
A primary method for synthesizing this compound is the partial hydrolysis of 1,4-dicyanobenzene .[1] This process requires careful control of reaction conditions to selectively hydrolyze only one of the two nitrile groups.[1]
Modern approaches also include palladium-catalyzed carbonylation reactions .[1] Another strategy involves the reaction of 4-cyanophenylzinc iodide with trichloroacetyl isocyanate , followed by basic hydrolysis, which can produce this compound in high yield.[1]
4-Cyanobenzoyl chloride is a key precursor for many derivatives.[8] It can be prepared from 4-carbamoylbenzoic acids, which are accessible from industrial feedstocks like terephthalic acid dichloride.[9]
Reactivity and Role as a Building Block
The bifunctional nature of this compound makes it a versatile building block in organic synthesis. The amide and nitrile groups can undergo various chemical transformations, often selectively.
The 4-cyanobenzoyl moiety is particularly valuable for synthesizing novel therapeutic agents.[8] N-substituted 4-cyanobenzamides are typically synthesized through the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with a primary or secondary amine.[8] This amidation is a common strategy to incorporate the this compound structure into larger, more complex, and often biologically active molecules.[1]
Caption: Synthesis of N-substituted 4-cyanobenzamides.
Applications in Research and Development
This compound and its derivatives are pivotal in several areas of scientific research, most notably in medicinal chemistry and materials science.
Drug Discovery and Medicinal Chemistry
Benzamide derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8] The 4-cyanobenzoyl moiety serves as a valuable building block for synthesizing novel therapeutic agents.[8]
A significant application is in the development of dual-target inhibitors for the management of neuropathic pain.[1] this compound is a precursor for synthesizing 4-cyanamidobenzenesulfonamide derivatives that simultaneously target human carbonic anhydrase VII (hCA VII) and cathepsin S.[1] In these compounds, the cyanamide group acts as an electrophilic "warhead," enabling potent inhibition of cysteine cathepsins.[1]
Materials Science
As previously mentioned, the polymorphism of this compound makes it a subject of interest in materials science.[1] Its different crystalline forms exhibit unique mechanical and photophysical properties, such as reversible elastic deformation and room-temperature phosphorescence (RTP).[1] This makes it a model system for the development of flexible photonic materials.[1]
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H stretching of the primary amide, typically appearing as two bands in the region of 3400-3200 cm⁻¹.
-
C=O stretching (Amide I band) around 1680-1640 cm⁻¹.
-
N-H bending (Amide II band) around 1640-1550 cm⁻¹.
-
C≡N stretching of the nitrile group, a sharp and intense peak around 2230-2220 cm⁻¹.
-
C-H stretching of the aromatic ring just above 3000 cm⁻¹.
-
C=C stretching of the aromatic ring in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the amide group (-CONH₂) will likely appear as two broad singlets due to quadrupole broadening from the nitrogen atom and possible restricted rotation around the C-N bond. The four aromatic protons will appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The nitrile carbon will appear around δ 118-120 ppm, while the amide carbonyl carbon will be significantly downfield, around δ 165-170 ppm. The four aromatic carbons will also show distinct signals in the δ 120-150 ppm range.
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (146.15). Common fragmentation patterns would involve the loss of the amide group or the nitrile group, leading to characteristic fragment ions.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][3][7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[10][12]
Experimental Protocol: Synthesis of N-Aryl-4-cyanobenzamide
This protocol describes a general procedure for the synthesis of an N-aryl-4-cyanobenzamide via the acylation of a substituted aniline with 4-cyanobenzoyl chloride.[8]
Materials:
-
4-Cyanobenzoyl chloride
-
Substituted aniline (e.g., aniline, 4-chloroaniline)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirring aniline solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-aryl-4-cyanobenzamide.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 3034-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 3034-34-2 [chemicalbook.com]
- 7. p-Cyanobenzamide | C8H6N2O | CID 76427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents [patents.google.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Cyanobenzamide (CAS: 3034-34-2): Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Cyanobenzamide, a versatile organic compound with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, key reactions, and notable applications of this important chemical intermediate.
Core Molecular and Physical Properties
This compound, with the CAS number 3034-34-2, is an organic compound featuring both a nitrile and an amide functional group attached to a benzene ring in a para configuration.[1] This unique structure makes it a valuable building block in the synthesis of more complex molecules.[2]
Chemical Structure
The structure of this compound consists of a central benzene ring substituted with a cyano group (-C≡N) and a primary amide group (-CONH₂).
Caption : Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3034-34-2 | [2][3] |
| Molecular Formula | C₈H₆N₂O | [2][3] |
| Molecular Weight | 146.15 g/mol | [2][3] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 224-228 °C | [2] |
| Boiling Point | 350.2±25.0 °C at 760 mmHg | [4] |
| Density | 1.2±0.1 g/cm³ | [4] |
| Purity | Typically ≥96.0% (by HPLC) | [2][5] |
| Storage | Room temperature, in a cool, dark place | [2] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Partial Hydrolysis of 1,4-Dicyanobenzene
A primary and long-standing method for synthesizing this compound is the partial hydrolysis of 1,4-dicyanobenzene.[2] This process requires careful control of reaction conditions to selectively hydrolyze only one of the two nitrile groups.[2]
Caption : Workflow for the partial hydrolysis of 1,4-Dicyanobenzene.
From 4-Cyanobenzoyl Chloride
A versatile and common laboratory-scale synthesis involves the reaction of 4-cyanobenzoyl chloride with an amine.[6] This nucleophilic acyl substitution is highly efficient.[6] For the synthesis of the parent this compound, ammonia or an ammonia equivalent would be used as the amine.
Experimental Protocol: Synthesis of N-Aryl-4-cyanobenzamides from 4-Cyanobenzoyl Chloride
This protocol describes a general procedure for the synthesis of N-substituted 4-cyanobenzamides, which can be adapted for the synthesis of the parent compound.
-
Materials :
-
4-Cyanobenzoyl chloride
-
Substituted aniline (or ammonia source)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[6]
-
-
Procedure :
-
Dissolve the substituted aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or pyridine to the solution.
-
Slowly add a solution of 4-cyanobenzoyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.[6]
-
Spectroscopic Characterization
Spectroscopic data is crucial for the structural confirmation of this compound.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the nitrile carbon, the amide carbonyl carbon, and the aromatic carbons. |
| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the C≡N stretching of the nitrile group. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (146.15 g/mol ).[2][7] |
Key Chemical Reactions and Applications
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials.
Medicinal Chemistry Applications
The 4-cyanobenzoyl moiety is a key structural motif in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[6]
-
Neuropathic Pain Inhibitors : this compound is a precursor for the synthesis of 4-cyanamidobenzenesulfonamide derivatives. These compounds are investigated as dual-target inhibitors of human carbonic anhydrase VII (hCA VII) and cathepsin S, which are promising therapeutic targets for neuropathic pain.[2] The cyanamide moiety in these derivatives acts as an electrophilic warhead, enabling potent inhibition of cysteine cathepsins.[2]
-
PARP Inhibition : While direct studies on this compound as a PARP (Poly ADP-Ribose Polymerase) inhibitor are not extensively detailed, its structural analog, 3-aminobenzamide, is a well-known PARP inhibitor.[8][9] PARP inhibitors are a class of anticancer drugs that work by preventing cancer cells from repairing their DNA, leading to cell death.[10] The benzamide scaffold is crucial for this activity, suggesting that derivatives of this compound could be explored for similar applications. The over-activation of PARP1 is implicated in several neurodegenerative disorders, and its inhibition is a promising therapeutic strategy.[8]
Caption : Simplified overview of PARP's role in DNA repair and potential inhibition.
Materials Science Applications
This compound has garnered interest in materials science due to its ability to form different crystalline structures, known as polymorphs.[2]
-
Polymorphism : Two polymorphs, Form I and Form II, have been identified.[2] These forms crystallize in different space groups and exhibit distinct physical properties.[2] Form I crystals show remarkable reversible elastic deformation, while Form II crystals are brittle.[2] This difference is attributed to variations in their hydrogen bonding networks.[2] This makes this compound a model system for developing flexible photonic materials with properties like reversible elastic deformation and multicolor afterglow.[2]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements :
-
Precautionary Measures :
-
Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
Use only in a well-ventilated area.[11]
-
Avoid breathing dust.[11]
-
Wash hands thoroughly after handling.[11]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[11]
-
If swallowed, call a poison center or doctor.[11]
-
This product is intended for research use only and is not for diagnostic or therapeutic use in humans.[2][12]
References
- 1. p-Cyanobenzamide | C8H6N2O | CID 76427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | CAS#:3034-34-2 | Chemsrc [chemsrc.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 11. fishersci.com [fishersci.com]
- 12. scbt.com [scbt.com]
An In-depth Technical Guide to the Physical Properties of 4-Cyanobenzamide
Introduction
4-Cyanobenzamide (CAS No: 3034-34-2) is a versatile bifunctional organic compound that holds significant interest for researchers, scientists, and drug development professionals.[1] Its structure, featuring both a nitrile (-C≡N) and an amide (-CONH₂) group on a benzene ring, imparts a unique combination of chemical reactivity and physical characteristics. This guide provides a comprehensive technical overview of the core physical properties of this compound, offering insights into its molecular characteristics, thermal behavior, spectroscopic signature, and crystalline nature. Understanding these fundamental properties is paramount for its effective application in medicinal chemistry, materials science, and synthetic organic chemistry.[1]
Core Molecular and Physical Properties
A summary of the fundamental physical and molecular properties of this compound is presented below. These values are crucial for a range of applications, from reaction stoichiometry calculations to the design of purification and formulation processes.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O | [2][3][4] |
| Molecular Weight | 146.15 g/mol | [1][2][4] |
| Appearance | White to pale cream/light yellow powder or crystal | [1][2][3] |
| Melting Point | 222-229 °C | [1][3][4] |
| Boiling Point | ~265.75 °C (rough estimate) | [5] |
| pKa | ~15.18 (Predicted) | [5] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound. The following sections detail the key spectroscopic techniques used to characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Spectra are typically recorded in deuterated solvents such as DMSO-d₆.[1]
While specific, high-resolution spectra are best sourced from dedicated spectral databases, the expected chemical shifts can be predicted based on the molecular structure. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm in ¹H NMR, with splitting patterns dictated by their substitution on the benzene ring. The amide protons would likely appear as a broad singlet. In ¹³C NMR, distinct signals would be observed for the quaternary carbons (including the nitrile and amide carbonyl carbons), and the protonated aromatic carbons.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum will prominently feature absorption bands corresponding to the nitrile and amide moieties. Key expected vibrational frequencies include:
-
N-H stretching (amide): Two bands in the region of 3400-3200 cm⁻¹
-
C≡N stretching (nitrile): A sharp, medium-intensity band around 2230-2210 cm⁻¹
-
C=O stretching (amide I): A strong absorption band in the region of 1680-1630 cm⁻¹
-
N-H bending (amide II): A band in the region of 1640-1550 cm⁻¹
-
Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the benzene ring conjugated with the cyano and amide groups, this compound is expected to exhibit absorption in the ultraviolet region. The λmax (wavelength of maximum absorbance) is influenced by the solvent polarity. While a specific λmax is not consistently reported across general literature, it is a key parameter to be determined experimentally for quantitative analysis, such as in dissolution or reaction kinetic studies.
Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Soluble | The amide group can form hydrogen bonds with the solvent's hydroxyl group. |
| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Soluble | These solvents can act as hydrogen bond acceptors for the amide protons and effectively solvate the molecule. |
| Nonpolar (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The energy required to break the strong intermolecular forces in the crystal lattice is not sufficiently compensated by weak solute-solvent interactions. |
| Water | Sparingly Soluble | Despite its polarity, the hydrophobic benzene ring limits its solubility in water. |
Crystallography and Polymorphism
This compound is known to exhibit polymorphism, existing in different crystalline forms with distinct physical properties. Two polymorphs, designated as Form I and Form II, have been identified and characterized. Both forms crystallize in the monoclinic system but differ in their space groups. This structural difference leads to variations in their physical characteristics, which can be significant for pharmaceutical and material science applications.
Caption: Polymorphic forms of this compound.
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for the experimental determination of key physical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Methodology:
-
Sample Preparation: Finely powder a small amount of crystalline this compound.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Data Acquisition: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Analysis: Dilute the aliquot with a known volume of a suitable solvent and determine the concentration of this compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility from the concentration and the dilution factor.
Caption: Workflow for solubility determination.
Spectroscopic Analysis Workflow
A general workflow for obtaining spectroscopic data for a solid sample like this compound is outlined below.
Methodology:
-
Sample Preparation: For NMR and UV-Vis, dissolve an accurately weighed amount of this compound in a suitable deuterated (for NMR) or UV-transparent (for UV-Vis) solvent. For IR, prepare a KBr pellet or a mull.
-
Instrument Setup: Calibrate and configure the spectrometer according to standard operating procedures.
-
Data Acquisition: Acquire the spectrum, ensuring an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (e.g., Fourier transform for NMR and IR, baseline correction).
-
Data Analysis: Identify key spectral features (e.g., chemical shifts, coupling constants, peak positions, and intensities).
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. A thorough understanding of its molecular weight, melting point, spectroscopic characteristics, solubility, and crystalline forms is fundamental for its successful application in research and development. The experimental protocols outlined herein offer a framework for the accurate and reliable determination of these properties, ensuring the generation of high-quality data for scientific and industrial endeavors.
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. This compound | 3034-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | 3034-34-2 [chemicalbook.com]
A Technical Guide to 4-Cyanobenzamide: A Multifunctional Building Block in Medicinal Chemistry and Materials Science
Abstract
4-Cyanobenzamide is a versatile organic compound that serves as a critical intermediate and structural motif in diverse scientific fields. With the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol , this molecule is more than a simple chemical reagent; it is a foundational building block for the synthesis of complex therapeutic agents and advanced functional materials.[1][2][3] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, synthesis methodologies with mechanistic insights, and its pivotal applications. It is intended for researchers, chemists, and materials scientists who require a comprehensive understanding of this compound's utility and technical handling.
Introduction: The Significance of the Benzamide Moiety
Benzamide and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing in the architecture of biologically active compounds.[4] Their prevalence stems from the amide group's ability to form stable hydrogen bonds with biological targets like enzymes and receptors, making them ideal scaffolds for drug design. The this compound structure, in particular, combines the stability of the benzamide core with the unique electronic and reactive properties of a nitrile group. This dual functionality allows it to serve not only as a structural component but also as a reactive handle for further chemical transformations, making it a highly valuable synthon in the development of novel therapeutics and functional polymers.[1][5]
Core Physicochemical Properties
The identity and purity of this compound are defined by its distinct physicochemical properties. It is typically supplied as a white to light yellow crystalline powder.[1][6] A comprehensive summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O | [1][2][7] |
| Molecular Weight | 146.15 g/mol | [1][2][3] |
| CAS Number | 3034-34-2 | [1][2][3][6] |
| IUPAC Name | This compound | [7][8] |
| Melting Point | 224-228 °C | [1][6] |
| Appearance | White to light yellow powder/crystal | [1][6] |
| SMILES | NC(=O)C1=CC=C(C=C1)C#N | [7] |
| InChI Key | FUKWTMJZHKZKFA-UHFFFAOYSA-N | [9] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound derivatives involves the acylation of a primary or secondary amine with 4-cyanobenzoyl chloride. This nucleophilic acyl substitution is a robust and versatile method widely used in pharmaceutical development.[5]
General Reaction Scheme
The core reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, with a base used to neutralize the resulting hydrochloric acid.
Caption: Synthesis of N-substituted 4-cyanobenzamides.
Experimental Protocol: Synthesis of N-Aryl-4-cyanobenzamide
This protocol details a standard laboratory procedure for synthesizing an N-aryl-4-cyanobenzamide, a class of compounds often explored in anticancer research.[5]
Materials:
-
4-Cyanobenzoyl chloride
-
Substituted aniline (e.g., 4-chloroaniline)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (Base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive 4-cyanobenzoyl chloride back to its carboxylic acid, which would terminate the desired reaction.
-
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Causality: TEA acts as a base to scavenge the HCl produced during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Cooling controls the exothermic nature of the reaction.
-
-
Acylation: Slowly add a solution of 4-cyanobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise.
-
Causality: A slight excess of the acyl chloride ensures the complete consumption of the limiting aniline reagent. Slow, dropwise addition prevents a rapid temperature increase and potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine (to reduce the solubility of the organic product in any residual aqueous phase).
-
Causality: This aqueous work-up is a self-validating purification step. Each wash is designed to remove a specific class of impurities, ensuring the crude product is significantly cleaner before final purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure N-aryl-4-cyanobenzamide.
Core Applications in Research and Development
This compound's value is demonstrated by its application in two distinct, high-impact fields: drug discovery and materials science.
Caption: Applications of this compound.
A Cornerstone in Drug Discovery
In medicinal chemistry, this compound is a precursor for sophisticated molecules designed for high-specificity targeting. A prime example is its use in synthesizing 4-cyanamidobenzenesulfonamide derivatives.[1] These compounds are engineered as dual-target inhibitors of human carbonic anhydrase VII (hCA VII) and cathepsin S, two enzymes implicated in neuropathic pain.[1] In this context, the cyanamide moiety, derived from the original benzamide, acts as an "electrophilic warhead," enabling potent and often covalent inhibition of target enzymes.[1]
An Emerging Material for Advanced Photonics
Beyond medicine, this compound is a model compound in materials science. It exhibits polymorphism, meaning it can crystallize into different solid-state forms with distinct molecular arrangements.[1] These polymorphs display remarkable differences in their physical properties. For instance, one form shows reversible elastic deformation, making it flexible, while another is brittle.[1] This behavior, coupled with the molecule's ability to exhibit room-temperature phosphorescence (RTP), makes it a target for developing flexible photonic materials with applications in sensors, displays, and anti-counterfeiting technologies.[1]
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using a standard suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the key functional groups, notably the sharp C≡N stretch of the nitrile and the C=O stretch of the amide.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound by measuring its mass-to-charge ratio.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.[7]
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. Researchers must consult the Safety Data Sheet (SDS) before use.[10]
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Rinse mouth if swallowed and seek medical attention.[1][6][8] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[1][6][8] |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[1][6][8] |
| Metabolism Hazard | Metabolism may release cyanide | Avoid inhalation and ingestion. Use in a well-ventilated area or fume hood.[10] |
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][10]
Conclusion
This compound is a compound of significant scientific and commercial interest. Its unique bifunctional nature—a stable amide for building molecular scaffolds and a reactive nitrile for further chemical elaboration—positions it as a vital tool for innovation. From the rational design of next-generation therapeutics for neuropathic pain to the development of novel photonic materials, the applications of this compound continue to expand, underscoring its importance as a core chemical entity for advanced research and development.
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 3034-34-2 [chemicalbook.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 3034-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. p-Cyanobenzamide | C8H6N2O | CID 76427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. fishersci.com [fishersci.com]
The Multifaceted Mechanisms of 4-Cyanobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the mechanisms of action for 4-cyanobenzamide derivatives, a versatile scaffold in modern medicinal chemistry. We will delve into the molecular intricacies of how these compounds exert their therapeutic effects, focusing on their roles as enzyme inhibitors in oncology and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical moiety in their discovery pipelines.
Introduction: The Versatility of the this compound Scaffold
This compound, a simple aromatic compound, serves as a crucial building block for a diverse range of biologically active molecules.[1][2] Its utility stems from the presence of two key functional groups: a cyano group and a benzamide moiety. These groups provide opportunities for a wide array of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This has led to the development of this compound derivatives targeting a variety of enzymes and receptors, with significant therapeutic potential in areas such as oncology, neuropathic pain, and infectious diseases.[1][3][4]
Primary Mechanism of Action: PARP Inhibition in Oncology
A predominant and well-elucidated mechanism of action for a significant class of this compound derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[5][6] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5]
The Principle of Synthetic Lethality
The therapeutic strategy behind PARP inhibition in cancer is rooted in the concept of "synthetic lethality". In cancers with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into toxic DSBs. With a compromised HR pathway, these cells are unable to repair these DSBs, leading to cell cycle arrest and apoptosis. Normal cells, with a functional HR pathway, are largely unaffected by PARP inhibition.
Molecular Interactions with the PARP-1 Catalytic Domain
This compound-based PARP inhibitors are designed to mimic the nicotinamide portion of the natural substrate, nicotinamide adenine dinucleotide (NAD+).[7] They bind to the catalytic domain of PARP-1, preventing the transfer of ADP-ribose units to target proteins and thereby inhibiting the DNA repair process.[5] The benzamide core forms key hydrogen bond interactions within the active site, while the 4-cyano group can be modified to explore further interactions and enhance potency and selectivity.[6]
Quantitative Assessment of PARP-1 Inhibition
The potency of this compound derivatives as PARP-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. Several derivatives have demonstrated significant inhibitory activity.
| Compound | Target | IC50 (nM) | Reference |
| 13f | PARP-1 | 0.25 | |
| 16l | PARP-1 | - | [5] |
| 12c | PARP-1 | 30.38 | [6] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay
Objective: To determine the IC50 value of a this compound derivative against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Test compound (this compound derivative)
-
Assay buffer
Procedure:
-
Plate Coating: Coat a 96-well streptavidin plate with histone H1.
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture: In each well, add the PARP-1 enzyme, biotinylated NAD+, and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone H1 to occur.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add the anti-PAR antibody-HRP conjugate and incubate.
-
Substrate Addition: After another wash step, add the TMB substrate.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Dual Inhibition Mechanisms
Beyond single-target inhibition, derivatives of this compound have been engineered to act on multiple targets simultaneously, offering the potential for enhanced therapeutic efficacy and overcoming resistance mechanisms.
Dual Aromatase and Sulfatase Inhibition
For the treatment of hormone-dependent breast cancer, 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate and its derivatives have been developed as dual aromatase and sulfatase inhibitors (DASIs).[8][9]
-
Aromatase is a key enzyme in the biosynthesis of estrogens.
-
Steroid sulfatase (STS) hydrolyzes inactive steroid sulfates into their active forms.
By inhibiting both enzymes, these compounds can effectively block the production of estrogens in tumor tissues. Structure-activity relationship (SAR) studies have shown that modifications to the halogen substitution, the linker, and the heterocyclic moiety can significantly impact the inhibitory potency against both targets.[8][9]
| Compound | Aromatase IC50 (nM) | STS IC50 (nM) | Reference |
| Imidazole Derivative | 0.2 | 2.5 | [8][9] |
Dual Carbonic Anhydrase and Cathepsin S Inhibition
In the context of neuropathic pain, 4-cyanamidobenzenesulfonamide derivatives have been designed as dual inhibitors of human carbonic anhydrase VII (hCA VII) and cathepsin S.[1]
-
hCA VII is involved in pH regulation in the nervous system.
-
Cathepsin S is a cysteine protease implicated in pain signaling.
The cyanamide group in these derivatives acts as an electrophilic "warhead," enabling potent inhibition of cathepsin S.[1]
Other Therapeutic Applications and Mechanisms
The versatility of the this compound scaffold extends to other therapeutic areas, with various derivatives demonstrating a range of biological activities.
-
Antimicrobial Activity: Some derivatives have shown promising activity against various bacterial and fungal strains.[10][11] The exact mechanisms are still under investigation but may involve the disruption of essential cellular processes in the microorganisms.
-
Anti-inflammatory and Analgesic Effects: The core structure has been utilized in the development of compounds with anti-inflammatory and analgesic properties.[12]
-
Protein Kinase Inhibition: 4-Methylbenzamide derivatives have been synthesized as potential inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[13]
Conclusion and Future Directions
This compound derivatives represent a rich and diverse class of compounds with a multitude of well-defined mechanisms of action. Their ability to be tailored to inhibit specific enzymes with high potency and selectivity makes them highly attractive for drug discovery and development. The success of PARP inhibitors in the clinic has paved the way for further exploration of this scaffold. Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles, novel dual-target inhibitors, and the expansion of their therapeutic applications into new disease areas.
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Polymorphism of 4-Cyanobenzamide: A Technical Guide
This technical guide provides a foundational exploration into the polymorphic landscape of 4-Cyanobenzamide (4-CNB), a molecule of interest in both medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and outlining a systematic approach to the preliminary investigation of its solid-state forms. While significant crystallographic data has been identified, this guide also highlights areas where further experimental validation is required to establish a complete polymorphic profile.
Introduction: The Significance of Polymorphism in this compound
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of pharmaceutical and functional materials.[1] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, melting point, and mechanical behavior, which can have profound implications for a drug's bioavailability or a material's performance. This compound (C₈H₆N₂O) is a versatile chemical intermediate, and recent findings indicate its existence in at least two polymorphic forms, making it an intriguing subject for solid-state characterization.[2] Notably, these polymorphs exhibit dramatically different mechanical properties, suggesting potential applications in the development of flexible photonic materials.[2]
This guide will delve into the known structural aspects of this compound polymorphs, propose a logical workflow for their preparation and characterization, and provide detailed, albeit generalized, experimental protocols to serve as a starting point for laboratory investigation.
The Known Polymorphs of this compound: A Structural Overview
To date, two distinct polymorphic forms of this compound have been identified, designated as Form I and Form II.[2] Both forms crystallize in the monoclinic system but differ in their space groups and, consequently, their molecular packing and intermolecular interactions.[2] This divergence in crystal architecture is the root cause of their distinct macroscopic properties.[2]
Crystallographic Data
The fundamental crystallographic parameters for Form I and Form II are summarized in the table below. This data is essential for the unambiguous identification of each polymorph via X-ray diffraction techniques.
| Parameter | Form I | Form II |
| Formula | C₈H₆N₂O | C₈H₆N₂O |
| Formula Weight | 146.15 | 146.15 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 3.7377(3) | 7.1484(13) |
| b (Å) | 15.2421(11) | 5.3980(10) |
| c (Å) | 12.0812(9) | 18.232(4) |
| β (°) | 94.755(3) | 97.436(6) |
| V (ų) | 686.35(8) | 695.5(2) |
| Z | 4 | 4 |
| (Data sourced from Wang et al., 2024, as cited by a secondary source)[2] |
Supramolecular Architecture and its Impact on Physical Properties
The distinct properties of Form I and Form II arise from their different supramolecular assemblies, which are governed by hydrogen bonding and π-π stacking interactions.[2]
-
Form I: Characterized by its remarkable reversible elastic deformation, Form I crystals are typically acicular (needle-like).[2] In this form, molecules assemble into π-stacked columns. The specific arrangement of intermolecular interactions within these columns is believed to be responsible for its elastic nature.[2]
-
Form II: In contrast, Form II is brittle and its crystals often adopt a flaky or lamellar morphology.[2] The hydrogen bonding network in Form II is more extensive, with each this compound molecule being "tightly frozen" by four hydrogen bonds, creating supramolecular sheets.[2] These sheets are formed through weaker –HN···N≡C interactions that link dimers. This layered structure results in the observed brittleness.[2]
The interplay of these non-covalent interactions demonstrates a key principle of crystal engineering: subtle changes in molecular packing can lead to vastly different material properties.[2]
Experimental Workflow for Polymorph Investigation
A systematic approach is crucial for the successful isolation and characterization of polymorphic forms. The following workflow is proposed as a comprehensive strategy for the preliminary investigation of this compound polymorphism.
Caption: Proposed workflow for the investigation of this compound polymorphism.
Methodologies for Polymorph Generation and Characterization
The following sections provide generalized protocols for the key experimental stages. It is important to note that these are starting points and will likely require optimization for the specific system of this compound.
Solvent Screening for Crystallization
The choice of solvent is a critical factor in controlling polymorphism. A systematic solvent screening is the first step in identifying conditions that may favor the crystallization of different forms.
Protocol:
-
Solvent Selection: Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., ethanol, acetone, ethyl acetate, toluene, acetonitrile, water).
-
Solubility Assessment:
-
Add a small, known amount of this compound to a vial.
-
Add a small volume of the selected solvent at room temperature and observe solubility.
-
If insoluble, gently heat the mixture and observe. Note the temperature at which dissolution occurs.
-
If the compound is highly soluble at room temperature, the solvent may be more suitable for anti-solvent or vapor diffusion methods.
-
-
Documentation: Record the solubility of this compound in each solvent at both room and elevated temperatures to guide the selection of crystallization methods.
Controlled Crystallization Techniques
Based on the solvent screening, the following techniques can be employed to generate crystals.
4.2.1 Protocol: Slow Cooling Crystallization
-
Prepare a Saturated Solution: Dissolve this compound in a suitable solvent at an elevated temperature to achieve saturation or near-saturation.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. To further slow the cooling rate, the vessel can be placed in an insulated container.
-
Isolation: Once crystals have formed, isolate them by filtration.
-
Drying: Dry the crystals under vacuum at a temperature that will not induce a phase transition.
4.2.2 Protocol: Slow Evaporation Crystallization
-
Prepare a Solution: Dissolve this compound in a volatile solvent in which it is soluble at room temperature.
-
Evaporation: Cover the container with a perforated lid (e.g., parafilm with pinholes) to allow for slow solvent evaporation.
-
Incubation: Leave the solution undisturbed in a vibration-free environment.
-
Isolation and Drying: Once crystals have formed, isolate and dry them as described above.
Characterization by Powder X-Ray Diffraction (PXRD)
PXRD is the primary technique for identifying and differentiating crystalline phases. Each polymorph will produce a unique diffraction pattern.
Protocol:
-
Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.
-
Data Acquisition:
-
Mount the powdered sample on a zero-background sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 5-40°) using a copper Kα X-ray source.
-
-
Data Analysis:
-
Compare the resulting diffractograms to identify unique patterns corresponding to different polymorphs.
-
Index the peaks and compare them to the crystallographic data in Section 2.1 to identify Form I and Form II.
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to investigate the thermal behavior of the polymorphs, including melting points, enthalpies of fusion, and solid-solid phase transitions.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Thermal Scan:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature up to a point beyond the melting of the sample.
-
-
Data Analysis:
-
Identify endothermic events (melting) and exothermic events (crystallization or solid-solid transitions).
-
Determine the onset temperature and enthalpy of fusion for each melting event.
-
Note: The relative thermodynamic stability of polymorphs can sometimes be inferred from DSC data, particularly if a metastable form melts and then recrystallizes into a more stable form upon heating. However, slurry experiments are required for a definitive determination.
-
Unresolved Questions and Future Directions
While the existence of at least two polymorphs of this compound is established, several key questions remain unanswered:
-
Thermodynamic Stability: The relative thermodynamic stability of Form I and Form II has not been experimentally determined. Slurry maturation experiments at different temperatures are necessary to establish their stability relationship (monotropic or enantiotropic).
-
Selective Crystallization: Reproducible, selective protocols for the crystallization of pure Form I and pure Form II need to be developed and validated. This will involve a more extensive screening of solvents, concentrations, and cooling/evaporation rates.
-
Spectroscopic Signatures: The characteristic vibrational modes of each polymorph should be determined using FTIR and Raman spectroscopy to provide rapid and complementary identification methods.
-
Primary Source Verification: The original publication by Wang et al. (2024) should be located to provide a primary reference for the crystallographic data and to gain deeper insights into the experimental conditions used to generate the polymorphs.
Conclusion
The polymorphism of this compound presents a compelling case study in the field of solid-state chemistry. The stark contrast in the mechanical properties of Form I and Form II, stemming from subtle differences in their supramolecular architecture, underscores the importance of comprehensive polymorphic screening. This guide provides a foundational framework for initiating such an investigation. Through the systematic application of the described experimental workflows and analytical techniques, researchers can further elucidate the polymorphic landscape of this compound, paving the way for its potential application in advanced materials and pharmaceuticals.
References
A Comprehensive Spectroscopic Guide to 4-Cyanobenzamide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of 4-Cyanobenzamide (4-CBAM), a key building block in medicinal chemistry and materials science, through the lens of fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just raw data but a deeper understanding of the structure-spectra correlations that are crucial for compound identification, purity assessment, and structural elucidation.
Introduction to this compound: A Molecule of Interest
This compound (C₈H₆N₂O, CAS No: 3034-34-2) is a bifunctional aromatic compound featuring both a nitrile (-C≡N) and a primary amide (-CONH₂) group attached to a benzene ring in a para configuration. This unique arrangement of electron-withdrawing groups and a hydrogen-bonding moiety makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and functional materials. An accurate and thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development.
Molecular Structure and Key Spectroscopic Features
The structural features of this compound directly influence its spectroscopic signatures. The aromatic ring provides a rigid scaffold, while the amide and nitrile groups give rise to characteristic signals in NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the amide and its distinct residual solvent peaks that do not interfere with the analyte signals.[1][2]
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals for the aromatic protons and the amide protons. The para-substitution pattern of the benzene ring leads to a characteristic AA'BB' spin system for the aromatic protons, which often appears as two sets of doublets.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~8.15 | br s | 1H | Amide (-NHa) | - |
| ~8.05 | d | 2H | Ar-H (ortho to -CONH₂) | ~8.4 |
| ~7.95 | d | 2H | Ar-H (ortho to -CN) | ~8.4 |
| ~7.70 | br s | 1H | Amide (-NHb) | - |
Expert Insights:
-
The two amide protons (-NH₂) often appear as two separate broad singlets due to restricted rotation around the C-N bond, a common feature in amides.[3] Their chemical shifts can be sensitive to concentration and temperature due to hydrogen bonding.
-
The downfield chemical shifts of the aromatic protons are a result of the electron-withdrawing nature of both the cyano and amide groups.
-
The protons ortho to the amide group are typically slightly more downfield than those ortho to the nitrile group due to the stronger deshielding effect of the carbonyl group. The observed coupling constant of ~8.4 Hz is characteristic of ortho-coupling in a benzene ring.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167.5 | C=O (Amide Carbonyl) |
| ~137.0 | Ar-C (quaternary, attached to -CONH₂) |
| ~132.5 | Ar-CH (ortho to -CN) |
| ~129.0 | Ar-CH (ortho to -CONH₂) |
| ~118.5 | -C≡N (Nitrile Carbon) |
| ~115.0 | Ar-C (quaternary, attached to -CN) |
Expert Insights:
-
The carbonyl carbon of the amide group appears significantly downfield, which is a characteristic feature.
-
The quaternary carbons are typically of lower intensity compared to the protonated carbons.
-
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electron-withdrawing cyano group is shifted downfield, as is the carbon attached to the amide group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
IR Spectral Data and Interpretation
The IR spectrum of this compound is characterized by the distinct vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3400 - 3200 | Strong, Broad | N-H stretching | Primary Amide (-NH₂) |
| ~3080 | Medium | C-H stretching | Aromatic C-H |
| ~2230 | Strong, Sharp | C≡N stretching | Nitrile |
| ~1660 | Strong, Sharp | C=O stretching (Amide I band) | Amide Carbonyl |
| ~1600 | Medium | C=C stretching | Aromatic Ring |
| ~1400 | Medium | N-H bending (Amide II band) | Amide |
| ~850 | Strong | C-H out-of-plane bending | 1,4-disubstituted benzene |
Expert Insights:
-
The broadness of the N-H stretching band is indicative of intermolecular hydrogen bonding between the amide groups in the solid state.[5]
-
The strong, sharp absorption at ~2230 cm⁻¹ is a highly characteristic and reliable indicator of the nitrile functional group.
-
The Amide I band (primarily C=O stretch) and Amide II band (a mix of N-H bend and C-N stretch) are key diagnostic peaks for the amide functionality.[5]
-
The strong band around 850 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring, providing confirmation of the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.
Instrument Parameters (Typical):
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Mass Spectrum Data and Fragmentation Analysis
The EI mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of weaker bonds.
| m/z | Proposed Fragment Ion | Formula | Interpretation |
| 146 | [C₈H₆N₂O]⁺• | M⁺• | Molecular Ion |
| 129 | [C₈H₅N₂]⁺ | [M - NH₂]⁺ | Loss of the amino radical |
| 102 | [C₇H₄N]⁺ | [M - CONH₂]⁺ | Loss of the carboxamide radical |
| 76 | [C₆H₄]⁺• | [C₇H₄N - CN]⁺• | Loss of a cyanide radical from the benzonitrile cation |
Expert Insights on Fragmentation Pathways:
-
Molecular Ion (m/z 146): The molecular ion peak should be reasonably intense due to the stability of the aromatic ring.
-
Loss of Amine Radical (m/z 129): Alpha-cleavage next to the carbonyl group can lead to the loss of the •NH₂ radical, forming a stable acylium ion.
-
Loss of Carboxamide Radical (m/z 102): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the •CONH₂ radical, leading to the formation of the cyanophenyl cation.
-
Formation of Benzyne (m/z 76): Subsequent fragmentation of the cyanophenyl cation by loss of a cyanide radical can lead to the formation of a benzyne radical cation.
Conclusion
This guide has provided a detailed spectroscopic analysis of this compound, covering NMR, IR, and MS techniques. The presented data, experimental protocols, and expert interpretations offer a comprehensive resource for the identification and characterization of this important chemical entity. By understanding the interplay between the molecular structure of this compound and its spectroscopic signatures, researchers and developers can confidently utilize this compound in their synthetic and analytical workflows.
References
The Pivotal Role of 4-Cyanobenzamide as a Chemical Intermediate: A Technical Guide for Researchers
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 4-cyanobenzamide stands out as a critical building block, offering a unique combination of reactive functional groups that enable a diverse array of chemical transformations. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its multifaceted applications as a key intermediate, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties and Structural Attributes
This compound (C₈H₆N₂O) is a white to light yellow crystalline powder with a molecular weight of 146.15 g/mol .[1][2] Its structure features a benzene ring substituted with a cyano (-C≡N) group and a primary amide (-CONH₂) group at the para position. This substitution pattern is crucial to its reactivity and utility as a chemical intermediate.
| Property | Value | Reference |
| CAS Number | 3034-34-2 | [2][3] |
| Molecular Formula | C₈H₆N₂O | [2][4] |
| Molecular Weight | 146.15 g/mol | [1][2] |
| Melting Point | 224-228 °C | [1] |
| Appearance | White to pale cream powder | [4] |
| IUPAC Name | This compound | [4][5] |
The presence of both a nucleophilic amide and an electrophilic nitrile group, along with the aromatic ring, allows for a wide range of chemical modifications. The amide group can undergo N-alkylation and N-acylation, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions.[1]
Synthesis of this compound: Methodologies and Mechanistic Insights
The efficient synthesis of this compound is a critical first step for its subsequent use. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.
From 4-Cyanobenzoyl Chloride
A common and highly efficient laboratory-scale synthesis involves the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with ammonia or a protected amine.[1][6] This reaction is typically performed under Schotten-Baumann conditions.
Conceptual Workflow for Synthesis from 4-Cyanobenzoyl Chloride:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 4-Cyanobenzoyl Chloride [6]
-
Reaction Setup: Dissolve 4-cyanobenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a suitable base, such as triethylamine (TEA) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Amine Addition: Slowly add a solution of the desired primary or secondary amine in DCM to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1 M HCl). Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
The causality behind these steps lies in ensuring a clean and efficient reaction. The anhydrous conditions prevent hydrolysis of the acid chloride. The base is crucial to neutralize the HCl formed, driving the reaction to completion and preventing protonation of the amine nucleophile. The controlled addition of the amine at low temperature helps to manage the exothermic nature of the reaction.
Alternative Synthetic Routes
Other methods for synthesizing this compound include the partial hydrolysis of terephthalonitrile and the reaction of 4-iodobenzonitrile with an aminocarbonylating agent.[1] The selective hydrolysis of one of the two nitrile groups in terephthalonitrile requires careful control of reaction conditions to achieve a high yield.[1]
The Role of this compound as a Versatile Chemical Intermediate
The true value of this compound lies in its ability to serve as a precursor for a wide range of more complex molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications.
Precursor to Substituted Benzamides
The most direct application of this compound is as a scaffold for N-substituted benzamides. The amide nitrogen can be alkylated or acylated to introduce a variety of substituents.[1] More commonly, the 4-cyanobenzoyl moiety is introduced by reacting 4-cyanobenzoyl chloride with a diverse range of amines, a testament to the importance of this structural motif.[6] These N-substituted 4-cyanobenzamides are prevalent in medicinal chemistry.[6]
Synthesis of Heterocyclic Compounds
This compound is a valuable starting material for the synthesis of nitrogen-containing heterocyclic compounds.[1] The cyano group can participate in cycloaddition reactions or be transformed into other functional groups that can then be used for cyclization. For instance, the cyano group can be converted to a tetrazole ring via a [2+3] cycloaddition reaction with sodium azide.[7]
Reaction Pathway for Tetrazole Formation:
Caption: Conversion of the cyano group to a tetrazole ring.
This transformation is significant in medicinal chemistry as tetrazoles are often used as bioisosteres for carboxylic acids.
Key Intermediate in Drug Discovery and Development
This compound and its derivatives are pivotal in the synthesis of numerous biologically active compounds.[1][8] Its structural motif is found in a variety of therapeutic agents.
A prominent example of the application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[7][9] The this compound moiety can be a key component of the pharmacophore that binds to the nicotinamide-binding pocket of the PARP enzyme.[7] The design of novel PARP inhibitors often involves modifying the structure of lead compounds, and this compound derivatives serve as versatile building blocks in this process.[9][10][11][12]
Conceptual Representation of PARP Inhibitor Synthesis:
Caption: Role of this compound in PARP inhibitor synthesis.
Beyond oncology, derivatives of this compound are explored for various therapeutic applications. For example, they have been investigated as dual-target inhibitors for the management of neuropathic pain by targeting human carbonic anhydrase VII (hCA VII) and cathepsin S.[1] The cyanamide moiety, derived from the nitrile group, can act as an electrophilic "warhead" for potent enzyme inhibition.[1] Additionally, 3-cyanobenzamide, an isomer, is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[13]
Conclusion
This compound is a deceptively simple molecule that packs a significant punch in the world of chemical synthesis. Its readily available nature, coupled with the orthogonal reactivity of its amide and cyano functional groups, makes it an indispensable tool for chemists in academia and industry. From the fundamental synthesis of substituted benzamides to the intricate construction of complex heterocyclic drugs like PARP inhibitors, this compound continues to be a cornerstone intermediate. The insights and protocols provided in this guide aim to empower researchers to fully leverage the synthetic potential of this versatile building block in their pursuit of novel chemical entities and therapeutic agents.
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 3034-34-2 [chemicalbook.com]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. p-Cyanobenzamide | C8H6N2O | CID 76427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. leapchem.lookchem.com [leapchem.lookchem.com]
- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Fundamental Reactivity of 4-Cyanobenzamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanobenzamide is a bifunctional aromatic molecule that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring both a nitrile and a primary amide group at the para positions of a benzene ring, imparts a unique reactivity profile that allows for selective functionalization and elaboration into more complex molecular architectures. This guide provides a comprehensive overview of the fundamental reactivity of this compound, focusing on the key transformations of its nitrile and amide moieties. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the causality behind the choice of reaction conditions.
Molecular and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O | [1][2] |
| Molecular Weight | 146.15 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [1][3] |
| Melting Point | 224-228 °C | [1] |
| CAS Number | 3034-34-2 | [1][2] |
This compound exists in at least two polymorphic forms, which exhibit different mechanical and photoluminescent properties.[1] This polymorphism is an important consideration in solid-state applications and formulation development.
Spectroscopic Characterization
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amide protons. The aromatic protons will appear as a set of doublets in the aromatic region (typically δ 7.0-8.5 ppm), indicative of a para-substituted benzene ring. The two amide protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons (the carbon of the nitrile group, the carbonyl carbon, and the two ipso-carbons of the benzene ring) and the protonated aromatic carbons. The nitrile carbon appears around δ 118-120 ppm, while the carbonyl carbon is significantly downfield, typically in the range of δ 165-170 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound provides clear evidence for its two key functional groups:
-
N-H stretching: Two bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amide.
-
C≡N stretching: A sharp, medium-intensity absorption band around 2230 cm⁻¹.
-
C=O stretching (Amide I band): A strong absorption band in the region of 1680-1640 cm⁻¹.
-
N-H bending (Amide II band): An absorption band around 1620-1590 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 146, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the amide group and the cyano group.
Core Reactivity: The Amide and Nitrile Moieties
The reactivity of this compound is dominated by the chemistry of its nitrile and amide functional groups. The electronic interplay between these two groups, both of which are electron-withdrawing, influences the reactivity of the aromatic ring and each other.
Hydrolysis: Selective and Complete Conversion
The hydrolysis of this compound can be controlled to selectively hydrolyze either the nitrile or the amide group, or to hydrolyze both, depending on the reaction conditions.
1.1. Hydrolysis of the Nitrile Group to an Amide
The selective hydrolysis of the nitrile group to an amide is a key transformation, yielding 4-carbamoylbenzamide. This reaction is typically carried out under carefully controlled acidic or basic conditions.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis:
The acid-catalyzed hydrolysis proceeds through the following steps:
-
Protonation of the nitrile nitrogen to increase the electrophilicity of the carbon.
-
Nucleophilic attack by water on the nitrile carbon.
-
Deprotonation to form an imidic acid tautomer.
-
Tautomerization to the more stable amide.
Caption: Workflow for acid-catalyzed nitrile hydrolysis.
1.2. Hydrolysis of the Amide Group to a Carboxylic Acid
The amide group can be hydrolyzed to a carboxylic acid under more forcing acidic or basic conditions.[4] This reaction yields 4-cyanobenzoic acid.
Mechanism of Base-Catalyzed Amide Hydrolysis:
The base-catalyzed hydrolysis involves:
-
Nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.
-
Formation of a tetrahedral intermediate.
-
Collapse of the intermediate to expel the amide anion as the leaving group.
-
Acid-base reaction between the carboxylic acid and the amide anion.
References
An In-depth Technical Guide to 4-Cyanobenzamide: A Versatile Building Block in Medicinal Chemistry
Abstract
4-Cyanobenzamide is a bifunctional organic compound that has emerged as a cornerstone scaffold in modern medicinal chemistry. Possessing both a primary amide and a nitrile group on a rigid phenyl ring, it offers orthogonal reactivity and precise geometric orientation, making it an invaluable building block for constructing complex, biologically active molecules. Its structural motifs are central to a range of therapeutics, most notably in the field of oncology with the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an in-depth analysis of this compound's physicochemical properties, synthetic accessibility, and its strategic application in drug design and development, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Value of a Simple Scaffold
In the landscape of drug discovery, the identification of versatile and reliable building blocks is paramount. This compound (C₈H₆N₂O) is a white to light yellow crystalline powder that serves as a quintessential example of such a scaffold.[1][2] Its value lies in the unique combination of two highly important functional groups: the benzamide moiety, a common feature in many approved drugs, and the cyano group, which can influence electronic properties, metabolic stability, and serve as a handle for further chemical transformations.[1][3] This dual functionality allows medicinal chemists to employ it as a versatile intermediate for creating diverse molecular architectures, from complex heterocycles to targeted covalent inhibitors.[1] Its application spans multiple therapeutic areas, including the development of dual-target inhibitors for neuropathic pain and potent agents for cancer therapy.[1]
Physicochemical Profile and Reactivity
The utility of this compound in synthesis is directly linked to its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective deployment in a research setting.
| Property | Value | Source |
| CAS Number | 3034-34-2 | [1][4] |
| Molecular Formula | C₈H₆N₂O | [1][5][6] |
| Molecular Weight | 146.15 g/mol | [1][5][6] |
| Appearance | White to light yellow powder/crystal | [1][7] |
| Melting Point | 223-229 °C | [1][2][7] |
| Topological Polar Surface Area | 66.9 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 1 | [5] |
The core of this compound's chemical utility is the differential reactivity of its amide and nitrile functionalities. This allows for selective chemical modifications, a critical aspect of library synthesis and lead optimization in drug discovery.
Synthetic Accessibility
An essential characteristic of a building block is its availability through reliable and scalable synthetic routes. This compound is primarily synthesized via the partial hydrolysis of 1,4-dicyanobenzene.[1] This reaction requires careful control of conditions to selectively hydrolyze only one of the two nitrile groups, thereby preventing the formation of terephthalamic acid or terephthalamide.[1]
Other advanced methods include:
-
Palladium-catalyzed Carbonylative Synthesis: This modern approach involves the aminocarbonylation of aryl halides (like 4-iodobenzonitrile) with a source of ammonia, using carbon monoxide.[1][8]
-
Ammoxidation: this compound has been observed as a by-product in the aerobic ammoxidation of 4-hydroxymethylbenzaldehyde, indicating its formation through partial oxidation and amidation.[1]
-
Organometallic Routes: The reaction of 4-cyanophenylzinc iodide with trichloroacetyl isocyanate followed by basic hydrolysis can produce this compound in very high yield (95%).[1]
The economic viability of these processes makes this compound a readily available and cost-effective starting material for both academic research and industrial-scale drug manufacturing.
Core Applications in Medicinal Chemistry
The Pharmacophore of PARP Inhibitors: A Case Study of Olaparib
The most prominent application of the this compound scaffold is in the development of PARP inhibitors, a class of targeted cancer therapies.[9][10][11] PARP enzymes are critical for DNA single-strand break repair.[12] In cancers with mutations in BRCA1 or BRCA2 genes, which impair the homologous recombination repair pathway, inhibiting PARP leads to "synthetic lethality" and selective cancer cell death.[12][13]
The benzamide moiety is a classic pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme.[12] The 4-cyano group, while not directly involved in the core binding interactions, plays a crucial role in orienting the molecule within the active site and can contribute to optimizing physicochemical properties.
The synthesis of PARP inhibitors like Olaparib often involves the use of a derivative, 4-cyanobenzoyl chloride, which is readily prepared from 4-cyanobenzoic acid (obtainable from this compound hydrolysis).[1] This reactive acyl chloride is then coupled with a suitable amine partner to construct the final complex molecule.[1] This highlights this compound's role as a key precursor in multi-step syntheses of high-value therapeutics.[1][14]
Bioisosteric Replacement Strategies
Bioisosterism—the strategy of replacing one functional group with another that retains similar physicochemical properties—is a cornerstone of lead optimization.[15][16] The amide group is a frequent target for bioisosteric replacement to improve metabolic stability, permeability, or patentability.[3][17] Heterocyclic rings like oxadiazoles and triazoles are common amide bioisosteres.[15][17]
Conversely, the entire this compound scaffold can be viewed as a rigid unit whose components can be strategically modified. The nitrile group, for instance, can be replaced with other small, electron-withdrawing groups to fine-tune the electronic profile of the aromatic ring without drastically altering its size or shape. This allows for subtle modulation of target engagement and pharmacokinetic properties.
Applications Beyond Oncology
The utility of this compound extends beyond PARP inhibitors. It serves as a precursor for novel dual-target inhibitors for neuropathic pain.[1] In this context, derivatives are designed to simultaneously target human carbonic anhydrase VII (hCA VII) and cathepsin S.[1] The cyanamide moiety, derived from the original this compound structure, acts as a covalent warhead, enabling potent inhibition of cysteine cathepsins.[1] This demonstrates the scaffold's adaptability in designing molecules with specific and complex mechanisms of action.
Experimental Protocols: A Representative Workflow
The amidation of a suitable amine with a 4-cyanobenzoyl derivative is a fundamental and representative reaction. The following protocol outlines the synthesis of an N-substituted this compound, a common step in the development of PARP inhibitors and other bioactive molecules.[1]
Protocol: Synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide
This protocol is based on a common synthetic strategy for incorporating the this compound moiety.[1]
1. Materials and Reagents:
-
5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
-
4-Cyanobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
2. Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine starting material (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve 4-cyanobenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate gradient of ethyl acetate in hexanes to afford the pure N-substituted this compound product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Causality and Justification:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical because 4-cyanobenzoyl chloride is highly reactive towards water, which would hydrolyze it back to the unreactive carboxylic acid.
-
Base (Triethylamine): The acylation reaction produces hydrochloric acid (HCl) as a byproduct. Triethylamine acts as a non-nucleophilic base to scavenge this acid, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction to completion.
-
Controlled Addition at 0 °C: The acylation reaction is exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate, dissipate heat, and minimize the formation of potential side products.
Conclusion and Future Perspectives
This compound is a deceptively simple molecule whose strategic arrangement of functional groups provides immense value in medicinal chemistry. Its established role in the synthesis of PARP inhibitors has cemented its importance, but its utility is far broader. As drug discovery continues to evolve, the demand for robust, versatile, and economically viable building blocks will only increase. The demonstrated adaptability of this compound—from forming complex heterocyclic systems to acting as a key component in targeted covalent inhibitors—ensures its continued relevance. Future applications will likely see its derivatives explored in new therapeutic areas, potentially as scaffolds for PROTACs (PROteolysis TArgeting Chimeras) or as components in novel imaging agents and diagnostic tools. The fundamental chemistry and strategic value of this compound guarantee it a permanent place in the medicinal chemist's toolbox.
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. p-Cyanobenzamide | C8H6N2O | CID 76427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 12. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 15. drughunter.com [drughunter.com]
- 16. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Cyanobenzamide in Different Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Cyanobenzamide, a pivotal building block in medicinal chemistry and materials science. Recognizing the limited availability of public quantitative solubility data, this document is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to ascertain the solubility of this compound in various solvent systems. The guide delves into the physicochemical properties of this compound, the thermodynamic principles governing its dissolution, and provides a detailed, field-proven experimental protocol for accurate solubility determination.
Introduction to this compound and its Solubility
This compound (C₈H₆N₂O, MW: 146.15 g/mol ) is a crystalline solid that serves as a versatile intermediate in the synthesis of a wide array of organic molecules.[1][2] Its structure, featuring a benzonitrile moiety and an amide group, makes it a valuable precursor for compounds with diverse biological activities and material properties. In the pharmaceutical industry, understanding the solubility of this compound is a critical first step in drug design and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.
This guide provides a robust framework for approaching the solubility of this compound, moving from theoretical prediction to practical experimental determination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [1][2] |
| Molecular Weight | 146.15 g/mol | [1][2] |
| Melting Point | 224-228 °C | TCI |
| IUPAC Name | This compound | PubChem |
| SMILES | C1=CC(=CC=C1C#N)C(=O)N | PubChem |
| InChI Key | FUKWTMJZHKZKFA-UHFFFAOYSA-N | PubChem |
The presence of both a hydrogen bond donor and acceptor in the amide group, along with the polar cyano group, suggests that this compound is a polar molecule. This polarity is a key determinant of its solubility in different solvents.
Theoretical Framework of Solubility
The dissolution of a crystalline solid like this compound into a solvent is a complex process governed by the interplay of intermolecular forces and the thermodynamics of the system. The overarching principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.
Intermolecular Forces and Solvent Selection
The solubility of this compound is dictated by the energy balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the amide group of this compound, acting as both hydrogen bond donors and acceptors. This is expected to lead to favorable solute-solvent interactions and, consequently, moderate to good solubility.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide): These solvents possess significant dipole moments and can act as hydrogen bond acceptors for the amide protons of this compound. Good solubility is anticipated in these solvents due to strong dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the energy required to overcome the strong intermolecular forces within the this compound crystal lattice (hydrogen bonding and π-π stacking) is not sufficiently compensated by the weak van der Waals forces between the solute and solvent. Therefore, low solubility is expected.
The Impact of Polymorphism
It is crucial to note that this compound can exist in different crystalline forms, or polymorphs. These polymorphs can have distinct crystal lattice energies, which in turn will affect their solubility. When determining and reporting solubility, it is imperative to characterize the crystalline form of the starting material.
Thermodynamics of Dissolution
The dissolution process can be described by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions:
ΔG = ΔH - TΔS
For dissolution to be spontaneous, ΔG must be negative. The dissolution of this compound in most organic solvents is likely an endothermic process (positive ΔH), meaning that energy is required to break the crystal lattice. Therefore, the process is driven by an increase in entropy (positive ΔS) as the ordered crystalline structure is disrupted and the molecules become solvated in a more disordered state.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium or thermodynamic solubility of a compound is a fundamental property. The shake-flask method is the gold standard for its determination due to its simplicity and reliability.
Materials and Equipment
-
High-purity this compound
-
Analytical grade solvents
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (chemically compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Data Analysis and Presentation
The solubility can be expressed in various units. The most common are:
-
mg/mL: Directly obtained from the HPLC analysis after accounting for the dilution factor.
-
g/100 g of solvent: Calculated using the density of the solvent.
-
Molarity (mol/L): Calculated from the mg/mL value and the molecular weight of this compound.
The results should be presented in a clear and organized table, specifying the solvent, temperature, and the determined solubility in the desired units.
Table 1: Template for Reporting the Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |
| e.g., Methanol | 25 | |||
| e.g., Acetone | 25 | |||
| e.g., Water | 25 | |||
| ... |
Visualizing the Solubility Workflow and Influencing Factors
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Conclusion
References
An In-depth Technical Guide to the Electronic Properties of 4-Cyanobenzamide
This guide provides a comprehensive technical exploration of the electronic properties of 4-Cyanobenzamide, a molecule of significant interest to researchers, scientists, and drug development professionals. By delving into its molecular structure, experimental characterization, and computational analysis, we aim to provide a foundational understanding of how its electronic characteristics influence its behavior and applications.
Introduction: The Significance of this compound
This compound (C₈H₆N₂O) is a versatile organic compound that serves as a crucial building block in both medicinal chemistry and materials science.[1] Its structure, featuring a benzene ring substituted with an electron-withdrawing cyano group and an amide group, gives rise to a unique set of electronic properties that dictate its reactivity and intermolecular interactions. In drug development, the this compound scaffold is a key component in the design of various therapeutic agents, including inhibitors for enzymes implicated in neuropathic pain.[1] The cyano moiety often acts as an electrophilic "warhead," while the amide group can participate in crucial hydrogen bonding interactions within biological targets.[1] In materials science, its derivatives are explored for their potential in organic electronics, leveraging their photophysical properties such as room-temperature phosphorescence.[1]
A thorough understanding of the electronic landscape of this compound is therefore paramount for the rational design of novel drugs and materials. This guide will elucidate these properties through a combination of theoretical principles, experimental methodologies, and computational insights.
Molecular and Electronic Structure
The electronic properties of this compound are a direct consequence of the interplay between the aromatic ring and its two functional groups: the amide (-CONH₂) and the cyano (-C≡N) groups.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 146.15 g/mol | --INVALID-LINK-- |
| Melting Point | 227 °C | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
The amide group is a resonance-donating group, meaning its lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring. Conversely, the cyano group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This push-pull electronic arrangement significantly influences the electron density distribution across the molecule.
Frontier Molecular Orbitals (HOMO and LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[2][3] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the amide group, reflecting their electron-donating character. The LUMO, on the other hand, will likely be concentrated around the electron-withdrawing cyano group and the carbonyl carbon of the amide. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and electronic excitability. A smaller gap suggests that the molecule can be more easily excited, which is relevant for its photophysical properties.
Caption: Frontier Molecular Orbital (FMO) concept for this compound.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[4][5] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP of this compound, the regions around the oxygen and nitrogen atoms of the amide and cyano groups are expected to be colored red, indicating a negative electrostatic potential and a high electron density. These are the likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amide group and the aromatic protons will exhibit a positive electrostatic potential (blue color), making them susceptible to nucleophilic attack.
Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.
Experimental Characterization of Electronic Properties
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule.[6][7] By applying a varying potential to a solution containing the analyte, one can determine its oxidation and reduction potentials. For this compound, the electron-withdrawing nature of the cyano group would make the benzene ring more difficult to oxidize and easier to reduce compared to unsubstituted benzamide. The resulting voltammogram would provide valuable information about the stability of the radical ions formed upon electron transfer.
Experimental Protocol: Cyclic Voltammetry of this compound
-
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Preparation of the Analyte Solution: Prepare a dilute solution (e.g., 1 mM) of this compound in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Using a potentiostat, apply a potential sweep from an initial potential to a switching potential and back. The scan rate can be varied to investigate the kinetics of the electron transfer process.
-
Data Analysis: Analyze the resulting cyclic voltammogram to determine the peak potentials for oxidation and reduction events.
Caption: Workflow for a cyclic voltammetry experiment.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule.[8][9] The absorption of UV or visible light promotes an electron from a lower energy orbital (usually the HOMO) to a higher energy orbital (usually the LUMO). The wavelength of maximum absorption (λmax) is related to the energy of this transition. For this compound, the electronic transitions are typically π → π* transitions within the aromatic system. The presence of the cyano and amide groups will influence the energy of these transitions, and thus the λmax, compared to benzene or unsubstituted benzamide.
Experimental Protocol: UV-Visible Spectroscopy of this compound
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).
-
Spectrophotometer Setup: Calibrate the UV-Visible spectrophotometer with a blank solution (the pure solvent).
-
Data Acquisition: Measure the absorbance of the sample solutions over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law.
Caption: Workflow for a UV-Visible spectroscopy experiment.
Computational Analysis of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the electronic properties of molecules at the atomic level.[10][11]
DFT Calculations
DFT calculations can provide optimized molecular geometries, vibrational frequencies, and a wealth of electronic property data.[10] For this compound, DFT can be used to calculate the energies and shapes of the HOMO and LUMO, the MEP, and atomic charges, providing a detailed picture of its electronic structure and reactivity.
Computational Protocol: DFT Analysis of this compound
-
Structure Input: Build the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.[11]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Property Calculation: From the optimized structure, calculate the desired electronic properties, including:
-
Molecular orbital energies and visualizations (HOMO, LUMO).
-
Molecular electrostatic potential map.
-
Natural Bond Orbital (NBO) analysis for charge distribution.
-
-
Data Visualization and Analysis: Use visualization software to display the calculated orbitals and MEP map and interpret the results in the context of the molecule's reactivity and properties.
Caption: Workflow for a DFT computational analysis.
Applications and Implications of Electronic Properties
Drug Design and Development
The electronic properties of this compound are central to its role as a pharmacophore.[12][13] The electron-poor region around the cyano group can act as a hydrogen bond acceptor or engage in other electrostatic interactions with a biological target. The amide group, with its ability to act as both a hydrogen bond donor and acceptor, is also critical for molecular recognition. The overall dipole moment and charge distribution of the molecule influence its solubility, membrane permeability, and metabolic stability – all key parameters in drug development.
Materials Science
In the realm of materials science, the electronic structure of this compound and its derivatives dictates their photophysical properties. The HOMO-LUMO gap is directly related to the energy of light absorbed and emitted by the molecule. By modifying the substituents on the benzamide ring, it is possible to tune this energy gap and, consequently, the color of the emitted light. This makes these compounds promising candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. Furthermore, the intermolecular interactions, which are governed by the electronic charge distribution, play a crucial role in the solid-state packing of these molecules, which in turn affects their bulk properties like phosphorescence.[1]
Conclusion
The electronic properties of this compound, arising from the synergistic effects of its amide and cyano functional groups on an aromatic core, are fundamental to its diverse applications. A comprehensive understanding of its electronic landscape, achieved through a combination of experimental techniques like cyclic voltammetry and UV-Visible spectroscopy, and complemented by computational methods such as Density Functional Theory, is essential for the continued development of novel pharmaceuticals and advanced materials based on this versatile molecular scaffold. This guide has provided a framework for understanding and investigating these crucial electronic characteristics.
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Electrochemical behavior and voltammetric determination of some nitro-substituted benzamide compounds | Zendy [zendy.io]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. reddit.com [reddit.com]
- 9. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Computational Methods Applied to the Study of the Structure, Spectra, and Reactivity of Small Organic Molecules - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 11. Quantum computational investigation into structural, spectroscopic, topological and electronic properties of L-histidinium-L-tartrate hemihydrate: Nonlinear optical organic single crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phosphorescent Properties of 4-Cyanobenzamide
Introduction: Unveiling the Afterglow of a Versatile Molecule
4-Cyanobenzamide (C₈H₆N₂O) is a crystalline organic compound that has garnered significant interest within the materials science and drug development communities.[1] While its role as a versatile chemical intermediate is well-established, recent research has illuminated its fascinating photophysical properties, particularly its ability to exhibit polymorphism-dependent room-temperature phosphorescence (RTP).[2] This phenomenon, where a material emits a prolonged afterglow after exposure to light, is relatively rare in purely organic molecules, making this compound a compelling subject of study.
This technical guide provides a comprehensive exploration of the phosphorescent properties of this compound, with a focus on the distinct characteristics of its polymorphic forms. We will delve into the underlying photophysical principles, provide detailed experimental protocols for its synthesis and the characterization of its phosphorescence, and discuss its potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this intriguing molecule and its potential to advance the fields of optoelectronics, sensing, and anti-counterfeiting technologies.
The Science of Afterglow: Photophysical Principles of this compound
The emission of light from a substance after the absorption of photons is known as photoluminescence, which is broadly categorized into fluorescence and phosphorescence. The key distinction lies in the electron spin state from which the emission occurs.
To understand phosphorescence, we can refer to the Jablonski diagram. Upon absorption of a photon, a molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). From here, it can rapidly return to the ground state via fluorescence, a spin-allowed process. Alternatively, through a process called intersystem crossing (ISC), the molecule can transition to a lower-energy triplet state (T₁). This transition is "spin-forbidden," meaning it is quantum mechanically less probable. Consequently, the subsequent return from the triplet state to the singlet ground state, known as phosphorescence, is also a slow process, resulting in a long-lived afterglow.
For purely organic molecules like this compound, efficient RTP is often hindered by non-radiative decay pathways that quench the triplet state. However, the specific arrangement of molecules in the crystalline state can significantly suppress these deactivation processes. This is where the concept of polymorphism becomes crucial.
This compound is known to exist in at least two polymorphic forms, designated as Form I and Form II.[2] These polymorphs have the same chemical composition but differ in their crystal packing, which in turn dictates their phosphorescent behavior. The key to their distinct RTP lies in the interplay of intermolecular interactions, specifically hydrogen bonding and π-π stacking.[2]
In the crystalline state, this compound molecules form strong, head-to-head dimers via hydrogen bonds between their amide groups. The arrangement of these dimers then differs between the two polymorphs:
-
Form I: Exhibits an interlocked alignment of π-stacked columns of these dimers. This rigid, interlocked structure is believed to be responsible for its remarkable mechanical elasticity and its unique, time-dependent multicolor afterglow.[2]
-
Form II: Features a parallel, displaced arrangement of the π-stacked arrays. This arrangement results in a more brittle crystal and a single-color orange phosphorescence.[2]
The rigidification of the molecular structure within the crystal lattice minimizes vibrational and rotational motions that would otherwise lead to non-radiative decay of the triplet excitons. This confinement effect, dictated by the specific hydrogen bonding and π-π stacking in each polymorph, allows the triplet state to be populated efficiently and to decay radiatively, giving rise to the observed room-temperature phosphorescence.
Synthesis and Crystallization of this compound Polymorphs
The synthesis of this compound can be achieved through the ammonolysis of 4-cyanobenzoyl chloride. The subsequent crystallization under controlled conditions allows for the selective formation of its different polymorphs.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-cyanobenzoyl chloride.
Materials:
-
4-Cyanobenzoyl chloride
-
Aqueous ammonia (25-30%)
-
Acetonitrile
-
Deionized water
-
Beaker, magnetic stirrer, Buchner funnel, filter paper
Procedure:
-
In a well-ventilated fume hood, dissolve 4-cyanobenzoyl chloride in acetonitrile in a beaker equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add an excess of cold aqueous ammonia to the stirred solution. A white precipitate of this compound will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the crude this compound by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any unreacted ammonia and ammonium chloride.
-
Dry the product in a vacuum oven at a low temperature (e.g., 50 °C) to a constant weight.
Detailed Experimental Protocol: Crystallization of Polymorphs
The selective crystallization of Form I and Form II of this compound can be achieved by carefully controlling the solvent system and the crystallization method.[2]
Protocol for Form I (Needle-like Crystals):
-
Prepare a saturated solution of purified this compound in a suitable solvent system (e.g., a mixture of ethanol and water) at room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature over several days.
-
Needle-like crystals of Form I will form as the solvent evaporates.
Protocol for Form II (Flake-like Crystals):
-
Prepare a saturated solution of purified this compound in a different solvent system (e.g., acetone) at an elevated temperature (e.g., 50 °C).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool down slowly to room temperature.
-
Flake-like crystals of Form II will precipitate out of the solution upon cooling.
Characterization of Phosphorescent Properties
The room-temperature phosphorescence of the this compound polymorphs can be characterized using a spectrofluorometer equipped for solid-state measurements and time-resolved analysis.
Detailed Experimental Protocol: Solid-State RTP Measurement
Instrumentation:
-
Spectrofluorometer with a solid-state sample holder
-
Pulsed excitation source (e.g., Xenon flash lamp) for lifetime measurements
-
Time-gated detection capabilities
Procedure:
-
Sample Preparation: Place a small amount of the crystalline sample (Form I or Form II) in the solid-state sample holder. Ensure a flat surface for uniform illumination.
-
Phosphorescence Emission Spectrum:
-
Set the excitation wavelength to the absorption maximum of this compound.
-
Scan the emission monochromator over the desired wavelength range to record the phosphorescence spectrum.
-
Employ a time delay after the excitation pulse to eliminate any short-lived fluorescence signal.
-
-
Phosphorescence Lifetime Measurement:
-
Set the excitation and emission wavelengths to the respective maxima of the phosphorescence band.
-
Acquire the phosphorescence decay curve by recording the emission intensity as a function of time after the excitation pulse.
-
Fit the decay curve to an appropriate exponential model to determine the phosphorescence lifetime (τ).
-
-
Phosphorescence Quantum Yield (ΦP) Measurement:
-
The phosphorescence quantum yield can be determined using an integrating sphere method. This involves comparing the integrated phosphorescence emission of the sample to that of a known phosphorescent standard under identical excitation conditions.
-
Data Summary: Phosphorescent Properties of this compound Polymorphs
The different crystal packing of Form I and Form II of this compound leads to distinct and measurable differences in their room-temperature phosphorescent properties.
| Property | Form I (Needle-like) | Form II (Flake-like) |
| Phosphorescence Color | Time-dependent multicolor (Orange to Green) | Orange |
| Phosphorescence Lifetime (τ) | Afterglow visible for over 3 seconds | Up to 148.3 ms |
| Phosphorescence Quantum Yield (ΦP) | Data not available in searched literature | Data not available in searched literature |
| Mechanical Properties | Reversibly elastic | Brittle |
Data sourced from Wang et al., 2024.[2]
Applications and Future Outlook
The unique, polymorphism-dependent room-temperature phosphorescence of this compound opens up a range of potential applications, particularly in the development of advanced materials.
-
Flexible Optoelectronics: The combination of mechanical flexibility and phosphorescence in Form I makes it a promising candidate for use in flexible displays and lighting.
-
Anti-Counterfeiting: The distinct and difficult-to-replicate phosphorescent signatures of the two polymorphs could be utilized in advanced anti-counterfeiting technologies for currency, documents, and luxury goods.
-
Sensors: The sensitivity of the phosphorescence to the local molecular environment suggests that this compound-based materials could be developed as sensors for detecting changes in pressure, temperature, or the presence of certain chemical vapors.
-
Drug Development: While not directly related to its phosphorescence, the polymorphic nature of this compound is of significant interest in drug development, as different polymorphs of an active pharmaceutical ingredient can have different solubilities, stabilities, and bioavailabilities.
The study of this compound and similar purely organic phosphorescent materials is a rapidly evolving field. Future research will likely focus on gaining a more quantitative understanding of the structure-property relationships, developing methods for precisely controlling the crystallization of desired polymorphs, and integrating these materials into functional devices.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 4-Cyanobenzamide Derivatives as Potential Therapeutics for Neuropathic Pain
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.
Introduction: The Unmet Need in Neuropathic Pain and the Promise of 4-Cyanobenzamide Derivatives
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment options, including antidepressants and anticonvulsants, often provide only partial relief and are frequently associated with dose-limiting side effects.[2][3] This underscores the urgent need for novel analgesic agents with improved efficacy and safety profiles. The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] Within this class, this compound derivatives have emerged as a promising area of investigation for the development of new analgesics. The electron-withdrawing nature of the cyano group can significantly influence the physicochemical properties and biological activity of the parent molecule, potentially leading to enhanced target engagement and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound derivatives as potential therapeutics for neuropathic pain.
Plausible Mechanism of Action: Targeting Inflammatory Pathways in Neuropathic Pain
While the precise mechanism of action for many this compound derivatives in neuropathic pain is still under investigation, a compelling body of evidence suggests the involvement of cyclooxygenase (COX) enzyme inhibition. Neuropathic pain is increasingly recognized as having a significant neuroinflammatory component, with upregulation of enzymes like COX-2 in the spinal cord and peripheral nerves contributing to central and peripheral sensitization.[6] Several studies on structurally related benzamide derivatives have demonstrated potent anti-inflammatory and analgesic effects directly linked to the inhibition of COX-1 and COX-2.[7][8]
The proposed mechanism involves the this compound derivative binding to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation and pain, and their inhibition can lead to a reduction in neuronal hyperexcitability and attenuation of pain signaling.
Caption: Proposed mechanism of action for a this compound derivative in neuropathic pain.
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of N-substituted 4-cyanobenzamides is typically achieved through the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with a primary or secondary amine. This robust and versatile method allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis and purification of this compound derivatives.
Protocol 1: Synthesis of N-Aryl-4-cyanobenzamides
This protocol details the synthesis of N-aryl-4-cyanobenzamides, a class of compounds with significant potential for analgesic activity.
Materials:
-
4-Cyanobenzoyl chloride
-
Substituted aniline (e.g., 4-chloroaniline)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM. Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Addition of Acyl Chloride: Dissolve 4-cyanobenzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirring aniline solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the melting point.
| Parameter | Description |
| Starting Materials | 4-Cyanobenzoyl chloride, 4-chloroaniline |
| Product | N-(4-chlorophenyl)-4-cyanobenzamide |
| Typical Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.8 Hz, 2H), 8.10 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5, 138.2, 136.5, 132.8, 130.1, 129.3, 128.5, 121.7, 118.1, 116.3 |
| Mass Spec (ESI) | m/z 257.0 [M+H]⁺ |
| Melting Point | 210-212 °C |
Biological Evaluation of this compound Derivatives
A multi-step screening process is essential to evaluate the therapeutic potential of the synthesized compounds for neuropathic pain. This involves a combination of in vitro and in vivo assays.
Caption: A streamlined workflow for the biological evaluation of this compound derivatives.
Protocol 2: In Vitro COX Inhibition Assay
This assay determines the inhibitory potency of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX Colorimetric Inhibitor Screening Assay Kit
-
Synthesized this compound derivatives
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (positive control for COX-1/COX-2 inhibition)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.
-
Compound Dilution: Prepare a series of dilutions of the test compounds and control inhibitors.
-
Enzyme Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compounds or controls for a specified time at 37 °C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Signal Measurement: After a further incubation period, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: In Vivo Neuropathic Pain Model (Sciatic Nerve Ligation)
This protocol describes a widely used animal model to induce neuropathic pain and assess the analgesic efficacy of test compounds.[6]
Animals:
-
Adult male Sprague-Dawley rats (200-250 g)
Procedure:
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.
-
Surgical Procedure: Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve. Carefully ligate the common sciatic nerve with a sterile suture.
-
Wound Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Administer post-operative analgesics for the first 24 hours and monitor the animals for any signs of distress.
-
Compound Administration: After a recovery period and confirmation of neuropathic pain development (typically 7-14 days post-surgery), administer the this compound derivative or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing: Assess mechanical allodynia (response to non-noxious stimuli) using von Frey filaments and thermal hyperalgesia (increased sensitivity to heat) using a hot plate test at various time points after compound administration.
-
Data Analysis: Compare the paw withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) between the compound-treated and vehicle-treated groups to determine the analgesic effect.
| Assay | Compound ID | IC₅₀ (µM) | Paw Withdrawal Threshold (g) at 2h post-dose |
| COX-1 Inhibition | N-(4-chlorophenyl)-4-cyanobenzamide | 15.2 | N/A |
| COX-2 Inhibition | N-(4-chlorophenyl)-4-cyanobenzamide | 0.5 | N/A |
| In Vivo Efficacy | Vehicle Control | N/A | 4.2 ± 0.5 |
| In Vivo Efficacy | N-(4-chlorophenyl)-4-cyanobenzamide (30 mg/kg) | N/A | 12.8 ± 1.1 |
| In Vivo Efficacy | Gabapentin (100 mg/kg) | N/A | 10.5 ± 0.9 |
*p < 0.05 compared to vehicle control. Data are representative and hypothetical.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel analgesics for neuropathic pain. The synthetic accessibility and the potential to modulate activity through substitution patterns make these compounds attractive for medicinal chemistry campaigns. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive biological evaluation of this compound derivatives. Future research should focus on elucidating the precise molecular targets of active compounds, optimizing their pharmacokinetic properties, and further exploring their efficacy and safety in more advanced preclinical models of neuropathic pain.
References
- 1. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropathic pain: Mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and analgesic amides: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-Substituted 4-Cyanobenzamides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Cyanobenzamide Scaffold
The N-substituted this compound motif is a privileged scaffold in medicinal chemistry and materials science. Its rigid, well-defined geometry, combined with the hydrogen bonding capabilities of the amide group and the unique electronic properties of the nitrile, makes it a cornerstone for designing molecules with specific biological activities or material properties. These compounds have been investigated for their potential as antitumor agents, enzyme inhibitors, and components in functional polymers.[1][2][3] The successful synthesis of these target molecules is therefore a critical step in many research and development programs.
This guide provides a detailed exploration of the primary synthetic routes to N-substituted 4-cyanobenzamides. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them for their specific needs. We will cover the classic acyl chloride method and the widely used direct coupling of carboxylic acids, offering step-by-step protocols for each.
Core Synthetic Strategies and Mechanistic Insights
The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine. However, the direct reaction is generally unfavorable as the basic amine will deprotonate the acidic carboxylic acid, forming a non-reactive ammonium carboxylate salt.[4][5] Therefore, activation of the carboxylic acid is the universally accepted strategy.
Strategy 1: The Acyl Chloride Method (Schotten-Baumann Reaction)
This is a robust and traditional two-step approach. First, the carboxylic acid (4-cyanobenzoic acid) is converted to a highly reactive acyl chloride. This activated intermediate then readily reacts with an amine to form the desired amide.[6]
Mechanism: The reaction proceeds via a nucleophilic addition-elimination pathway. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.[7] A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6][8]
Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.
Strategy 2: Direct Coupling of 4-Cyanobenzoic Acid
To avoid the often harsh conditions required for acyl chloride formation, a wide array of "coupling agents" have been developed to facilitate direct amide bond formation from the carboxylic acid in a one-pot procedure.[9]
Carbodiimide-Mediated Coupling (EDC/DCC): Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) are the most common coupling agents.[6] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated ester, which is then susceptible to nucleophilic attack by the amine.[4]
A key challenge with carbodiimide methods, particularly in chiral systems, is the risk of racemization. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable, less prone to side reactions, and reacts cleanly with the amine to form the amide with minimal racemization.[10]
Caption: Workflow for EDC/HOBt mediated amide coupling.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 4-Cyanobenzoyl Chloride
This protocol details the activation of 4-cyanobenzoic acid using thionyl chloride.
Materials:
-
4-Cyanobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene (optional, for azeotropic removal)
Procedure: [11]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 4-cyanobenzoic acid (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (1.2 - 1.5 eq) dropwise.
-
Add 2-3 drops of DMF as a catalyst. A vigorous evolution of gas (HCl and SO₂) will be observed.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 1.5-3 hours. Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. Adding anhydrous toluene and co-evaporating can help remove the last traces.
-
The resulting crude 4-cyanobenzoyl chloride, often a solid, can be purified by vacuum distillation or recrystallization, or used directly in the next step.[11]
Protocol 2: General Procedure for Amide Synthesis via Acyl Chloride
This protocol describes the reaction of the synthesized 4-cyanobenzoyl chloride with a generic primary or secondary amine.
Materials:
-
4-Cyanobenzoyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution, saturated NaHCO₃ solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the 4-cyanobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the acyl chloride.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel column chromatography.
Protocol 3: General Procedure for Amide Synthesis via EDC/HOBt Coupling
This protocol provides a one-pot method directly from 4-cyanobenzoic acid.
Materials:
-
4-Cyanobenzoic acid (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq, optional but recommended)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 4-cyanobenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
If the amine is provided as a hydrochloride salt, add DIPEA or Et₃N (2.0 eq) to the mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note that removing DMF requires high vacuum.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Summary and Characterization
The choice of synthetic route and specific conditions can influence reaction outcomes. The following table provides a general guideline for expected results.
| Synthetic Method | Amine Type | Typical Solvent | Typical Base/Additive | Approx. Reaction Time | Typical Yield Range | Key Considerations |
| Acyl Chloride | Aliphatic (Primary/Secondary) | DCM, THF | Et₃N, Pyridine | 1-4 hours | 80-95% | Fast and high-yielding; requires prior synthesis of acyl chloride.[7] |
| Acyl Chloride | Aromatic (Anilines) | DCM, THF | Et₃N, Pyridine | 4-12 hours | 70-90% | Slower reaction due to lower nucleophilicity of anilines. |
| EDC/HOBt Coupling | Aliphatic (Primary/Secondary) | DMF, DCM | DIPEA | 12-24 hours | 75-90% | Mild conditions; water-soluble urea byproduct is easily removed.[4][10] |
| EDC/HOBt Coupling | Aromatic (Anilines) | DMF | DIPEA | 18-36 hours | 60-85% | One-pot convenience is a major advantage for less reactive amines. |
Product Characterization:
-
¹H NMR: Appearance of a broad singlet for the amide N-H proton (typically δ 7-9 ppm), along with characteristic signals for the aromatic protons of the 4-cyanobenzoyl group (two doublets, ~δ 7.8-8.2 ppm) and the N-substituent.
-
¹³C NMR: Signal for the amide carbonyl carbon (~165-170 ppm) and the nitrile carbon (~118 ppm).[11]
-
IR Spectroscopy: A strong C=O stretch for the amide (~1640-1680 cm⁻¹) and a sharp C≡N stretch (~2230 cm⁻¹).[11]
-
Mass Spectrometry: Observation of the correct molecular ion peak [M+H]⁺ or [M]⁺.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. jackwestin.com [jackwestin.com]
- 6. fishersci.dk [fishersci.dk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Cyanobenzamide as a Versatile Precursor in the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 4-cyanobenzamide as a pivotal building block in modern heterocyclic chemistry. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles, strategic considerations, and detailed experimental protocols for synthesizing high-value heterocyclic compounds. We focus on practical, field-proven methodologies for constructing pyrimidine and 1,3,5-triazine cores, which are prevalent in pharmaceuticals and agrochemicals. The protocols are designed to be self-validating, with clear explanations for each step, empowering researchers in drug discovery and process development to leverage the unique reactivity of this accessible precursor.
Introduction: The Strategic Value of this compound
This compound is a bifunctional organic compound featuring both a nitrile (-C≡N) and a primary amide (-CONH₂) group. This duality is the cornerstone of its utility in heterocyclic synthesis. The nitrile group can act as an electrophile or participate in cycloadditions, while the amide provides a nucleophilic nitrogen and carbonyl functionality. This arrangement allows it to serve as a versatile synthon in a variety of cyclization and multicomponent reactions (MCRs).
Nitrogen-containing heterocycles are fundamental scaffolds in numerous marketed drugs and natural products, making their efficient synthesis a primary objective in medicinal chemistry.[1][2] this compound offers a direct and atom-economical route to complex N-heterocycles, often under mild conditions, aligning with the principles of green chemistry.[2]
This guide will focus on two major classes of heterocycles synthesized from this compound and its conceptual relative, cyanamide: Pyrimidines and 1,3,5-Triazines.
Caption: Logical workflow from this compound to key heterocyclic cores.
Synthesis of Pyrimidine Derivatives via Multicomponent Reaction
One of the most powerful applications of cyanamide-containing structures is in the Biginelli-type multicomponent reaction to form dihydropyrimidines and their derivatives.[3][4] These scaffolds are of significant pharmacological interest. This one-pot reaction combines an aldehyde, a 1,3-dicarbonyl compound, and the cyanamide moiety to rapidly build molecular complexity.
Mechanistic Rationale
The reaction proceeds under acidic catalysis. The key is the sequential formation of intermediates that ultimately cyclize.
-
Acyliminium Ion Formation: The aldehyde reacts with the amide of this compound (or urea/thiourea in a classic Biginelli) to form an N-acyliminium ion intermediate.
-
Nucleophilic Attack: The enol form of the 1,3-dicarbonyl compound attacks the electrophilic iminium ion.
-
Cyclization and Dehydration: The free amino group then attacks one of the carbonyls, and subsequent dehydration yields the stable dihydropyrimidine ring. The use of this compound directly incorporates the 4-cyanophenyl substituent into the final structure.
Caption: Key mechanistic steps in the multicomponent synthesis of pyrimidines.
Detailed Experimental Protocol: Synthesis of 4-Aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines
This protocol is adapted from methodologies reported for the synthesis of 2-cyanoimino-dihydropyrimidines using cyanamide as a building block.[3][4]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 mmol, 1.1 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)
-
Solvent: Ethanol (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To the 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.1 mmol), this compound (1.2 mmol), and ethanol (5 mL).
-
Add the p-TSA catalyst (10 mol%) to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Check: Heating is crucial to overcome the activation energy for both iminium ion formation and the final dehydration step. The acid catalyst is essential for activating the aldehyde carbonyl group.
-
After completion, allow the mixture to cool to room temperature. A solid precipitate will often form.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Expected Results & Substrate Scope
This reaction is robust and tolerates a wide range of substituents on the aromatic aldehyde.
| Aldehyde Substituent | 1,3-Dicarbonyl Compound | Typical Yield (%) |
| 4-H (Benzaldehyde) | Ethyl Acetoacetate | 85-95% |
| 4-OCH₃ | Acetylacetone | 88-96% |
| 4-Cl | Ethyl Acetoacetate | 80-90% |
| 2-NO₂ | Acetylacetone | 75-85% |
| Heteroaromatic (e.g., Furfural) | Ethyl Acetoacetate | 70-80% |
| Caption: Representative yields for the synthesis of dihydropyrimidine derivatives. Yields are highly dependent on specific conditions and purification methods.[3] |
Synthesis of 1,3,5-Triazine Derivatives
1,3,5-Triazines (s-triazines) are a class of heterocycles known for their applications as herbicides, polymer components, and therapeutic agents.[5] Their synthesis often starts from cyanuric chloride, which allows for sequential nucleophilic substitution.[5][6] However, they can also be formed through the cyclotrimerization of nitriles or by condensation reactions involving amidine intermediates. This compound can serve as a precursor to such intermediates.
Synthetic Strategy: Amidine-Mediated Cyclocondensation
A versatile strategy involves the conversion of the nitrile group of this compound into an N-cyanoamidine, which can then undergo cyclocondensation with other reagents.[7] A more direct approach involves the reaction of a biguanidine derivative (formed from dicyandiamide) with other components.[8]
Caption: Generalized workflow for synthesizing triazines from a benzonitrile precursor.
Protocol: Synthesis of a 2,4-Disubstituted-6-(4-carbamoylphenyl)-1,3,5-triazine
This protocol is a representative example based on the general principle of reacting N-cyanoamidines with activated iminium salts.[7]
Materials:
-
N,N-Dimethylformamide (DMF) (1.0 mmol, 1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 mmol, 1.1 eq)
-
4-Cyanobenzamidine hydrochloride (prepared from this compound) (1.0 mmol, 1.0 eq)
-
Solvent: Acetonitrile (10 mL), anhydrous
-
Inert atmosphere setup (Nitrogen or Argon)
-
Round-bottom flask (50 mL)
Procedure:
-
Vilsmeier Reagent Formation (Caution: Exothermic): In a 50 mL round-bottom flask under an inert atmosphere, dissolve DMF (1.0 mmol) in anhydrous acetonitrile (5 mL). Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 mmol) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent (a halomethyleneiminium salt).
-
Cyclocondensation: To the flask containing the Vilsmeier reagent, add 4-cyanobenzamidine hydrochloride (1.0 mmol) in one portion.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 82 °C for acetonitrile) for 2-4 hours.
-
Causality Check: The Vilsmeier reagent is a highly electrophilic species that readily reacts with the nucleophilic amidine. The subsequent cyclization and elimination of HCl and dimethylamine drives the formation of the aromatic triazine ring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it into 100 mL of ice-cold water.
-
Adjust the pH to ~7-8 using a saturated sodium bicarbonate solution. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired 2,4-disubstituted-6-(4-carbamoylphenyl)-1,3,5-triazine.
Conclusion and Future Perspectives
This compound stands out as a highly effective and versatile precursor for constructing a diverse array of nitrogen-containing heterocycles. Its dual functionality enables its participation in powerful synthetic strategies, most notably multicomponent reactions for the rapid assembly of pyrimidine scaffolds. The protocols detailed herein provide a robust foundation for researchers to explore the synthesis of novel, potentially bioactive compounds. Future work will likely focus on expanding the scope of these reactions through the use of novel catalysts, exploring asymmetric variations, and applying these building blocks in diversity-oriented synthesis (DOS) to generate large libraries for high-throughput screening.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1981003020A1 - Triazine synthesis - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of 4-Cyanobenzamide in Materials Science: From Flexible Photonics to Functional Frameworks
Introduction: Unveiling the Potential of a Versatile Building Block
4-Cyanobenzamide (4-CBA), a seemingly simple organic molecule with the chemical formula C₈H₆N₂O, has emerged as a significant player in the advancement of materials science.[1] While traditionally recognized as a versatile intermediate in medicinal chemistry, its unique structural and electronic attributes have unlocked novel applications in the design and synthesis of sophisticated materials.[1] This application note delves into the multifaceted utility of this compound, exploring its role in the development of flexible photonic materials and as a precursor to ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. We will provide detailed protocols and expert insights for researchers, scientists, and professionals in drug development and materials science, illuminating the path from molecular design to functional material realization.
The core of this compound's utility lies in its bifunctional nature: a rigid phenyl ring substituted with a hydrogen-bonding amide group (-CONH₂) and an electron-withdrawing cyano group (-C≡N). This arrangement facilitates a rich tapestry of intermolecular interactions, including robust hydrogen bonding and π-π stacking, which are fundamental to the formation of ordered supramolecular structures. It is this capacity for controlled self-assembly that positions 4-CBA as a molecule of interest for creating materials with tunable properties.
Part 1: this compound in Flexible Photonic Materials
A compelling application of this compound is in the burgeoning field of flexible optoelectronics and photonics. This stems from its ability to form distinct polymorphic crystalline structures, each exhibiting unique mechanical and photophysical properties.[1] The controlled crystallization of 4-CBA allows for the selective generation of materials with desirable characteristics, such as reversible elastic deformation and multicolor afterglow, making it a model system for the development of advanced photonic materials.[1]
The Science of Polymorphism and its Impact on Material Properties
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a key determinant of its physical properties. In the case of this compound, two principal polymorphs, Form I and Form II, have been extensively characterized.[1]
-
Form I: Crystallizing in the monoclinic P2₁/n space group, Form I is distinguished by its remarkable reversible elastic deformation. This flexibility is attributed to its specific hydrogen bonding network, where molecules form head-to-head coupled dimers through their amide groups.[1]
-
Form II: This polymorph, belonging to the monoclinic P2₁/c space group, is in stark contrast, being brittle and prone to fracture under mechanical stress.[1] Its rigidity is a consequence of a more extensive hydrogen bonding network, where each molecule is "tightly frozen" by four hydrogen bonds, creating corrugated supramolecular sheets.[1]
This stark difference in mechanical behavior, originating from subtle variations in molecular packing and intermolecular interactions, underscores the profound impact of crystal engineering on material function.
Room-Temperature Phosphorescence (RTP): A Tale of Two Polymorphs
Beyond mechanical properties, the polymorphism of this compound directly influences its luminescent behavior, particularly its ability to exhibit room-temperature phosphorescence (RTP). RTP is a phenomenon where a material continues to emit light for a noticeable duration after the excitation source is removed. This "afterglow" is highly sought after for applications in sensing, bio-imaging, and anti-counterfeiting technologies.
The different molecular stacking modes in Form I and Form II of 4-CBA lead to distinct RTP emissions, offering a pathway to multicolor phosphorescent materials. The restricted molecular motion and specific intermolecular interactions within the crystal lattice of each polymorph protect the triplet excited states from non-radiative decay, allowing for efficient phosphorescence at room temperature.
Table 1: Comparative Properties of this compound Polymorphs
| Property | Form I | Form II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Mechanical Behavior | Reversible elastic deformation | Brittle |
| Hydrogen Bonding | Head-to-head amide dimers | Extensive corrugated sheets |
| RTP Emission | Distinct emission spectrum | Different emission spectrum |
Protocol 1: Controlled Crystallization of this compound Polymorphs for Photonic Applications
This protocol outlines a method for the controlled crystallization of this compound to obtain its different polymorphs. The choice of solvent and crystallization conditions are critical parameters.
Materials:
-
This compound (≥98% purity)
-
Solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone)
-
Crystallization vials
-
Heating and stirring plate
-
Filtration apparatus
Procedure:
-
Solution Preparation: Prepare saturated solutions of this compound in various solvents at an elevated temperature (e.g., 60-80 °C) with constant stirring until the solid is completely dissolved.
-
Controlled Cooling (for Form I): Slowly cool the saturated solution to room temperature. A slow cooling rate (e.g., 1-2 °C/hour) is crucial for the formation of high-quality single crystals of Form I. The solution can then be left undisturbed for several days to allow for crystal growth.
-
Rapid Evaporation (for Form II): For the formation of Form II, a more rapid crystallization process is often employed. This can be achieved by allowing the solvent to evaporate quickly from a saturated solution at room temperature in a fume hood.
-
Crystal Harvesting and Characterization: Carefully collect the crystals by filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum.
-
Polymorph Identification: Characterize the obtained crystals using techniques such as single-crystal X-ray diffraction (SCXRD) to confirm the polymorphic form. Powder X-ray diffraction (PXRD) can be used for bulk sample analysis.
-
Property Measurement: Evaluate the mechanical properties of the crystals through nanoindentation or bending tests. Measure the room-temperature phosphorescence spectra, lifetimes, and quantum yields using a suitable photoluminescence spectrometer.
Causality Behind Experimental Choices: The choice of solvent and the rate of crystallization are the primary drivers for selective polymorph formation. Solvents with different polarities and hydrogen bonding capabilities will interact differently with the this compound solute, influencing the nucleation and growth of specific crystal packing arrangements. Slow cooling favors the thermodynamically more stable form, while rapid evaporation can trap a kinetically favored, metastable polymorph.
Caption: Workflow for Polymorph-Selective Crystallization and Characterization.
Part 2: this compound Derivatives as Ligands for Functional Frameworks
While this compound itself can participate in hydrogen-bonded networks, its derivatives, particularly 4-cyanobenzoic acid, are excellent ligands for the construction of more robust and porous materials like Metal-Organic Frameworks (MOFs) and coordination polymers. 4-cyanobenzoic acid can be readily synthesized from this compound via hydrolysis, making the amide a convenient precursor. The presence of both a carboxylate group for metal coordination and a cyano group for further functionalization or influencing electronic properties makes 4-cyanobenzoic acid a valuable building block in reticular chemistry.
Luminescent MOFs are of particular interest due to their potential applications in sensing, catalysis, and solid-state lighting.[2][3][4][5] The incorporation of ligands derived from 4-CBA can impart desirable photophysical properties to the resulting framework.
Protocol 2: Hydrothermal Synthesis of a Luminescent Zinc-based MOF with 4-Cyanobenzoic Acid
This protocol describes the hydrothermal synthesis of a zinc-based MOF using 4-cyanobenzoic acid as the organic linker. The hydrothermal method is a common and effective technique for growing high-quality crystals of MOFs.[6][7]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-Cyanobenzoic acid (H-4-CBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Reactant Mixture: In a 20 mL glass vial, dissolve zinc nitrate hexahydrate (0.089 g, 0.3 mmol) and 4-cyanobenzoic acid (0.044 g, 0.3 mmol) in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Hydrothermal Reaction: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
Cooling and Crystal Collection: After 72 hours, cool the autoclave to room temperature naturally. Colorless block-shaped crystals will have formed.
-
Washing: Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent.
-
Drying and Activation: Dry the crystals under vacuum at 60 °C for 12 hours. This step is crucial to remove the solvent molecules from the pores of the MOF, a process known as activation.
-
Characterization: Characterize the synthesized MOF using PXRD to confirm phase purity and crystallinity. Thermogravimetric analysis (TGA) can be used to assess thermal stability. The luminescent properties (excitation and emission spectra) should be measured using a fluorescence spectrophotometer.
Causality Behind Experimental Choices: The use of a mixed solvent system (DMF/ethanol) helps to solubilize both the metal salt and the organic linker. The high temperature and pressure generated during the hydrothermal reaction facilitate the deprotonation of the carboxylic acid and the coordination reaction with the zinc ions, leading to the formation of the crystalline MOF structure. The post-synthesis washing and activation steps are critical for obtaining a porous material with accessible active sites.
Caption: Hydrothermal Synthesis of a Zn-MOF with 4-Cyanobenzoic Acid.
Protocol 3: Solvothermal Synthesis of a Copper-based Coordination Polymer
This protocol provides a method for the solvothermal synthesis of a copper-based coordination polymer using a derivative of 4-cyanobenzoic acid. Solvothermal synthesis is another powerful technique for obtaining crystalline coordination polymers.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
4-Cyanobenzoic acid (H-4-CBA)
-
N,N'-dimethylacetamide (DMA)
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Reactant Mixture: Combine copper(II) nitrate trihydrate (0.072 g, 0.3 mmol) and 4-cyanobenzoic acid (0.044 g, 0.3 mmol) in 10 mL of DMA in a 20 mL glass vial.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure a homogeneous suspension.
-
Solvothermal Reaction: Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven. Heat to 100 °C for 48 hours.
-
Cooling and Product Isolation: After the reaction is complete, cool the autoclave to room temperature. Blue crystals of the coordination polymer will have formed.
-
Washing and Drying: Collect the crystals by filtration, wash them thoroughly with fresh DMA, and then with ethanol. Dry the product in a desiccator over silica gel.
-
Characterization: Analyze the crystalline product using SCXRD to determine its structure. Investigate its thermal stability using TGA and its magnetic or catalytic properties as desired.
Causality Behind Experimental Choices: DMA is chosen as the solvent due to its high boiling point and ability to dissolve the reactants. The solvothermal conditions provide the necessary energy for the coordination reaction to proceed and for the formation of a crystalline product. The specific temperature and reaction time are optimized to obtain the desired phase and crystal quality.
Conclusion: A Bright Future for a Multifunctional Molecule
This compound and its derivatives have proven to be remarkably versatile building blocks in materials science. From the subtle control of intermolecular forces to create flexible photonic materials with tunable room-temperature phosphorescence, to serving as a precursor for robust ligands in the design of functional Metal-Organic Frameworks and coordination polymers, the applications are both diverse and impactful. The detailed protocols provided in this application note offer a practical guide for researchers to explore and harness the potential of this multifaceted molecule. As the demand for advanced materials with tailored properties continues to grow, the importance of understanding and utilizing such fundamental building blocks will undoubtedly increase, paving the way for innovations in flexible electronics, sensing, catalysis, and beyond.
References
- 1. osti.gov [osti.gov]
- 2. [PDF] Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I−Copper-II Dimer Units: [Cu4{1,4-C6H4(COO)2}3(4,4‘-bipy)2]n | Semantic Scholar [semanticscholar.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. A lanthanide MOF with nanostructured node disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Cyanobenzamide as a Versatile Precursor for Novel Dual-Target PARP/HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The convergence of epigenetic regulation and DNA damage repair pathways represents a frontier in oncology research. Dual-target inhibitors, particularly those simultaneously acting on Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), offer a promising strategy to induce synthetic lethality and overcome resistance in cancer cells.[1][2][3][4] This document provides a comprehensive guide on the strategic use of 4-cyanobenzamide as a foundational precursor for the rational design and synthesis of such dual-function inhibitors. We present a detailed, field-proven synthetic protocol, alongside robust methodologies for the enzymatic and cell-based evaluation of these novel chemical entities, designed to equip researchers with the practical knowledge to explore this promising therapeutic avenue.
Introduction: The Rationale for Dual PARP/HDAC Inhibition
Targeting cancer with single-agent therapies often leads to the development of resistance. A more robust strategy involves the simultaneous inhibition of two synergistic targets, a concept powerfully exemplified by the dual targeting of PARP and HDACs.[1][4]
Poly (ADP-ribose) Polymerase (PARP): The Guardian of the Genome PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs).[5][6] By inhibiting PARP, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[5][7] In cancers with pre-existing defects in DSB repair, such as those with BRCA1/2 mutations, PARP inhibition leads to a state of "synthetic lethality," where the combination of two non-lethal defects results in targeted cancer cell death.[5][8]
Histone Deacetylases (HDACs): Epigenetic Gatekeepers HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[9][10] Dysregulation of HDACs is a hallmark of many cancers, causing the silencing of tumor suppressor genes.[9] HDAC inhibitors (HDACi) reverse this effect, inducing growth arrest, differentiation, and apoptosis.[11][12] Critically, HDAC inhibition can also downregulate the expression of key DNA repair proteins, including those involved in homologous recombination, inducing a "BRCA-like" phenotype, or "BRCAness."[3][6]
The Synergy: The combination of PARP and HDAC inhibition is profoundly synergistic. HDAC inhibitors can sensitize BRCA-proficient tumors to PARP inhibitors by creating a BRCA-deficient state.[3] This dual assault cripples the cancer cell's ability to repair DNA, leading to overwhelming genomic instability and apoptosis.[2][3][13] Designing a single molecule that inhibits both targets can offer advantages in terms of pharmacokinetics, biodistribution, and reduced potential for drug-drug interactions compared to a combination of two separate drugs.[14]
Logical Framework for Dual Inhibition
References
- 1. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]
- 2. Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel hybrid benzamide-peptide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP assay [assay-protocol.com]
- 7. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Flexibility: Engineering Photonic Materials with 4-Cyanobenzamide
Introduction: Unlocking the Potential of a Multifaceted Molecule
In the quest for next-generation optical materials, the ability to create flexible and tunable photonic structures is of paramount importance. Such materials are the bedrock of innovations in wearable sensors, flexible displays, and adaptive optics. This guide delves into the promising, yet largely unexplored, potential of 4-Cyanobenzamide as a key building block for these advanced materials. While not a conventional choice, the unique molecular architecture of this compound offers a compelling playground for materials scientists. Its rigid aromatic core, coupled with the hydrogen-bonding capabilities of the amide group and the polar cyano group, provides a rich set of intermolecular interactions to exploit.
Recent studies have highlighted that different polymorphs of this compound exhibit remarkably distinct mechanical and optical properties.[1] Some crystalline forms are elastic and deformable, while others are brittle.[1] Furthermore, these polymorphs can display unique room-temperature phosphorescence, a highly desirable characteristic for photonic applications.[1] This inherent polymorphism suggests that by controlling the self-assembly and interaction of this compound within a flexible matrix, we can engineer materials with bespoke photonic and mechanical responses.
This document provides detailed application notes and protocols for two distinct, yet complementary, approaches to creating flexible photonic materials utilizing this compound. The first focuses on a guest-host system, where this compound is doped into a flexible polymer matrix. The second explores a more integrated approach, proposing the synthesis of a liquid crystalline material derived from a this compound precursor to create a self-assembled, flexible photonic structure.
Application Note I: Flexible Photonic Films via this compound Doping in a Polymer Matrix
Scientific Rationale
The incorporation of optically active organic molecules into a flexible and transparent polymer matrix is a well-established method for creating photonic materials.[2][3] In this approach, the polymer provides the mechanical flexibility and structural integrity, while the dopant imparts the desired optical properties. This compound is an excellent candidate for such a dopant due to its potential for strong light-matter interactions and its demonstrated room-temperature phosphorescence.[1] By carefully selecting the polymer host and controlling the concentration of this compound, it is possible to create a flexible film with tunable optical properties.
Poly(vinyl alcohol) (PVA) is a water-soluble, biocompatible polymer known for its excellent film-forming properties and high transparency.[4][5][6] Its hydroxyl groups can engage in hydrogen bonding with the amide group of this compound, promoting good dispersion and potentially influencing the local molecular arrangement of the dopant. The solution casting method is a simple, cost-effective, and widely used technique for preparing high-quality polymer films.[7][8][9]
This protocol details the fabrication of a flexible, this compound-doped PVA film and its subsequent characterization.
Experimental Workflow: Doped Polymer Film Fabrication
Caption: Workflow for fabricating and characterizing this compound-doped PVA films.
Detailed Protocol: this compound Doped PVA Film
Materials:
-
Poly(vinyl alcohol) (PVA), high molecular weight
-
This compound (4-CB)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized water
-
Petri dishes (glass or polystyrene)
Equipment:
-
Magnetic stirrer with hot plate
-
Ultrasonic bath
-
Drying oven
-
Spectrophotometer (UV-Vis, Fluorescence)
-
Tensile testing machine
-
FTIR spectrometer
-
Scanning Electron Microscope (SEM)
Procedure:
-
PVA Solution Preparation:
-
Prepare a 5% (w/v) PVA solution by slowly adding PVA powder to deionized water on a magnetic stirrer.
-
Heat the solution to 80-90°C while stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. This compound is soluble in organic solvents like DMSO.[10]
-
-
Doping the PVA Solution:
-
While vigorously stirring the PVA solution, add the 4-CB/DMSO solution dropwise to achieve the desired final concentration of 4-CB in the polymer (e.g., 0.1, 0.5, 1.0 wt%).
-
Continue stirring for at least 2 hours to ensure a homogeneous mixture.
-
-
Film Casting:
-
Degas the solution in an ultrasonic bath for 30 minutes to remove any trapped air bubbles.
-
Pour a specific volume of the solution into a clean, level Petri dish. The volume will determine the final thickness of the film.
-
Place the Petri dish in a drying oven at 40-50°C for 24-48 hours, or until the solvent has completely evaporated.[11]
-
-
Film Characterization:
-
Carefully peel the dried film from the Petri dish.
-
Optical Characterization:
-
Record the UV-Vis absorption and fluorescence spectra of the film to determine the optical properties imparted by the 4-CB dopant.
-
-
Mechanical Characterization:
-
Structural Characterization:
-
Perform FTIR spectroscopy to confirm the presence of both PVA and 4-CB and to investigate any potential hydrogen bonding interactions.
-
Use SEM to examine the surface morphology and cross-section of the film to assess the dispersion of the 4-CB.
-
-
Expected Results and Interpretation
| Dopant Conc. (wt%) | Thickness (µm) | Absorption Max (nm) | Emission Max (nm) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Pure PVA) | 50 ± 5 | N/A | N/A | 45 ± 3 | 250 ± 20 |
| 0.1 | 52 ± 6 | 280 | 350 | 43 ± 4 | 230 ± 18 |
| 0.5 | 55 ± 5 | 282 | 355 | 40 ± 3 | 210 ± 15 |
| 1.0 | 58 ± 7 | 285 | 360 | 35 ± 4 | 180 ± 20 |
-
Optical Properties: The absorption and emission maxima are expected to be characteristic of this compound. A slight red-shift with increasing concentration may be observed due to aggregation effects. The intensity of the fluorescence should increase with dopant concentration up to a certain point, after which concentration quenching may occur.
-
Mechanical Properties: The addition of the small molecule dopant is expected to slightly decrease the tensile strength and elongation at break of the PVA film due to disruption of the polymer chain packing.[14]
-
Structural Properties: FTIR spectra should show the characteristic peaks of both PVA (O-H, C-O stretching) and 4-CB (C≡N, C=O, N-H stretching). Shifts in the O-H and N-H stretching bands could indicate hydrogen bonding between the polymer and the dopant. SEM images should ideally show a smooth, uniform surface, indicating good dispersion of the 4-CB.
Application Note II: Self-Assembled Flexible Photonic Materials from a this compound-Derived Liquid Crystal
Scientific Rationale
Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal.[15] Their ability to self-assemble into ordered structures on a microscopic level makes them ideal candidates for creating photonic materials.[16] Aromatic amide-containing molecules have been shown to exhibit liquid crystalline behavior, although their strong hydrogen bonding can lead to high melting points.[7][8][9][11] By carefully designing the molecular structure, for instance by adding flexible alkyl chains and other mesogenic groups, it is possible to synthesize amide-based liquid crystals that exhibit mesophases at accessible temperatures.[8]
This protocol outlines a hypothetical, yet scientifically plausible, synthetic route to a liquid crystalline molecule derived from this compound. The proposed molecule incorporates a flexible alkoxy tail and an additional aromatic ring to promote the formation of a nematic or smectic liquid crystal phase. Such a material could then be used to create a flexible, self-assembled photonic film.
Synthetic and Fabrication Workflow
Caption: Workflow for the synthesis of a 4-CB-derived liquid crystal and fabrication of a flexible LC cell.
Detailed Protocol: 4-CB-Derived Liquid Crystal Film
Part A: Synthesis of a Hypothetical Liquid Crystal (4'-cyano-[1,1'-biphenyl]-4-yl)(4-hexyloxybenzamido)amine)
(This is a proposed synthesis for illustrative purposes, based on common organic chemistry reactions for LC synthesis.)
Materials:
-
This compound
-
4-Hexyloxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
4-Aminobiphenyl-4'-carbonitrile
-
Pyridine
-
Appropriate organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Activation of 4-Hexyloxybenzoic acid:
-
React 4-hexyloxybenzoic acid with thionyl chloride in an inert solvent like DCM to form the corresponding acid chloride. This is a standard method for activating carboxylic acids for amidation.
-
-
Amidation Reaction:
-
In a separate flask, dissolve 4-aminobiphenyl-4'-carbonitrile in an inert solvent with a base like pyridine.
-
Slowly add the prepared acid chloride to this solution at a low temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part B: Fabrication of a Flexible Liquid Crystal Film
Materials:
-
Synthesized 4-CB-derived liquid crystal
-
Flexible substrates (e.g., Indium Tin Oxide (ITO)-coated Polyethylene terephthalate (PET))
-
Polyimide alignment layer solution
-
UV-curable adhesive with spacers
-
Polarizing films
Equipment:
-
Spin coater
-
Hot plate
-
UV curing lamp
-
Polarizing Optical Microscope (POM) with a hot stage
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Substrate Preparation:
-
Clean the flexible ITO-PET substrates.
-
Spin-coat a thin layer of a polyimide alignment solution onto the ITO side of each substrate.
-
Cure the polyimide according to the manufacturer's instructions.
-
Rub the polyimide layer in a single direction with a velvet cloth to create an alignment layer.
-
-
Cell Assembly:
-
Apply a UV-curable adhesive containing spacer beads (e.g., 5 µm diameter) around the perimeter of one of the substrates.
-
Place the second substrate on top, with the alignment directions either parallel or at a 90° angle, depending on the desired LC configuration.
-
Press the substrates together and cure the adhesive with UV light, leaving a small gap for filling.
-
-
Liquid Crystal Filling:
-
Heat the synthesized LC material above its clearing point (the temperature at which it becomes an isotropic liquid), as determined by DSC.
-
Place a drop of the isotropic LC at the filling gap of the cell.
-
Fill the cell via capillary action in a vacuum chamber.
-
Seal the filling port with a UV-curable sealant.
-
-
Characterization:
-
Phase Identification:
-
Flexibility and Optical Response:
-
Attach polarizers to the outside of the flexible cell.
-
Observe the change in light transmission as the cell is bent or flexed. For a nematic phase, mechanical strain can alter the alignment of the LC molecules, leading to a change in the optical properties.
-
-
Expected Results and Interpretation
| Characterization Technique | Expected Observation | Interpretation |
| DSC | Endothermic peaks on heating, exothermic on cooling | Indicates the temperatures of phase transitions (melting, clearing point). The presence of a peak between melting and clearing confirms a liquid crystalline phase. |
| POM | Observation of characteristic textures (e.g., Schlieren, focal conic) | Confirms the type of liquid crystal phase (e.g., nematic, smectic A). Changes in texture with temperature correspond to phase transitions. |
| Mechanical Bending Test | Change in color or light transmission when viewed through crossed polarizers | Demonstrates the mechano-optical response of the flexible photonic material. The degree of change can be correlated with the applied strain. |
Conclusion
This compound, a seemingly simple organic molecule, holds significant potential for the development of advanced flexible photonic materials. Its unique combination of hydrogen bonding capability, polymorphism, and inherent optical properties makes it a versatile tool for materials scientists. The protocols outlined in this guide provide two distinct but viable pathways for harnessing these properties. The first, a guest-host approach, offers a straightforward method for creating flexible, optically active films. The second, a more advanced strategy involving the synthesis of a bespoke liquid crystal, opens the door to self-assembled, highly ordered, and tunable photonic structures.
It is our hope that these application notes will inspire further research into the use of this compound and related molecules in the exciting and rapidly evolving field of flexible photonics. The principles and techniques described herein provide a solid foundation for researchers, scientists, and drug development professionals to explore and innovate in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal Doped PVA Films for Opto-Electronics-Optical and Electronic Properties, an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Fabrication of PVA polymer films with improved antibacterial activity by fine-tuning via organic acids for food packaging applications | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Polymeric (PMMA-PVA) Hybrid Thin Films Doped with TiO2 Nanoparticles Using Dip-Coating Technique [mdpi.com]
- 6. Synthesis of Liquid Crystalline Aromatic Amide Compounds [cjcu.jlu.edu.cn]
- 7. tandfonline.com [tandfonline.com]
- 8. ijsdr.org [ijsdr.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. testresources.net [testresources.net]
- 12. zwickroell.com [zwickroell.com]
- 13. scbt.com [scbt.com]
- 14. Collection - Fabrication and Characterization of Porous Poly(dimethylsiloxane) (PDMS) Adhesives - ACS Applied Polymer Materials - Figshare [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides: the synthesis and characterisation of new b ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01125A [pubs.rsc.org]
Introduction: The Strategic Importance of 4-Cyanobenzamide in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the practical applications of 4-Cyanobenzamide in drug discovery.
This compound (C₈H₆N₂O) is a deceptively simple aromatic compound, presenting as a white to light yellow crystalline powder.[1] While modest in structure, it represents a cornerstone building block in modern drug discovery.[1] Its true value lies not in its intrinsic biological activity, but in its role as a versatile and strategically vital scaffold for the synthesis of complex, high-value therapeutic agents.[2] The molecule's architecture, featuring a benzamide core and a reactive cyano group, provides medicinal chemists with a robust platform for constructing novel molecules, most notably in the realm of oncology.
This guide will elucidate the primary applications of this compound, focusing on its pivotal role as a foundational pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors and its broader utility as a versatile intermediate for other classes of bioactive compounds. We will explore the mechanistic rationale behind its use, present detailed protocols for its application in synthesis and biological assays, and provide a framework for its strategic deployment in drug development programs.
PART 1: The Cornerstone Application: A Scaffold for PARP Inhibitors
The most prominent application of the this compound scaffold is in the development of PARP inhibitors, a revolutionary class of anticancer drugs.[3][4] To appreciate why this simple molecule is so critical, one must first understand the mechanism of PARP and the therapeutic strategy of synthetic lethality.
The Scientific Rationale: Mimicking NAD+ to Disrupt DNA Repair
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical cellular sentinels that detect single-strand breaks (SSBs) in DNA.[5][6] Upon detecting damage, PARP1 binds to the DNA and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other target proteins.[7] This process, known as PARylation, creates a negatively charged polymer chain that acts as a beacon, recruiting the necessary machinery to repair the break.[8]
The therapeutic genius of PARP inhibitors lies in their structural mimicry of the nicotinamide moiety of NAD+.[7] The benzamide core, for which this compound serves as a key precursor, fits into the same catalytic pocket on the PARP enzyme that NAD+ would normally occupy.[7] This competitive inhibition blocks the PARylation process, effectively silencing the DNA damage alarm.
Mechanism of Action: Engineering Cancer Cell Death via Synthetic Lethality
Blocking PARP's catalytic activity is only the first step. The true therapeutic power of these inhibitors is realized in cancer cells that have pre-existing defects in other DNA repair pathways, most notably those involving the BRCA1 and BRCA2 genes.[9]
-
Inhibition of SSB Repair: When a PARP inhibitor blocks PARP1, single-strand breaks cannot be efficiently repaired.
-
Collapse of Replication Forks: During DNA replication, these unrepaired SSBs lead to the collapse of the replication fork, creating more severe DNA double-strand breaks (DSBs).[9]
-
Exploiting a Cancer-Specific Vulnerability: Healthy cells can readily repair these DSBs using the high-fidelity Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[5] However, many breast, ovarian, prostate, and pancreatic cancers harbor mutations that disable the BRCA genes, rendering their HR pathway useless.[9]
-
Synthetic Lethality: In these BRCA-deficient cancer cells, the inability to repair the inhibitor-induced DSBs leads to overwhelming genomic instability and, ultimately, programmed cell death (apoptosis).[6] Healthy cells, with their functional HR pathway, are largely spared. This concept, where the loss of either PARP function or BRCA function is survivable but the loss of both is lethal, is known as synthetic lethality .[9]
A secondary, yet critical, mechanism is "PARP trapping," where the inhibitor not only blocks the enzyme's activity but also physically traps it on the DNA, creating a toxic lesion that further contributes to cell death.[7][8]
PART 2: A Versatile Building Block for Diverse Bioactive Molecules
While its role in PARP inhibitors is paramount, the utility of this compound extends to other therapeutic areas, underscoring its versatility as a chemical intermediate.[1][10][11] The presence of both an amide and a cyano group on a stable phenyl ring allows for orthogonal chemical strategies, enabling the synthesis of a wide array of complex molecules.[1][]
-
Dual-Target Inhibitors for Neuropathic Pain: this compound serves as a precursor for the synthesis of 4-cyanamidobenzenesulfonamide derivatives. These compounds are designed as dual-target inhibitors that simultaneously block human carbonic anhydrase VII (hCA VII) and cathepsin S, two validated targets in the management of neuropathic pain.[1]
-
Novel Anticancer Agents: Beyond PARP, derivatives of this compound are being explored for other anticancer applications. For instance, it is a starting material for novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives that have shown activity against various cancer cell lines.[13] Similarly, it can be incorporated into carbamate-based structures to create potent agents against gastric carcinoma.[14]
-
Scaffold for Kinase Inhibitors: The benzamide linker is a common feature in many kinase inhibitors. By modifying the 4-cyano position, chemists can attach various heterocyclic systems, such as purines, to target specific protein kinases involved in cell signaling and proliferation.[15]
-
Foundation for Complex Heterocycles: The reactivity of the amide and the potential for transformation of the cyano group make this compound and its direct precursor, 4-cyanobenzoyl chloride, valuable starting points for constructing complex heterocyclic systems, including azabenzimidazoles designed for specific DNA recognition.[1]
PART 3: Application Notes and Protocols
The translation of this compound from a chemical reagent to a component of a potential drug involves a series of well-defined synthetic and analytical procedures. Here, we provide exemplar protocols that are central to its application.
Protocol 1: Synthesis of a N-Substituted this compound Derivative
This protocol outlines a general procedure for synthesizing a derivative of this compound via amidation, a common step in building more complex molecules like PARP or kinase inhibitors.[1]
Objective: To couple 4-cyanobenzoyl chloride with a primary amine (e.g., benzylamine as a model) to form N-benzyl-4-cyanobenzamide.
Materials:
-
4-Cyanobenzoyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-cyanobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Amine: In a separate flask, dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine/base solution dropwise to the cooled solution of 4-cyanobenzoyl chloride over 15-20 minutes with continuous stirring.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzyl-4-cyanobenzamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro PARP1 Inhibition Chemiluminescent Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized this compound derivative against the PARP1 enzyme. The assay is based on the ELISA principle.[16][17]
Objective: To quantify the inhibitory potency of a test compound on PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Test compounds (synthesized derivatives) and a positive control (e.g., Olaparib)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP)
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capability
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat high-bind 96-well plates with histone proteins overnight at 4 °C. Wash plates 3x with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.
-
Reaction Initiation: To each well, add the following in order:
-
Assay Buffer
-
Activated DNA
-
Test compound dilution
-
PARP1 Enzyme (omit for background control wells)
-
-
Incubation: Pre-incubate the plate for 15 minutes at room temperature.
-
Substrate Addition: Start the enzymatic reaction by adding Biotinylated NAD+ to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30 °C.
-
Stopping and Washing: Stop the reaction by washing the plate 5x with wash buffer to remove unbound reagents.
-
Detection: Add Strep-HRP solution to each well and incubate for 30-60 minutes at room temperature.
-
Final Wash: Wash the plate 5x with wash buffer.
-
Signal Generation: Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Presentation: Hypothetical PARP1 Inhibition Data
| Compound | Scaffold | R-Group Modification | IC₅₀ (nM) |
| Olaparib (Control) | Phthalazinone | Cyclopropylcarbonylpiperazine | 5 |
| Compound A | This compound | Benzylamine | 450 |
| Compound B | This compound | Piperonylamine | 120 |
| Compound C | This compound | Cyclopropylamine | 85 |
Protocol 3: Cell-Based Proliferation Assay (MTT) in BRCA-Deficient Cancer Cells
This protocol measures the cytotoxic effect of a PARP inhibitor derivative on cancer cells that are deficient in BRCA1, thereby assessing the principle of synthetic lethality in a cellular context.[18]
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound in a BRCA1-deficient cell line (e.g., HCC1937).
Materials:
-
HCC1937 breast cancer cell line (BRCA1-mutant)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics
-
Test compound and vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed HCC1937 cells into a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only control wells.
-
Incubation: Incubate the cells for 72 hours (or an appropriate duration) in a humidified incubator at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis to calculate the GI₅₀ value.
-
Conclusion
This compound is far more than a simple chemical. It is a strategic asset in drug discovery, providing a validated and versatile starting point for the rational design of sophisticated therapeutics.[1] Its central role as a pharmacophoric scaffold for PARP inhibitors has contributed to a paradigm shift in the treatment of BRCA-mutated cancers, beautifully illustrating the power of targeted therapy and synthetic lethality.[4][9] Beyond this flagship application, its utility as a building block for diverse bioactive molecules continues to expand into other therapeutic areas.[1][13] The protocols and mechanistic insights provided herein underscore the profound impact that a well-understood chemical scaffold can have, enabling researchers and scientists to systematically build upon a proven foundation to discover the next generation of innovative medicines.
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. dc.narpm.org [dc.narpm.org]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 5. youtube.com [youtube.com]
- 6. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 7. quora.com [quora.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miragenews.com [miragenews.com]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Carbamate-Based o-aminobenzamide Derivatives as Potent Antigastric Carcinoma Agents via Disrupting NAD+ Salvage Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. PARP Assay - Creative Biolabs [creative-biolabs.com]
- 18. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Crystallization of 4-Cyanobenzamide Polymorphs
Introduction: The Significance of Polymorphism in 4-Cyanobenzamide
This compound (C₈H₆N₂O) is a versatile organic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its molecular structure allows for the formation of different crystal lattices, a phenomenon known as polymorphism. Polymorphs are chemically identical but exhibit distinct physical properties, including solubility, melting point, stability, and mechanical behavior. For researchers, scientists, and drug development professionals, the ability to selectively crystallize a desired polymorph is of paramount importance as it directly impacts the performance and viability of the final product.
At least two polymorphs of this compound, designated Form I and Form II, have been identified.[1] These forms arise from different arrangements of the molecules in the crystal lattice, primarily due to variations in intermolecular hydrogen bonding.[1] Understanding and controlling the crystallization of these polymorphs is a key challenge and a significant area of study. This guide provides a comprehensive overview of the principles and detailed protocols for the selective growth of this compound polymorphs.
Understanding the Crystallization Landscape
The formation of a specific polymorph is governed by a complex interplay of thermodynamic and kinetic factors.[2][3] Thermodynamics dictates which polymorph is the most stable under a given set of conditions, while kinetics determines the rate at which a particular form nucleates and grows.[3] Key experimental parameters that can be manipulated to control polymorphism include:
-
Solvent Selection: The polarity, hydrogen bonding capability, and viscosity of the solvent play a critical role in determining which polymorph is favored.[2][4][5] Solvent-solute interactions can stabilize the molecular conformation required for the nucleation of a specific form.[5]
-
Supersaturation: The concentration of the solute relative to its solubility at a given temperature is a primary driving force for crystallization.[2] High supersaturation often favors the formation of metastable polymorphs, in line with Ostwald's Rule of Stages, while lower supersaturation tends to yield the most stable form.
-
Temperature and Cooling Rate: Temperature affects solubility and nucleation kinetics. Slow cooling allows the system to remain near equilibrium, favoring the growth of the thermodynamically stable polymorph. Conversely, rapid cooling can trap less stable, kinetically favored forms.[6]
-
Additives and Impurities: The presence of even small amounts of additives or impurities can significantly influence which polymorph crystallizes by inhibiting the nucleation or growth of other forms.[7][8]
Core Principles for Selective Crystallization of this compound Polymorphs
Based on established principles of crystallization and polymorphism control, we can devise strategies to selectively obtain Form I and Form II of this compound. The choice of solvent is a primary determinant in this process. Solvents can be broadly categorized based on their polarity and their ability to form hydrogen bonds, which will directly influence the intermolecular interactions of this compound molecules in solution.
| Solvent Property | Influence on Polymorphism | Rationale |
| Polar Protic Solvents | Tend to favor the thermodynamically stable polymorph (likely Form II). | These solvents can form strong hydrogen bonds with the amide and nitrile groups of this compound, potentially disrupting the intermolecular hydrogen bonding required for the formation of the metastable polymorph. This allows the system to more easily reach its lowest energy state. |
| Polar Aprotic Solvents | May favor the kinetically controlled, metastable polymorph (likely Form I). | These solvents have dipole-dipole interactions but are not strong hydrogen bond donors. This can lead to a different solvation environment that may stabilize the molecular conformation leading to the metastable form. |
| Nonpolar Solvents | Can also lead to the formation of the metastable polymorph. | The lack of strong interactions with the solvent can promote self-association of this compound molecules through hydrogen bonding, potentially leading to the rapid formation of a kinetically favored structure. |
Experimental Protocols
Safety Precautions: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Growth of the Thermodynamically Stable Polymorph (Presumed Form II) via Slow Cooling
This protocol aims to achieve crystallization under near-equilibrium conditions, which typically yields the most stable polymorph.
Objective: To grow single crystals of the thermodynamically stable polymorph of this compound.
Materials:
-
High-purity (>98%) this compound
-
Ethanol (or other polar protic solvent such as methanol or isopropanol)
-
Small Erlenmeyer flask with a stopper
-
Hot plate with stirring capability
-
Syringe filter (0.22 µm)
-
Crystallization dish or beaker
-
Parafilm
Procedure:
-
Solvent Screening (Initial Step): In a small vial, test the solubility of this compound in ethanol at room temperature and at an elevated temperature (e.g., 50-60°C) to ensure it is sparingly soluble at room temperature and moderately soluble when heated.
-
Preparation of a Saturated Solution: In the Erlenmeyer flask, add a measured amount of this compound to a volume of ethanol. Gently heat the solution on the hotplate with continuous stirring until all the solid has dissolved. Add small additional amounts of this compound until a small amount of solid no longer dissolves at the elevated temperature, ensuring the solution is saturated.
-
Hot Filtration: Quickly filter the hot, saturated solution through the pre-warmed syringe filter into a clean crystallization dish or beaker to remove any insoluble impurities.
-
Slow Cooling: Cover the crystallization vessel with parafilm and pierce a few small holes with a needle to allow for very slow solvent evaporation. Place the vessel in an insulated container (e.g., a Dewar flask filled with warm water or a styrofoam box) to ensure a slow and gradual cooling rate.
-
Crystal Growth: Allow the solution to cool undisturbed to room temperature over 24-48 hours. Subsequently, the vessel can be transferred to a refrigerator (4°C) to maximize the yield of crystals.
-
Isolation and Drying: Once a sufficient number of crystals have formed, carefully decant the supernatant. Wash the crystals with a small amount of cold ethanol and then dry them under a gentle stream of nitrogen or in a desiccator.
Diagram of the Slow Cooling Crystallization Workflow
Caption: Workflow for Slow Cooling Crystallization.
Protocol 2: Growth of the Kinetically Favored Polymorph (Presumed Form I) via Rapid Evaporation/Anti-Solvent Addition
This protocol aims to induce rapid crystallization from a highly supersaturated solution, which is more likely to yield a metastable polymorph.
Objective: To grow single crystals of the kinetically favored polymorph of this compound.
Materials:
-
High-purity (>98%) this compound
-
Acetone (or other polar aprotic solvent like acetonitrile or ethyl acetate)
-
A non-polar anti-solvent in which this compound is insoluble (e.g., hexane or heptane)
-
Small beaker or vial
-
Larger beaker or jar with a lid
-
Syringe filter (0.22 µm)
Method A: Fast Evaporation
-
Solution Preparation: Prepare a solution of this compound in acetone that is close to saturation at room temperature.
-
Filtration: Filter the solution through a syringe filter into a clean, small beaker or vial.
-
Evaporation: Cover the vial with parafilm and punch a significant number of holes to allow for relatively rapid solvent evaporation. Place the vial in a fume hood with a steady airflow.
-
Crystal Formation: Crystals are expected to form within a few hours to a day as the solvent evaporates and the concentration of this compound exceeds its solubility limit.
-
Isolation: Once crystals have formed and the solvent has mostly evaporated, isolate and dry them as described in Protocol 1.
Method B: Anti-Solvent Vapor Diffusion
-
Solution Preparation: Prepare a concentrated solution of this compound in a small volume of acetone in a small, open vial.
-
Filtration: Filter the solution into the small vial.
-
Vapor Diffusion Setup: Place the small vial containing the this compound solution inside a larger beaker or jar. Add a larger volume of the anti-solvent (hexane or heptane) to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Sealing and Diffusion: Seal the larger container. The more volatile anti-solvent will slowly diffuse into the acetone solution, reducing the solubility of this compound and inducing crystallization.
-
Crystal Growth and Isolation: Allow the setup to remain undisturbed for several days. Once crystals have formed, carefully remove the inner vial, decant the solvent, and dry the crystals.
Diagram of the Anti-Solvent Vapor Diffusion Workflow
Caption: Workflow for Anti-Solvent Vapor Diffusion.
Characterization of Polymorphs
After crystallization, it is crucial to characterize the resulting solid form to confirm which polymorph has been obtained. Standard analytical techniques for solid-state characterization include:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for distinguishing between polymorphs. Each crystalline form will produce a unique diffraction pattern.
-
Single-Crystal X-ray Diffraction: This technique provides the definitive atomic arrangement of the crystal lattice, allowing for the unambiguous identification of a polymorph.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of each polymorph. Different polymorphs will have different melting points.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Polymorphs may exhibit subtle differences in their vibrational spectra, particularly in the regions corresponding to hydrogen bonding (e.g., N-H and C=O stretching frequencies).
-
Microscopy: Optical or scanning electron microscopy (SEM) can be used to observe the crystal habit (shape) of the different polymorphs. For example, one polymorph may grow as needles while another forms plates.
Conclusion
The ability to selectively crystallize different polymorphs of this compound is a critical skill for researchers in the pharmaceutical and materials science fields. By carefully controlling experimental conditions such as solvent choice, cooling rate, and supersaturation, it is possible to favor the formation of either the thermodynamically stable or a kinetically favored polymorph. The protocols outlined in this guide provide a systematic approach to achieving this control, grounded in the fundamental principles of crystallization. It is essential to couple these crystallization experiments with thorough solid-state characterization to verify the polymorphic form obtained.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gel-induced selective crystallization of polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. CN107500314A - A kind of preparation method of cyanamide organic solution - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GB1156448A - Process for the production of Calcium Cyanamide - Google Patents [patents.google.com]
- 9. unifr.ch [unifr.ch]
Application Notes and Protocols for the Ullmann Condensation with 4-Halobenzamides
Introduction: The Enduring Relevance of the Ullmann Condensation in Modern Synthesis
The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science, where N-aryl benzamides are prevalent structural motifs. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has long been a fundamental tool for forging these critical linkages.[1][2] Historically, this reaction was often hampered by harsh conditions, such as high temperatures (frequently exceeding 210 °C), stoichiometric amounts of copper, and the use of high-boiling polar solvents.[3][4] However, the advent of modern ligand-assisted copper catalysis has revolutionized the Ullmann condensation, enabling these transformations under significantly milder conditions with catalytic amounts of copper.[2][5] This evolution has broadened the substrate scope and dramatically improved reaction yields, cementing the Ullmann reaction's place in the modern synthetic chemist's toolbox.[2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of the Ullmann condensation for the N-arylation of 4-halobenzamides. We will explore the reaction mechanism, provide detailed, step-by-step protocols tailored to the specific halogen substituent, and offer insights into troubleshooting and optimization.
Mechanistic Overview: A Ligand-Accelerated Catalytic Cycle
The modern Ullmann condensation proceeds through a catalytic cycle that is greatly facilitated by the presence of a chelating ligand. While the precise mechanism can be complex and subject to ongoing research, a generally accepted pathway is illustrated below.[5] The cycle is believed to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate, followed by reductive elimination to yield the desired N-aryl benzamide and regenerate the active copper(I) catalyst.[1][5]
The role of the ligand is crucial; chelating ligands, such as diamines or amino acids, stabilize the copper center, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, thereby lowering the activation energy of the reaction and allowing for milder conditions.[3][5]
Diagram 1: Catalytic Cycle of the Ullmann Condensation
References
Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Cyanobenzamide Derivatives
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis
In the landscape of modern drug discovery and development, 4-cyanobenzamide derivatives represent a critical structural motif. These compounds are pivotal intermediates and building blocks in the synthesis of a wide array of pharmacologically active molecules, including potential anticancer, anti-inflammatory, and antiviral agents.[1][2] The cyano and amide functional groups provide versatile handles for further chemical modifications, enabling the construction of complex molecular architectures.[1]
Traditionally, the synthesis of amides, including this compound derivatives, often involves lengthy reaction times, high temperatures, and the use of stoichiometric coupling reagents that can lead to significant waste.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[5][6][7] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and product purity.[8][9][10] This is achieved through the direct and uniform heating of the reaction mixture, a stark contrast to the often inefficient heat transfer of conventional methods.[7]
These application notes provide a detailed protocol for the microwave-assisted synthesis of this compound derivatives, leveraging a direct amidation approach. The methodologies presented herein are designed to be robust, reproducible, and easily adaptable for the synthesis of a library of derivatives, thereby accelerating research and development timelines for novel therapeutics.
The Rationale Behind Microwave-Assisted Amidation
The core of microwave-assisted synthesis lies in its unique heating mechanism. Unlike conventional heating which relies on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This volumetric heating leads to a rapid and uniform temperature increase throughout the reaction vessel, minimizing thermal gradients and side reactions.[7]
For the synthesis of amides from carboxylic acids and amines, microwave irradiation offers several key advantages:
-
Dramatically Reduced Reaction Times: Reactions that typically require several hours of refluxing can often be completed in a matter of minutes.[7][8][10]
-
Improved Reaction Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer byproducts, simplifying purification.[3][9]
-
Enhanced Energy Efficiency: By directly heating the reactants, microwave synthesis is significantly more energy-efficient than conventional methods.[3]
-
Solvent-Free or Reduced Solvent Conditions: Many microwave-assisted reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry.[4][11][12]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted synthesis of this compound derivatives.
Materials and Equipment
Reagents
-
4-Cyanobenzoic acid
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Ceric Ammonium Nitrate (CAN) (catalyst)[13]
-
Ethyl acetate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., ethanol, hexanes)
Equipment
-
Dedicated microwave reactor for organic synthesis with appropriate pressure and temperature monitoring capabilities. Note: Domestic microwave ovens are not suitable for this procedure due to the lack of safety features and precise control.[14]
-
Microwave process vials (10 mL or 20 mL) with snap caps or crimp tops
-
Magnetic stir bars
-
Analytical balance
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Melting point apparatus
-
Instrumentation for product characterization (NMR, MS, IR)
Detailed Experimental Protocol: Synthesis of N-phenyl-4-cyanobenzamide
This protocol details the synthesis of a representative this compound derivative, N-phenyl-4-cyanobenzamide, adapted from a general method for microwave-assisted direct amidation.[13]
1. Reagent Preparation and Reaction Setup:
-
In a 10 mL microwave process vial, combine 4-cyanobenzoic acid (1.0 mmol, 147.1 mg), aniline (1.0 mmol, 93.1 mg), and ceric ammonium nitrate (CAN) (0.02 mmol, 11.0 mg).
-
Add a magnetic stir bar to the vial.
-
Seal the vial securely with a cap.
2. Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the following reaction parameters:
-
Temperature: 160 °C
-
Reaction Time: 15 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the set temperature)
-
Stirring: On
-
-
Initiate the microwave irradiation sequence. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired, by running short test reactions.
3. Work-up and Isolation:
-
After the irradiation is complete, allow the reaction vial to cool to room temperature. Caution: The vial will be under pressure. Do not attempt to open the vial while it is hot.
-
Once cooled, carefully open the vial in a well-ventilated fume hood.
-
Add ethyl acetate (10 mL) to the reaction mixture and transfer the contents to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 10 mL)
-
Deionized water (1 x 10 mL)
-
Brine (1 x 10 mL)
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude N-phenyl-4-cyanobenzamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white to off-white solid.
5. Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination).
Proposed Reaction Mechanism
The direct amidation of a carboxylic acid and an amine is a condensation reaction. While the exact mechanism under microwave conditions with a CAN catalyst is a subject of ongoing research, a plausible pathway involves the activation of the carboxylic acid by the Lewis acidic cerium(IV) ion, facilitating nucleophilic attack by the amine.[13]
References
- 1. element-msc.ru [element-msc.ru]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted Catalytic Amidation of Organic Amines with Carboxylic Acids - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
- 4. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 12. Direct amidation of carboxylic acids via microwave-assisted synthesis: Greener organic laboratory options [morressier.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Cyanobenzamide as a Model Substrate for Nitrile Hydration
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Nitrile Hydration in Modern Synthesis
The conversion of nitriles to amides, a reaction known as nitrile hydration, is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Amide functionalities are prevalent in a vast array of bioactive molecules and drug candidates. Traditional chemical methods for nitrile hydration often require harsh conditions, such as strong acids or bases and high temperatures, which can be incompatible with sensitive functional groups present in complex molecules.[1] This has led to the exploration of milder and more selective catalytic systems, with a significant focus on biocatalysis.
Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity under mild, aqueous conditions.[2][3] These enzymes, typically containing a non-corrin cobalt or iron center, have been successfully implemented in the industrial production of bulk chemicals like acrylamide and nicotinamide.[2][4] The exquisite chemoselectivity of nitrile hydratases, which often tolerate other hydrolyzable functional groups like esters, makes them powerful tools in the synthesis of complex pharmaceutical intermediates.[5]
This guide focuses on 4-cyanobenzamide as a model substrate for studying nitrile hydration reactions. Its simple, well-defined structure, containing both a nitrile and an amide group, allows for a clear investigation of reaction kinetics, catalyst selectivity, and the development of analytical methodologies. The product of its hydration, 4-carbamoylbenzamide , is readily distinguishable from the starting material, facilitating straightforward analysis.
The Biocatalyst: Nitrile Hydratase from Rhodococcus rhodochrous
A frequently employed and well-characterized source of nitrile hydratase is the bacterium Rhodococcus rhodochrous.[6][7] Strains of this organism are known to produce robust nitrile hydratases with a broad substrate scope.[2] These enzymes are typically composed of α and β subunits and utilize a metal cofactor, either iron or cobalt, at their active site to facilitate the hydration of the nitrile.[2][8]
Mechanism of Action
The catalytic mechanism of nitrile hydratase involves the coordination of the nitrile substrate to the metal center in the enzyme's active site. This coordination polarizes the nitrile group, making the carbon atom more susceptible to nucleophilic attack by a water molecule. The metal-bound hydroxide then attacks the nitrile carbon, leading to the formation of an amide product, which is subsequently released from the active site.[8]
Experimental Protocols
This section provides a detailed protocol for the biocatalytic hydration of this compound using a whole-cell preparation of Rhodococcus rhodochrous expressing nitrile hydratase.
Materials and Reagents
-
Substrate: this compound (purity >98%)[3]
-
Biocatalyst: Lyophilized whole cells of Rhodococcus rhodochrous (containing nitrile hydratase activity)
-
Buffer: Potassium phosphate buffer (50 mM, pH 7.0)
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Reaction Vessels: 15 mL conical tubes or small-scale bioreactors
-
Incubator Shaker: Capable of maintaining a constant temperature and agitation
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a Nuclear Magnetic Resonance (NMR) spectrometer.
Protocol: Biocatalytic Hydration of this compound
-
Substrate Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Biocatalyst Suspension: Suspend the lyophilized Rhodococcus rhodochrous cells in 50 mM potassium phosphate buffer (pH 7.0) to a final concentration of 10 mg/mL (cell dry weight).
-
Reaction Setup:
-
In a 15 mL conical tube, add 8.9 mL of the biocatalyst suspension.
-
Pre-incubate the suspension at 30°C for 5 minutes with shaking (200 rpm).
-
To initiate the reaction, add 100 µL of the 100 mM this compound stock solution to achieve a final substrate concentration of 1 mM. The final reaction volume is 10 mL.
-
-
Incubation: Incubate the reaction mixture at 30°C with constant agitation (200 rpm) for a defined period (e.g., 1, 2, 4, 6, and 24 hours) to monitor the reaction progress.
-
Reaction Quenching and Sample Preparation for Analysis:
-
At each time point, withdraw a 500 µL aliquot of the reaction mixture.
-
Terminate the reaction by adding 500 µL of acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for HPLC or NMR analysis.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for the biocatalytic hydration of this compound.
Data Analysis and Interpretation
The progress of the nitrile hydration reaction can be monitored by quantifying the decrease in the concentration of the starting material, this compound, and the corresponding increase in the product, 4-carbamoylbenzamide.
HPLC Analysis
A reverse-phase HPLC method is suitable for separating and quantifying this compound and 4-carbamoylbenzamide.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, a linear gradient from 10% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 254 nm.
-
Quantification: The concentrations of the substrate and product are determined by comparing the peak areas to a standard curve generated with known concentrations of this compound and 4-carbamoylbenzamide.
NMR Spectroscopy
¹H NMR spectroscopy can also be used to monitor the reaction progress. The conversion can be determined by integrating the characteristic peaks of the starting material and the product.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of deuterated water and acetonitrile.
-
Key Chemical Shifts (illustrative): The aromatic protons of this compound and 4-carbamoylbenzamide will have distinct chemical shifts, allowing for their differentiation and quantification. The disappearance of the nitrile-adjacent proton signals and the appearance of new amide proton signals can be monitored.
Quantitative Data Summary
The following table provides an example of how to present the quantitative data obtained from the analysis.
| Time (hours) | This compound Conc. (mM) | 4-Carbamoylbenzamide Conc. (mM) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.75 | 0.25 | 25 |
| 2 | 0.52 | 0.48 | 48 |
| 4 | 0.23 | 0.77 | 77 |
| 6 | 0.08 | 0.92 | 92 |
| 24 | <0.01 | >0.99 | >99 |
Note: The data presented in this table are illustrative and the actual results may vary depending on the specific activity of the biocatalyst and the reaction conditions.
Visualizing the Reaction Pathway
The enzymatic hydration of this compound to 4-carbamoylbenzamide can be represented by the following reaction diagram.
Caption: Reaction pathway for the nitrile hydratase-catalyzed hydration of this compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The use of a well-characterized model substrate, this compound, allows for clear and unambiguous analytical results. The progress of the reaction can be independently verified by at least two analytical techniques (HPLC and NMR). Furthermore, running appropriate controls is essential for validating the results:
-
No-Enzyme Control: A reaction mixture containing the substrate but no biocatalyst should show no conversion, confirming that the hydration is enzyme-dependent.
-
No-Substrate Control: A mixture containing the biocatalyst but no substrate should show no product formation, confirming the absence of interfering compounds.
By adhering to these principles, researchers can ensure the generation of reliable and reproducible data, reinforcing the trustworthiness of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 3034-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Insight into the broadened substrate scope of nitrile hydratase by static and dynamic structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Cyanobenzamide Synthesis
Welcome to the technical support center dedicated to the synthesis of 4-Cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting your synthesis.
Q1: What are the most common and effective synthetic routes to prepare this compound?
There are several established routes, but two are most prevalent in laboratory and industrial settings due to their efficiency and reliability:
-
Acylation of Ammonia with 4-Cyanobenzoyl Chloride: This is arguably the most direct and high-yielding method. It involves the nucleophilic acyl substitution of the highly reactive 4-cyanobenzoyl chloride with a source of ammonia.[1][2] This method is often preferred for its speed and simplicity.
-
Amidation of 4-Cyanobenzoic Acid: This route involves activating the carboxylic acid to make it susceptible to nucleophilic attack by ammonia. This can be achieved in two ways:
-
Two-Step, One-Pot: The carboxylic acid is first converted in situ to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[3][4] The ammonia source is then added to the newly formed acid chloride.
-
Using Coupling Reagents: Peptide coupling reagents such as HATU, HOBt, or EDC can be used to directly facilitate the amide bond formation between the carboxylic acid and ammonia without isolating an acid chloride intermediate.[5]
-
-
Partial Hydrolysis of 1,4-Dicyanobenzene: This method involves the selective hydrolysis of one of the two nitrile groups.[2] While it uses a readily available starting material, achieving high selectivity can be challenging and often requires carefully controlled conditions to prevent the formation of terephthalic acid.[6][7]
Q2: My primary goal is maximizing yield on a lab scale. Which synthetic strategy should I choose?
For maximizing yield with high purity on a typical lab scale, the acylation of ammonia using 4-cyanobenzoyl chloride (Route 1) is the most robust and recommended strategy.[1][8] 4-Cyanobenzoyl chloride is a highly reactive electrophile, leading to rapid and often quantitative conversion under the right conditions.[9] While it is sensitive to moisture, proper handling techniques effectively mitigate this risk.
Q3: Why is there such a strong emphasis on "anhydrous conditions" when working with 4-cyanobenzoyl chloride?
This is a critical point of experimental control. 4-Cyanobenzoyl chloride, like most acyl chlorides, is extremely susceptible to hydrolysis.[10] Any moisture present—whether in the solvent, on the glassware, or from the atmosphere—will rapidly react with the acyl chloride to form the significantly less reactive 4-cyanobenzoic acid.[10][11] This undesired side reaction consumes your starting material, directly reducing the theoretical yield, and introduces a key impurity that must be removed during purification.[10]
Part 2: Troubleshooting Guide for Common Synthesis Issues
This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low (<50%) when using 4-cyanobenzoyl chloride and ammonia. What are the primary causes and how can I fix them?
A low yield is a common but solvable issue, typically stemming from one of three areas: reagent integrity, reaction conditions, or workup procedure.
-
Compromised Starting Material (Hydrolysis): The most frequent cause is the hydrolysis of your 4-cyanobenzoyl chloride before or during the reaction.[10]
-
Diagnosis: You can quickly check for the presence of the hydrolysis product, 4-cyanobenzoic acid. In Infrared (IR) spectroscopy, you will see a broad O-H stretch from 2500-3300 cm⁻¹. In ¹H NMR, a broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm).[10]
-
Solution:
-
-
Ineffective Nucleophile (Amine Deactivation): The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the ammonia or any other amine present, rendering it non-nucleophilic.[3] If this HCl is not neutralized, the reaction will stop after a maximum of 50% conversion.
-
Diagnosis: If the reaction stalls and you can recover a significant amount of unreacted 4-cyanobenzoyl chloride (or its hydrolyzed form, 4-cyanobenzoic acid), amine deactivation is a likely cause.
-
Solution: Add a non-nucleophilic base to the reaction to act as an acid scavenger. Typically, 1.1 to 1.5 equivalents of a tertiary amine like triethylamine (TEA) or pyridine are used.[1] This base will neutralize the generated HCl, ensuring the ammonia remains as a free, reactive nucleophile.
-
-
Suboptimal Reaction Conditions:
-
Diagnosis: The reaction appears sluggish, with starting material still present after the expected reaction time, even with a base present.
-
Solution:
-
Temperature: The reaction is exothermic. It should be started at 0 °C with slow, portion-wise addition of the 4-cyanobenzoyl chloride to the ammonia solution to control the initial exotherm, and then allowed to warm to room temperature.[11]
-
Solvent: Ensure your starting materials are soluble in the chosen solvent. Dichloromethane (DCM) is a common choice.[1]
-
Stoichiometry: Ensure you are using a slight excess of the ammonia source to drive the reaction to completion.
-
-
Issue 2: Significant Product Impurities
Q: My crude this compound is contaminated with a major byproduct. How do I identify and prevent it?
The identity of the impurity points directly to the problem in your protocol.
-
Impurity: 4-Cyanobenzoic Acid
-
Cause: This is the hydrolysis product of the starting 4-cyanobenzoyl chloride.[10] It forms when the reaction is exposed to water.
-
Prevention: The key is rigorous adherence to anhydrous techniques as described in the low-yield section.[11]
-
Removal: 4-Cyanobenzoic acid is acidic and can be easily removed during the aqueous workup. Wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[10][11] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving the neutral this compound product in the organic layer.
-
-
Impurity: Unreacted 4-Cyanobenzoyl Chloride
-
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or not enough of the ammonia nucleophile.
-
Prevention: Increase the reaction time or allow the reaction to stir overnight.[12] Ensure at least one equivalent of the nucleophile is present.
-
Removal: During the aqueous workup, any remaining 4-cyanobenzoyl chloride will be hydrolyzed to 4-cyanobenzoic acid. This can then be removed with the same sodium bicarbonate wash used to remove other acidic impurities.[10]
-
Part 3: Optimized Experimental Protocols
The following protocols are designed to be self-validating systems for achieving high-yield synthesis of this compound.
Protocol 1: Synthesis from 4-Cyanobenzoyl Chloride and Aqueous Ammonia
This protocol is robust and utilizes readily available concentrated aqueous ammonia. The Schotten-Baumann conditions are highly effective for this transformation.[1]
Materials:
-
4-Cyanobenzoyl chloride (1.0 eq)
-
Concentrated Aqueous Ammonia (e.g., 28-30% NH₃ in H₂O) (2.0-3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or water for recrystallization
Procedure:
-
In a fume hood, add concentrated aqueous ammonia (2-3 eq) to a round-bottom flask equipped with a magnetic stir bar and cool the flask in an ice-water bath (0 °C).
-
Dissolve 4-cyanobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the 4-cyanobenzoyl chloride solution dropwise to the cold, stirring ammonia solution over 15-20 minutes. A white precipitate of this compound will form immediately.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Filter the resulting solid product using a Büchner funnel and wash the filter cake with cold water to remove excess ammonia and ammonium salts.
-
To further purify, the crude solid can be recrystallized from hot water or ethanol to yield pure this compound as a white crystalline solid.[11]
-
Dry the final product under vacuum.
Protocol 2: Synthesis from 4-Cyanobenzoic Acid via In-Situ Acyl Chloride Formation
This protocol is useful when starting from 4-cyanobenzoic acid and avoids the need to handle or store the moisture-sensitive acyl chloride.[4]
Materials:
-
4-Cyanobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2-1.5 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Ammonia source (e.g., concentrated aqueous ammonia or ammonia gas)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4-cyanobenzoic acid (1.0 eq) and the anhydrous solvent (Toluene or DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 80 °C for Toluene) and stir for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear. The reaction progress can be monitored by TLC.[4]
-
Cool the reaction mixture to room temperature. The excess thionyl chloride can be removed under reduced pressure.
-
Cool the resulting solution of 4-cyanobenzoyl chloride to 0 °C in an ice bath.
-
Slowly and carefully add the ammonia source. If using aqueous ammonia, follow the workup from Protocol 1. If bubbling ammonia gas, continue until the solution is saturated and the reaction is complete.
-
Perform an aqueous workup by washing the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize from hot water or ethanol for purification.[11]
Part 4: Data Summary & Visual Workflows
Data Presentation
| Parameter | Route 1: From 4-Cyanobenzoyl Chloride | Route 2: From 4-Cyanobenzoic Acid |
| Starting Material | 4-Cyanobenzoyl Chloride | 4-Cyanobenzoic Acid[13] |
| Key Reagents | Ammonia, Base (optional but recommended)[1] | Thionyl Chloride, cat. DMF, Ammonia[4] |
| Typical Yield | >90% | 80-95% |
| Pros | High yield, fast, simple procedure.[1] | Avoids handling moisture-sensitive acyl chloride. |
| Cons | Starting material is moisture-sensitive.[10] | Requires heating, handling of corrosive SOCl₂. |
Experimental and Logic Workflows
Caption: Workflow for this compound Synthesis from 4-Cyanobenzoyl Chloride.
Caption: Troubleshooting Flowchart for Optimizing this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. nbinno.com [nbinno.com]
- 9. WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Page loading... [wap.guidechem.com]
Technical Support Center: Challenges in the Selective Hydrolysis of 1,4-Dicyanobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective hydrolysis of 1,4-dicyanobenzene (terephthalonitrile). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this valuable synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols grounded in established scientific literature.
Core Scientific Challenge: Achieving Selectivity
The primary difficulty in the hydrolysis of 1,4-dicyanobenzene lies in its symmetry. Both nitrile groups are electronically equivalent, making it challenging to hydrolyze only one group to yield 4-cyanobenzamide without the reaction proceeding to form 4-cyanobenzoic acid or the fully hydrolyzed terephthalic acid. Furthermore, the intermediate amide can sometimes be more reactive to hydrolysis than the second nitrile group on the starting material, leading to a complex mixture of products.[1][2] This guide provides strategies to control the reaction and isolate your desired product.
Reaction Pathway Overview
The hydrolysis of 1,4-dicyanobenzene can proceed through several pathways. The desired selective route is the mono-hydrolysis to either the amide or the carboxylic acid. However, competing side reactions and over-hydrolysis are common.
Caption: Reaction pathways in the hydrolysis of 1,4-dicyanobenzene.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address the most common issues encountered in the lab.
Question 1: My reaction yields a mixture of products (amide, acid, di-acid). How can I improve selectivity for this compound?
Answer: Achieving high selectivity for the mono-amide is the most common challenge. The primary cause is that the reaction conditions required to hydrolyze the first nitrile are often harsh enough to hydrolyze the resulting amide into the carboxylic acid.[1][3]
Core Causality: Standard acid or base-catalyzed hydrolysis is often difficult to stop at the amide stage.[2][4] Vigorous conditions (high temperatures, strong acids/bases) will almost always lead to the carboxylic acid.[3][5]
Troubleshooting Steps:
-
Modify Reaction Conditions: The key is to use milder conditions.
-
Lower Temperature: Operating at lower temperatures (e.g., 40-80°C instead of reflux) can significantly slow the rate of the second hydrolysis step (amide to acid).[1][3]
-
Controlled pH: While strong acids or bases are common, they promote over-hydrolysis. Consider using a weaker base or a buffered system to maintain a pH between 7 and 8, which can favor amide formation.[2] The use of alkaline hydrogen peroxide is another established method for selectively forming amides.[1]
-
-
Employ a Selective Catalyst: Modern catalysis offers excellent solutions.
-
Heterogeneous Catalysts: Amorphous manganese dioxide (MnO₂) has been shown to be a highly selective and reusable catalyst for hydrating nitriles to amides, often in a flow chemistry setup. This method avoids over-hydrolysis and simplifies product purification.[6]
-
Homogeneous Catalysts: Platinum(II) catalysts with secondary phosphine oxide ligands can hydrolyze nitriles under neutral and mild conditions, isolating amides as the only product in high yield.[7]
-
Acid-Catalyzed Systems: A mixture of trifluoroacetic acid (TFA) and sulfuric acid can facilitate a highly selective, indirect hydration to the amide.[8]
-
-
Solvent Choice: The solvent can play a crucial role. Using tert-butanol as a solvent has been reported to help stop the hydrolysis at the amide stage.[1]
Question 2: I am targeting 4-cyanobenzoic acid, but my yield is low due to the formation of terephthalic acid. What is the best approach?
Answer: While it seems counterintuitive, directly targeting 4-cyanobenzoic acid from 1,4-dicyanobenzene in a one-pot chemical synthesis is challenging due to the risk of over-hydrolysis to terephthalic acid.
Troubleshooting & Strategic Planning:
-
Biocatalysis: This is often the most effective method for regioselective hydrolysis. Specific enzymes, such as nitrilases, can selectively hydrolyze one nitrile group directly to a carboxylic acid.[9][10] Engineered nitrilases have been used for the efficient synthesis of 4-cyanobenzoic acid from 4-cyanobenzonitrile (an alternative name for the starting material) with high selectivity.[11]
-
Two-Step Synthesis: A more traditional and controllable approach is a two-step process:
-
Step A: First, perform a selective mono-hydrolysis to this compound using one of the mild methods described in the previous question.
-
Step B: Isolate the this compound and then subject it to a second, more forceful hydrolysis (e.g., reflux with dilute HCl or NaOH) to convert the amide to the desired 4-cyanobenzoic acid.[12] This prevents the starting dinitrile from being present during the harsh conditions needed for the second hydrolysis.
-
-
Alternative Synthetic Routes: If direct hydrolysis proves inefficient, consider alternative syntheses for 4-cyanobenzoic acid, such as the oxidation of 4-cyanotoluene or other precursors.[13][14]
Question 3: My reaction has stalled, or the overall yield is very low. What are the likely causes?
Answer: Low yields can stem from incomplete reactions, product degradation, or difficult isolation.
Caption: Troubleshooting workflow for low reaction yields.
Troubleshooting Steps:
-
Check Starting Materials & Reagents: Ensure the 1,4-dicyanobenzene is of high purity.[15] Verify the concentration and purity of your acid, base, or catalyst. Deactivated catalysts are a common source of failure.
-
Solubility Issues: 1,4-dicyanobenzene has low solubility in water.[15] Ensure your solvent system is appropriate to bring the substrate into the reaction phase. Co-solvents like THF or ethanol are often used with aqueous systems.[16]
-
Reaction Monitoring: A lack of reaction monitoring can lead you to stop the reaction prematurely or too late. Use analytical techniques to track the disappearance of starting material and the appearance of the product.
-
Product Isolation: Both this compound and 4-cyanobenzoic acid are solids.[17][18] During workup, ensure the pH is adjusted correctly to precipitate your product or allow for efficient extraction. For 4-cyanobenzoic acid, you must acidify the solution (pH 3-4) to protonate the carboxylate and enable extraction into an organic solvent.[13]
Question 4: How can I effectively monitor the reaction progress?
Answer: Real-time monitoring is crucial for knowing when to stop the reaction to maximize the yield of your desired intermediate.
Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively observe the consumption of the starting material and the formation of products. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of all components in the reaction mixture. This is the preferred method for accurate monitoring.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile components of the reaction, especially after derivatization of the carboxylic acid.[20]
Experimental Protocols
The following protocols are provided as examples. Always perform a thorough literature search and safety assessment before beginning any new procedure.
Protocol 1: Selective Hydrolysis to this compound via Controlled Basic Hydrolysis
This protocol is based on the principle of using milder conditions to favor amide formation.
Materials:
-
1,4-Dicyanobenzene
-
Potassium Hydroxide (KOH)
-
tert-Butanol
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 g of 1,4-dicyanobenzene in 20 mL of tert-butanol.
-
In a separate beaker, prepare a solution of 0.44 g of KOH in 5 mL of deionized water.
-
Add the aqueous KOH solution to the solution of 1,4-dicyanobenzene.
-
Heat the reaction mixture to a gentle reflux (approx. 85-90°C) and monitor the reaction progress every hour using TLC. The goal is to maximize the spot corresponding to this compound while minimizing the starting material and the formation of more polar byproducts.
-
Once the reaction is optimal (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with 1M HCl to a pH of ~7.
-
Remove the tert-butanol under reduced pressure using a rotary evaporator.
-
The remaining aqueous slurry will contain the product. Cool the slurry in an ice bath and collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield crude this compound. Recrystallization from ethanol/water may be necessary for further purification.
Protocol 2: Synthesis of 4-Cyanobenzoic Acid via Biocatalysis (Conceptual)
This protocol outlines the general steps for using a nitrilase enzyme, which offers high regioselectivity.[11]
Materials:
-
1,4-Dicyanobenzene
-
Nitrilase-expressing whole cells or isolated enzyme
-
Phosphate Buffer (e.g., 100 mM, pH 8.0)
-
Centrifuge and filtration equipment
-
Concentrated HCl
Procedure:
-
Prepare a suspension of the biocatalyst (e.g., 7.5 g/L of dry cell weight) in the phosphate buffer.[11]
-
Add 1,4-dicyanobenzene to the buffered suspension. Due to its low solubility, it will be present as a solid substrate.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation to keep the substrate suspended.[11]
-
Monitor the formation of 4-cyanobenzoic acid using HPLC.
-
Once the reaction has reached maximum conversion, separate the biocatalyst from the reaction mixture by centrifugation or filtration.
-
Transfer the supernatant to a clean beaker and cool in an ice bath.
-
Slowly add concentrated HCl to the solution to acidify it to a pH of ~2-3. This will precipitate the 4-cyanobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Data Summary Tables
Table 1: Comparison of Catalytic Systems for Selective Nitrile Hydration
| Catalyst System | Typical Conditions | Target Product | Key Advantages | Reference(s) |
| MnO₂ (amorphous) | Aqueous solution, flow reactor, 30-100°C | Amide | High selectivity, reusable catalyst, simple workup, sustainable. | [6] |
| Pt(II) / SPOs | Neutral, 80°C (or RT) | Amide | Excellent for hindered nitriles, high yield, no over-hydrolysis. | [7] |
| TFA / H₂SO₄ | 1-8 hours, temps >90°C for hindered nitriles | Amide | Facile, single-step conversion for many nitrile types. | [8] |
| Nitrilase Enzymes | Aqueous buffer, ~30°C, pH ~8.0 | Carboxylic Acid | Exceptional regioselectivity, environmentally benign ("green"). | [9][11] |
Table 2: General Hydrolysis Conditions and Expected Products
| Condition | Reagents | Temperature | Primary Product(s) | Notes | Reference(s) |
| Mild Basic | Dilute NaOH or KOH | < 100°C | This compound | Can be difficult to stop; requires careful monitoring. | [1][3] |
| Harsh Basic | Conc. NaOH or KOH | Vigorous Reflux | 4-Cyanobenzoic Acid (as salt), Terephthalic Acid (as salt) | Drives reaction to completion; low selectivity. | [5][12] |
| Mild Acidic | Dilute HCl | ~40°C | This compound | Possible to isolate amide but often proceeds further. | [1] |
| Harsh Acidic | Conc. HCl or H₂SO₄ | Vigorous Reflux | 4-Cyanobenzoic Acid, Terephthalic Acid | Typically hydrolyzes both nitrile and intermediate amide. | [5][12][21] |
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.co.za [journals.co.za]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Page loading... [wap.guidechem.com]
- 14. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 15. 1,4-Dicyanobenzene - Wikipedia [en.wikipedia.org]
- 16. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 17. innospk.com [innospk.com]
- 18. p-Cyanobenzamide | C8H6N2O | CID 76427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. edepot.wur.nl [edepot.wur.nl]
- 20. Development and validation of a new analytical method for the determination of 1,4-dichlorobenzene in honey by gas chromatography-isotope dilution mass spectrometry after steam-distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Low Yield in 4-Cyanobenzamide Synthesis
Welcome to the technical support center dedicated to resolving challenges in the synthesis of 4-cyanobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering yield-related issues in their reactions. Here, we will delve into the common pitfalls and provide actionable, scientifically-grounded solutions to optimize your synthetic protocols.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you might be observing in your experiments. We will explore the root causes of these problems and provide step-by-step guidance to mitigate them.
Issue 1: Significantly Low or No Product Formation
Q: I've set up my reaction to synthesize this compound from 4-cyanobenzoyl chloride and ammonia, but my final yield is extremely low, or I've isolated no product at all. What are the likely causes?
A: This is a common and frustrating issue, often pointing to problems with your starting materials or the initial reaction conditions. Let's break down the most probable culprits:
-
Hydrolysis of 4-Cyanobenzoyl Chloride: 4-Cyanobenzoyl chloride is a highly reactive acyl chloride and is extremely sensitive to moisture.[1][2] If your starting material, solvent, or glassware is not scrupulously dry, the acyl chloride will readily hydrolyze to 4-cyanobenzoic acid. This carboxylic acid is unreactive towards ammonia under these conditions, thus halting your desired reaction.
-
Solution:
-
Ensure your 4-cyanobenzoyl chloride is of high purity and has been stored under anhydrous conditions.
-
Use a dry, inert solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[3]
-
Dry all glassware in an oven and cool it under a stream of inert gas (nitrogen or argon) before use.
-
Consider using freshly prepared or distilled thionyl chloride to synthesize your 4-cyanobenzoyl chloride from 4-cyanobenzoic acid immediately before use to ensure it is anhydrous.[4]
-
-
-
Protonation of the Amine Nucleophile: The reaction between 4-cyanobenzoyl chloride and ammonia generates one equivalent of hydrochloric acid (HCl).[1][3] This acid will react with your ammonia nucleophile to form ammonium chloride (NH₄Cl), which is not nucleophilic and will not react with the acyl chloride.
-
Solution:
-
The reaction must be conducted in the presence of a base to neutralize the HCl as it is formed. For reactions with ammonia, using an excess of ammonia itself can serve as the base.
-
Alternatively, a non-nucleophilic base like triethylamine (TEA) or pyridine can be added to the reaction mixture.[3] This is a common strategy in Schotten-Baumann-type reactions.[2][3]
-
-
-
Inadequate Mixing: If the reaction is biphasic (e.g., an organic solvent and an aqueous solution of ammonia), vigorous stirring is essential to ensure that the reactants in different phases come into contact.[1][2]
-
Solution:
-
Use a magnetic stirrer with a stir bar that is appropriately sized for your reaction flask to ensure efficient mixing.
-
For larger-scale reactions, mechanical stirring may be necessary.
-
-
Issue 2: The Reaction Stalls and Yields are Consistently Moderate (40-60%)
Q: My reaction produces some this compound, but I can never seem to push the yield beyond 60%. TLC analysis shows unreacted starting material. What's limiting my conversion?
A: Achieving high conversion is key to maximizing yield. If your reaction is stalling, it's likely due to one of the following factors:
-
Insufficient Reaction Time or Inadequate Temperature: Amide formation, while often fast, may require sufficient time for completion.[1] Running the reaction at a suboptimal temperature can also slow down the reaction rate.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] Continue the reaction until the limiting reagent (ideally the 4-cyanobenzoyl chloride) is no longer visible.
-
While the reaction is often run at room temperature, gentle heating may be required to drive it to completion. However, be cautious, as excessive heat can promote side reactions.[5]
-
-
-
Poor Quality of Reagents: The purity of your starting materials is paramount. Impurities can interfere with the reaction.[2][7]
-
Solution:
-
Use high-purity 4-cyanobenzoyl chloride. If the purity is questionable, consider recrystallizing it.
-
Ensure your ammonia source (e.g., ammonium hydroxide solution, ammonia gas) is of good quality.
-
-
-
Suboptimal Stoichiometry: Using an insufficient amount of the amine nucleophile will naturally lead to incomplete conversion of the acyl chloride.
-
Solution:
-
Use a slight excess of the ammonia nucleophile to ensure that all of the 4-cyanobenzoyl chloride is consumed. A 1.1 to 1.5 molar excess is a good starting point.
-
-
Issue 3: Difficulty in Product Isolation and Purification Leading to Low Isolated Yield
Q: I believe my reaction has gone to completion, but I'm losing a significant amount of product during the work-up and purification steps. How can I improve my recovery?
A: Product loss during isolation is a common challenge. Here are some tips to maximize your recovery of this compound:
-
Inefficient Extraction: If you are performing an aqueous work-up, ensure you are using the appropriate solvent and technique to extract your product.
-
Solution:
-
This compound has moderate polarity. Solvents like ethyl acetate or dichloromethane are typically effective for extraction.
-
Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete removal of the product from the aqueous layer.
-
After extraction, wash the combined organic layers with brine (saturated aqueous NaCl solution) to aid in the removal of water and improve phase separation.
-
-
-
Losses During Recrystallization: While recrystallization is an excellent method for purification, it can lead to significant product loss if not optimized.
-
Solution:
-
Choose an appropriate solvent system for recrystallization. A good solvent system will dissolve the this compound when hot but not when cold. Ethanol/water or isopropanol/water mixtures are often effective.
-
Use a minimum amount of hot solvent to dissolve the crude product completely. Using too much solvent will result in a lower recovery of the purified crystals upon cooling.
-
Allow the solution to cool slowly to form well-defined crystals. Crashing the product out of solution by rapid cooling can trap impurities.
-
After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common methods include:
-
From 4-Cyanobenzoyl Chloride: Reaction of 4-cyanobenzoyl chloride with ammonia or ammonium hydroxide. This is often a high-yielding and straightforward method.[3]
-
Partial Hydrolysis of 1,4-Dicyanobenzene: This method requires careful control of reaction conditions (e.g., temperature, pH, reaction time) to selectively hydrolyze only one of the two nitrile groups.[8][9] Over-hydrolysis to terephthalamide or 4-cyanobenzoic acid are common side reactions.
-
Amidation of 4-Cyanobenzoic Acid: Direct coupling of 4-cyanobenzoic acid with ammonia using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10][11] This avoids the need to handle the moisture-sensitive acyl chloride.
Q2: Can I use ammonium hydroxide directly in my reaction with 4-cyanobenzoyl chloride?
A2: Yes, you can use aqueous ammonium hydroxide. The reaction is typically performed in a biphasic system with an organic solvent like dichloromethane. Vigorous stirring is crucial to facilitate the reaction between the 4-cyanobenzoyl chloride in the organic phase and the ammonia in the aqueous phase.[1][2]
Q3: My product is an oil instead of a solid. What should I do?
A3: The formation of an oil can be due to impurities or the product being below its melting point. Try the following:
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil-air interface. The microscopic scratches on the glass can provide nucleation sites for crystallization.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the oil to induce crystallization.[1]
-
Re-purification: If the oil persists, it likely contains significant impurities. Isolate the oil by extraction, dry it, and attempt purification by column chromatography or recrystallization from a different solvent system.
Q4: What is the mechanism of the reaction between 4-cyanobenzoyl chloride and ammonia?
A4: The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride.[12][13]
-
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[12][14]
-
Leaving Group Elimination: The carbonyl group is reformed by the lone pair of electrons on the oxygen atom, and the chloride ion is eliminated as a leaving group.
-
Deprotonation: A base (another molecule of ammonia or an added base) removes a proton from the nitrogen atom to yield the final this compound product.
Visualizing the Process: Reaction and Troubleshooting
Mechanism of this compound Synthesis
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Experimental Protocol: High-Yield Synthesis of this compound
This protocol describes a reliable method for the synthesis of this compound from 4-cyanobenzoyl chloride and aqueous ammonium hydroxide.
Materials:
-
4-Cyanobenzoyl chloride (1.0 eq)
-
Aqueous ammonium hydroxide (28-30%, ~2.5 eq of NH₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or isopropanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanobenzoyl chloride (1.0 eq) in dichloromethane. Cool the flask in an ice bath.
-
Ammonia Addition: While stirring vigorously, slowly add the aqueous ammonium hydroxide solution (~2.5 eq) dropwise to the cooled DCM solution. A white precipitate of this compound will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with fresh portions of DCM.
-
Combine all organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., hot ethanol or isopropanol, with the addition of a small amount of water to induce crystallization upon cooling) to obtain pure this compound.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data Summary
| Parameter | Route 1: Acyl Chloride | Route 2: Dinitrile Hydrolysis | Route 3: Acid Coupling |
| Starting Material | 4-Cyanobenzoyl chloride | 1,4-Dicyanobenzene | 4-Cyanobenzoic acid |
| Key Reagents | Ammonia/Ammonium hydroxide | Acid or Base / Enzyme | DCC or EDC, Ammonia |
| Typical Yield | High (>90%) | Variable (can be high with careful control) | Good to Excellent (70-90%)[10] |
| Reaction Conditions | Mild (0°C to room temp) | Often requires heating or specific catalysts | Mild (room temp) |
| Key Challenges | Moisture sensitivity of acyl chloride | Selectivity, over-hydrolysis | Cost of coupling agents, byproduct removal |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 21.2 Nucleophilic Acyl Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
Technical Support Center: 4-Cyanobenzamide Synthesis
A Guide to Troubleshooting Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-cyanobenzamide synthesis. As a vital intermediate in medicinal chemistry and materials science, the efficient synthesis of high-purity this compound is paramount.[1][2] However, its synthesis is often plagued by the formation of closely related byproducts that can complicate purification and reduce yields.
This guide, structured in a practical question-and-answer format, provides in-depth, field-proven insights to help you identify, troubleshoot, and minimize the formation of common impurities. We will explore the causality behind these side reactions and offer validated protocols to enhance the selectivity and success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may encounter during the synthesis of this compound, particularly when starting from the common precursor, 1,4-dicyanobenzene (terephthalonitrile).
Question 1: My primary impurity is 4-cyanobenzoic acid. What is causing this over-hydrolysis and how can I prevent it?
Answer: The formation of 4-cyanobenzoic acid is a classic case of over-hydrolysis. The desired reaction is the partial hydrolysis of one nitrile group to an amide. However, the newly formed amide group in this compound can undergo further hydrolysis to a carboxylic acid under the same reaction conditions.[3][4] This subsequent reaction is often difficult to prevent, especially with prolonged reaction times or harsh conditions.
Causality and Mitigation Strategies:
-
Mechanism: The hydrolysis of a nitrile to an amide is the first step. If water and a catalyst (acid or base) are still present, the amide product can be attacked by water again, leading to the carboxylic acid and releasing ammonia.[3][5]
-
Controlling Reaction Conditions: The key to preventing over-hydrolysis is careful control of the reaction environment.
-
Temperature and Time: Use the mildest temperature and shortest reaction time necessary for the initial hydrolysis. Monitor the reaction closely (e.g., by TLC or HPLC) to stop it once the starting material is consumed but before significant 4-cyanobenzoic acid formation occurs.[4]
-
pH and Catalyst: While both acid and base can catalyze the reaction, mildly basic conditions are often more selective for the amide.[5][6] A common method involves using hydrogen peroxide with an alkaline solution, which can selectively hydrate the nitrile.[4]
-
Anhydrous Conditions: An innovative approach uses potassium tert-butoxide as a nucleophilic oxygen source under anhydrous conditions. This provides the necessary oxygen atom for amide formation without introducing excess water that could lead to the carboxylic acid byproduct.[7]
-
Data Summary: Impact of Conditions on Selectivity
| Parameter | Condition | Impact on Byproduct Formation | Recommendation |
| Temperature | High (>150°C) | Increases rate of both amide and acid formation, favoring over-hydrolysis. | Use moderate temperatures (e.g., 100-150°C) and monitor closely.[8] |
| Reaction Time | Prolonged | Allows for the secondary hydrolysis of the amide product to the carboxylic acid. | Optimize reaction time; quench the reaction as soon as starting material is consumed. |
| Catalyst | Strong Acid/Base | Can aggressively catalyze both hydrolysis steps, leading to poor selectivity. | Use milder bases (e.g., K₂CO₃) or specialized catalyst systems.[8] |
| Water Content | Large Excess | Drives the equilibrium towards the fully hydrolyzed carboxylic acid product. | Use stoichiometric amounts of a water source where possible, or use anhydrous methods.[7][9] |
Question 2: I am observing significant amounts of terephthalamide and terephthalic acid in my crude product. How can I improve the regioselectivity for mono-hydration?
Answer: The formation of terephthalamide (both nitrile groups converted to amides) and terephthalic acid (both groups converted to carboxylic acids) indicates a lack of regioselectivity in the hydrolysis of 1,4-dicyanobenzene.[2][10] Because the two nitrile groups are electronically equivalent, it is challenging to make the reaction stop cleanly after only one has reacted.
Causality and Mitigation Strategies:
-
Symmetry of the Substrate: 1,4-dicyanobenzene is a symmetrical molecule. Without a directing influence, a reagent that reacts with one nitrile group is equally likely to react with the second.
-
Improving Selectivity:
-
Specialized Catalysts: Certain catalyst systems have been developed to favor mono-hydration. For instance, mesoporous graphitic carbon nitride (mpg-C3N4) has been shown to provide quantitative and chemoselective hydration under base-free conditions.[1] Enzymatic hydrolysis using a nitrilase enzyme can also offer exceptional regioselectivity, producing 4-cyanobenzoic acid without amide intermediates, which can then be converted to the amide in a separate step.[11]
-
Phase Transfer Catalysis: Using a phase transfer catalyst like tetrabutylammonium hydroxide (TBAH) can enhance the selective mono-hydration of 1,4-dicyanobenzene, with reported yields of this compound as high as 93%.[1]
-
Visualization: Hydrolysis Pathway of 1,4-Dicyanobenzene
Caption: Reaction pathways in the hydrolysis of 1,4-dicyanobenzene.
Question 3: My synthesis starts from 4-cyanobenzoic acid, but the yield is low with significant unreacted starting material. How can I drive the amidation to completion?
Answer: The direct thermal condensation of a carboxylic acid and an amine (or ammonia) to form an amide is a thermodynamically unfavorable equilibrium that requires high temperatures and often results in low yields.[3][12] To achieve an efficient conversion, the carboxylic acid must first be "activated" to a more reactive species.
Causality and Mitigation Strategies:
-
Activating the Carboxylic Acid: The hydroxyl group of a carboxylic acid is a poor leaving group. Activation converts it into a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by ammonia.
-
Conversion to Acyl Chloride: A highly effective and common strategy is to first convert 4-cyanobenzoic acid into 4-cyanobenzoyl chloride.[1][13] This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive and will readily react with an ammonia source to form the amide.[13]
-
Use of Coupling Reagents: In modern organic synthesis, various coupling reagents are used to facilitate amide bond formation directly from carboxylic acids and amines without isolating an acyl chloride intermediate.[14][15] Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, although for a simple primary amide, the acyl chloride route is often more straightforward.
-
Protocol: Two-Step Synthesis from 4-Cyanobenzoic Acid
Step 1: Synthesis of 4-Cyanobenzoyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).
-
Reaction: Add 4-cyanobenzoic acid to the flask, followed by an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heating: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Carefully remove the excess thionyl chloride under reduced pressure. The crude 4-cyanobenzoyl chloride can often be used directly in the next step.
Step 2: Synthesis of this compound [13][16]
-
Setup: In a separate flask placed in an ice bath, add concentrated aqueous ammonia.
-
Addition: Slowly and carefully add the crude 4-cyanobenzoyl chloride (dissolved in a suitable anhydrous solvent like THF or Dichloromethane, if desired) to the cold ammonia solution with vigorous stirring. A white precipitate of this compound will form immediately.
-
Reaction: Allow the mixture to stir for 15-30 minutes as it warms to room temperature.
-
Workup: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove ammonium chloride, then with a small amount of cold ethanol or diethyl ether.
-
Drying: Dry the product under vacuum to obtain crude this compound, which can be further purified by recrystallization.
Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for amidation of 4-cyanobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound? A1: The most effective and widely used method is recrystallization. Suitable solvents include hot water, ethanol, or an ethanol/water mixture.[16] The significant difference in solubility of this compound in hot versus cold solvent allows for excellent recovery of pure crystalline product.
Q2: My final product has a yellow or brownish tint. What causes this and how can I fix it? A2: Discoloration is often due to thermal degradation or impurities in the starting materials. To obtain a pure white product, you can treat a hot solution of your crude product with activated carbon before the recrystallization step. The carbon will adsorb the colored impurities, which can then be removed by hot filtration.
Q3: What analytical techniques are best for identifying and quantifying these byproducts? A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for both identifying and quantifying the starting material, desired product, and byproducts like 4-cyanobenzoic acid and terephthalamide. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.
Q4: How can I remove unreacted 1,4-dicyanobenzene from my final product? A4: 1,4-dicyanobenzene is significantly less polar than this compound. This difference in polarity and solubility can be exploited during purification. A thorough wash of the crude solid with a solvent in which 1,4-dicyanobenzene is soluble but this compound is not (e.g., diethyl ether or dichloromethane) can be effective. Recrystallization from a polar solvent like ethanol/water is also very effective at leaving the less polar dinitrile behind in the mother liquor.
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. CN104744288A - Method for synthesizing amide through nitrile hydrolysis - Google Patents [patents.google.com]
- 10. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Cyanobenzamide Derivatives
Welcome to the technical support center for the synthesis of 4-cyanobenzamide derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during these syntheses. This guide is structured to address specific experimental issues through a troubleshooting and FAQ format, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound derivatives. Each entry provides a causal analysis and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields are a frequent issue, often stemming from several competing factors. Identifying the root cause is critical for optimization.
Causal Analysis & Solutions:
-
Hydrolysis of the Acylating Agent: 4-Cyanobenzoyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water, converting it to the unreactive 4-cyanobenzoic acid.[1][2]
-
Protonation of the Amine Nucleophile: The reaction between an amine and 4-cyanobenzoyl chloride generates hydrochloric acid (HCl) as a byproduct.[5] This acid can protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[1][2]
-
Solution: Incorporate a suitable base to neutralize the HCl as it forms. For Schotten-Baumann conditions (a two-phase system), an aqueous base like NaOH is used.[1] In anhydrous organic solvents, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential.[4][5] A slight excess of the base (2-3 equivalents if the amine starting material is a salt) is recommended.[4]
-
-
Ineffective Amide Coupling (when starting from 4-Cyanobenzoic Acid): When using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the activation of the carboxylic acid may be incomplete or the activated intermediate may be unstable.
-
Solution: Additives like 1-hydroxybenzotriazole (HOBt) can be used with carbodiimides to form a more stable activated ester, which then reacts more cleanly with the amine and helps suppress side reactions.[2][4][6] For particularly challenging couplings, consider more potent coupling reagents like HATU.[7]
-
-
Product Loss During Workup: this compound derivatives can have varying solubilities. Significant product loss can occur during aqueous washes or extraction if the pH is not optimal or the wrong solvent is used.[1]
-
Solution: Before workup, check the solubility of your expected product. Ensure the pH of the aqueous layer is adjusted to keep your product uncharged and thus more soluble in the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery.
-
Q2: I'm observing significant side product formation. What are the common impurities and how can I minimize them?
Side reactions reduce yield and complicate purification. Understanding their origin is key to suppression.
Causal Analysis & Solutions:
-
Unreacted Starting Materials: The most common "impurities" are often simply unreacted 4-cyanobenzoyl chloride/acid or the amine.
-
Formation of Symmetrical Anhydride: The activated carboxylic acid intermediate can sometimes react with another molecule of 4-cyanobenzoic acid instead of the intended amine. This is more likely if the amine is added too slowly or if it is a poor nucleophile.[7]
-
Solution: Pre-activating the carboxylic acid at a lower temperature (e.g., 0 °C) before the addition of the amine can mitigate this side reaction.[7]
-
-
N-Acylurea Formation (with Carbodiimide Reagents): When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, which is a common cause of low yields and purification headaches.[2]
-
Solution: As mentioned previously, the addition of HOBt intercepts the O-acylisourea intermediate to form an active ester, largely preventing the rearrangement to the N-acylurea byproduct.[2]
-
Q3: The final product is difficult to purify. What strategies can I employ?
Purification is often as challenging as the reaction itself. A systematic approach is required.
Causal Analysis & Solutions:
-
Removal of Acidic/Basic Impurities: Unreacted 4-cyanobenzoic acid or excess amine base can contaminate the product.
-
Solution: During the aqueous workup, wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove basic impurities like excess amine and TEA/DIPEA, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like unreacted 4-cyanobenzoic acid or HOBt.[4][5] Finish with a brine wash to remove residual water.[4]
-
-
Removal of Coupling Agent Byproducts: Byproducts like dicyclohexylurea (DCU) from DCC are notoriously difficult to remove due to their limited solubility in common organic solvents.[2]
-
Solution: If using DCC, filter the reaction mixture before the aqueous workup, as DCU is often insoluble in the reaction solvent (like DCM).[2] Using a water-soluble carbodiimide like EDC avoids this issue, as its urea byproduct is washed away during the aqueous extraction.
-
-
Column Chromatography Challenges: Basic amide products can streak or decompose on standard silica gel, which is acidic.
-
Solution: Deactivate the silica gel by preparing the column slurry with an eluent containing a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine.[7] This neutralizes the acidic sites on the silica, leading to much cleaner separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound derivatives?
The most common and generally reliable method is the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with a primary or secondary amine.[5][8] This method is high-yielding and proceeds under mild conditions. The acyl chloride can be purchased or easily prepared from 4-cyanobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][9][10]
An alternative robust method involves the direct coupling of 4-cyanobenzoic acid with an amine using a coupling agent (e.g., EDC, HATU) and a base.[4][7] This avoids the need to handle the moisture-sensitive acyl chloride but requires careful optimization to prevent side reactions.[2]
Q2: How do I choose the appropriate solvent and base?
-
Solvent: The choice depends on the solubility of your starting materials and the reaction type.
-
Dichloromethane (DCM): An excellent, relatively non-polar solvent for reactions involving 4-cyanobenzoyl chloride and for coupling agent-mediated reactions at or below room temperature.[5]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is very effective at dissolving a wide range of substrates and coupling reagents. It is often used for more difficult couplings that may require heating.[3][4]
-
Tetrahydrofuran (THF): Another good general-purpose solvent for amide couplings.[4]
-
Key Consideration: Always use anhydrous grade solvents to prevent hydrolysis of reactive intermediates.[4][7]
-
-
Base: The base is critical for neutralizing the acid byproduct.
-
Triethylamine (TEA) or Pyridine: Standard, effective bases for most applications.[5]
-
N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic, sterically hindered base. It is an excellent choice because it will not compete with your desired amine in reacting with the acyl chloride or activated ester.[4]
-
Q3: What are the most critical parameters to control during the reaction?
-
Temperature: For reactions involving the highly reactive 4-cyanobenzoyl chloride or the addition of a coupling agent, it is crucial to control the initial temperature. Cooling the reaction mixture to 0 °C in an ice bath before the addition of the most reactive reagent helps to control the initial exotherm and minimize side reactions.[1][4]
-
Stoichiometry: Precise measurement of reactants is vital. While using a slight excess of the amine can be beneficial, a large excess of the activating agent or base should be avoided as it can lead to side reactions and complicate purification.[4]
-
Rate of Addition: Add the acyl chloride or coupling agent slowly and portion-wise to the stirred reaction mixture.[1][4] This maintains a low concentration of the reactive species, allowing it to react with the intended nucleophile rather than side-reactants.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Amidation of 4-Cyanobenzoyl Chloride
| Amine Type | Solvent | Base (equiv.) | Temperature | Typical Reaction Time | Key Considerations |
| Primary Aliphatic | DCM | TEA or DIPEA (1.5) | 0 °C to RT | 2-6 hours | Highly reactive; maintain cooling during addition. |
| Secondary Aliphatic | DCM or THF | TEA or DIPEA (1.5) | 0 °C to RT | 4-12 hours | Less reactive than primary amines; may require longer time. |
| Aniline (unsubstituted) | DCM | Pyridine (2.0) | 0 °C to RT | 6-18 hours | Less nucleophilic; pyridine can act as a nucleophilic catalyst. |
| Aniline (electron-deficient) | DMF | DIPEA (2.0) | RT to 50 °C | 12-24 hours | Low nucleophilicity may require heating and a more polar solvent.[7] |
Protocol: General Synthesis of an N-Aryl-4-cyanobenzamide
This protocol describes a typical procedure using 4-cyanobenzoyl chloride and a substituted aniline.
Materials:
-
4-Cyanobenzoyl chloride (1.0 equiv)
-
Substituted aniline (e.g., 4-chloroaniline) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (2.0 equiv)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the substituted aniline (1.1 equiv) and anhydrous DCM.
-
Add pyridine (2.0 equiv) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-cyanobenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the 4-cyanobenzoyl chloride solution dropwise to the cooled, stirred aniline solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Upon completion, dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) or by column chromatography.
Visualized Workflows
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification of this compound derivatives.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 9. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. chembk.com [chembk.com]
Technical Support Center: Refining Protocols for Palladium-Catalyzed Carbonylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed carbonylation is a cornerstone of modern synthetic chemistry, enabling the efficient formation of esters, amides, and other carbonyl compounds.[1][2][3] However, the complexities arising from the interplay of catalyst, ligand, carbon monoxide (CO) pressure, temperature, and substrate can present significant challenges.[4][5] This guide provides a structured approach to troubleshooting common issues and refining your protocols, grounded in mechanistic principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles. For more detailed solutions, refer to the in-depth guides in Section 2.
Q1: My reaction is sluggish or fails to initiate. What are the first things to check?
A: Start with the basics:
-
Inert Atmosphere: Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Oxygen can oxidize the Pd(0) active catalyst and phosphine ligands.
-
Reagent Quality: Verify the purity of your solvent, substrate, and base. Trace water or other impurities can interfere with the catalytic cycle. Solvents must be rigorously deoxygenated.
-
Catalyst Precursor: If using a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂), ensure your conditions are suitable for its reduction to the active Pd(0) species. Some reactions require a pre-activation step.
-
CO Delivery: Confirm that carbon monoxide is being delivered effectively to the reaction mixture. For reactions using CO gas, ensure there are no leaks in your system and that agitation is sufficient for gas-liquid mixing. For CO surrogates, confirm the activating agent (e.g., base for formates) has been added and is active.[6]
Q2: My catalyst is decomposing, evidenced by the formation of palladium black. Why is this happening and how can I prevent it?
A: Palladium black formation indicates the aggregation of Pd(0) species, a common catalyst deactivation pathway.[7]
-
Causality: This often occurs when the concentration of the active, ligand-stabilized Pd(0) complex is too low or when the ligands are not robust enough to prevent aggregation at the reaction temperature. Bidentate ligands are often superior to monodentate ligands at preventing catalyst poisoning and decomposition.[8]
-
Preventative Measures:
-
Increase Ligand-to-Palladium Ratio: A higher ligand concentration can better stabilize the palladium centers.
-
Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, cataCXium® A) can form more stable complexes.[8]
-
Lower the Reaction Temperature: High temperatures can accelerate ligand dissociation and catalyst agglomeration.
-
Maintain Sufficient CO Pressure: CO itself is a ligand. Insufficient CO concentration can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Q3: I'm observing significant side products, such as hydrodehalogenation (removal of the halide) or direct coupling (e.g., Suzuki-type). What is the cause?
A: These side reactions point to a disruption in the desired carbonylation pathway.
-
Hydrodehalogenation: This often occurs when there is a competing pathway involving a palladium-hydride species. This can be exacerbated by trace water or certain alcohols and bases. Ensure anhydrous conditions.
-
Direct Coupling: If you are using organometallic reagents (e.g., in a carbonylative Suzuki or Stille coupling), and the rate of CO insertion is slow compared to transmetalation and reductive elimination, you will favor the non-carbonylative product.
-
Solution: To favor carbonylation, increase the local concentration of CO. This can be achieved by increasing the CO pressure or improving gas-liquid mass transfer through more vigorous stirring. You can also screen ligands, as the ligand choice significantly impacts the relative rates of migratory insertion versus competing pathways.
Q4: How do I choose between using high-pressure CO gas and a CO surrogate?
A: The choice depends on your laboratory's capabilities, reaction scale, and safety considerations.
-
High-Pressure CO Gas: Offers a high, constant concentration of CO, which is ideal for driving reactions to completion and minimizing side reactions. However, it requires specialized high-pressure reactors and stringent safety protocols due to the toxicity and flammability of CO.[6]
-
CO Surrogates: These are solid or liquid compounds that release CO in situ, avoiding the need for a gas cylinder.[9][10][11][12] This is often more convenient and safer for lab-scale synthesis.[6][9] The drawback is that the rate of CO release must be matched to the rate of consumption by the catalyst, which can sometimes be challenging to optimize.
Section 2: In-Depth Troubleshooting & Protocol Refinement
The Catalyst System: Palladium Precursor & Ligand
The heart of the reaction is the palladium-ligand complex. Its properties dictate the reaction's success.
Issue: Low Yield or Incomplete Conversion
-
Underlying Cause: The rate of one or more steps in the catalytic cycle—oxidative addition, CO insertion, or reductive elimination—is slow.[13][14][15] The rate-limiting step is often substrate-dependent. For example, the oxidative addition of aryl chlorides is typically slower than for aryl bromides or iodides.[13][14][15]
-
Troubleshooting Steps:
-
Ligand Selection: The ligand's electronic and steric properties are critical.[16][17]
-
Electron-donating ligands (e.g., those with alkyl groups like t-Bu₃P) increase electron density on the palladium, which can facilitate the oxidative addition step.[17]
-
Bulky ligands (e.g., biarylphosphines like XPhos) can promote the final reductive elimination step, which is often rate-limiting for sterically congested products.
-
Bite Angle (for bidentate ligands): Ligands with a wide "natural bite angle" like Xantphos are known to promote high catalytic activity and stability in carbonylation reactions.[8]
-
-
Palladium Precursor: Pd(0) precursors (e.g., Pd₂(dba)₃) enter the catalytic cycle directly. Pd(II) precursors (e.g., Pd(OAc)₂) must first be reduced, which can be inconsistent. If using Pd(II), ensure your conditions (solvent, additives) facilitate this reduction.
-
Catalyst Loading: While simply increasing catalyst loading can improve yield, it is often a last resort. First, optimize other parameters. High catalyst loadings can sometimes lead to increased side products or decomposition.[7]
-
Data Table: Common Phosphine Ligands for Carbonylation
| Ligand | Type | Key Characteristics | Typical Application |
| PPh₃ (Triphenylphosphine) | Monodentate | Inexpensive, moderately electron-donating. | General purpose, often effective for activated substrates (iodides, bromides). |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate | Robust, good thermal stability, defined bite angle. | Broadly applicable, good for challenging substrates. |
| Xantphos | Bidentate | Wide bite angle, promotes high turnover numbers. | Highly active catalyst for aryl bromides and chlorides at low CO pressure.[8] |
| t-Bu₃P (Tri-tert-butylphosphine) | Monodentate | Very bulky and electron-donating. | Promotes oxidative addition of unreactive substrates like aryl chlorides. |
The Carbon Monoxide (CO) Source
The delivery and concentration of CO are critical process parameters.
Issue: Reaction Stalls at Partial Conversion or Requires High Pressures
-
Underlying Cause: The reaction may be limited by the mass transfer of CO from the gas phase into the liquid phase, or the CO concentration may be insufficient to favor migratory insertion over competing pathways.
-
Troubleshooting Steps:
-
Improve Agitation: Increase the stirring rate to create a larger gas-liquid interface, enhancing the rate at which CO dissolves into the reaction medium.
-
Consider a CO Surrogate: If high pressure is not feasible, a CO surrogate that provides a slow, steady release of CO can maintain the necessary concentration for the catalyst.
-
Data Table: Comparison of CO Sources
| CO Source | Advantages | Disadvantages |
| CO Gas Cylinder | High concentration, constant supply, inexpensive C1 source.[18] | Requires high-pressure equipment, significant safety hazard (toxic, flammable).[6] |
| CO Surrogates (e.g., N-formylsaccharin, TFBen, COgen) | Safer for lab scale, avoids high pressure.[6][9] | Stoichiometric reagent, release rate can be hard to control, byproducts may interfere.[6] |
The Role of Base and Additives
The base is not merely a stoichiometric reagent; it plays a crucial role in the catalytic cycle, typically by neutralizing the HX generated.[19]
Issue: Inconsistent Results or Formation of Byproducts
-
Underlying Cause: The choice of base can influence the reaction mechanism and catalyst stability. Strong alkoxide bases, for instance, can lead to a different catalytic cycle than tertiary amines.[20] Some bases can also act as ligands, competing with the desired phosphine ligand.
-
Troubleshooting Steps:
-
Screen Base Type:
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often robust and non-coordinating.
-
Organic amine bases (e.g., Et₃N, DBU) are common but can sometimes lead to side reactions. Their conjugate acids (e.g., HNEt₃⁺Cl⁻) can also influence the reaction.
-
-
Consider Additives: Additives like halide scavengers (e.g., silver salts) or phase-transfer catalysts can sometimes be beneficial, but their use should be rational and systematically tested.
-
Section 3: Mechanistic Visualizations & Workflows
Understanding the catalytic cycle is key to rational troubleshooting.
The Catalytic Cycle of Aminocarbonylation
This diagram illustrates the generally accepted mechanism for the palladium-catalyzed aminocarbonylation of an aryl halide (Ar-X).
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Carbon Monoxide Surrogate Reagents [C-C Bond Formation] | TCI AMERICA [tcichemicals.com]
- 7. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 15. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia (Journal Article) | OSTI.GOV [osti.gov]
- 16. nbinno.com [nbinno.com]
- 17. gessnergroup.com [gessnergroup.com]
- 18. Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00397E [pubs.rsc.org]
- 19. scilit.com [scilit.com]
- 20. Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Scaling Up 4-Cyanobenzamide Production
Welcome to the technical support center for the production of 4-Cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to pilot or industrial-scale production. Here, we address specific issues in a direct question-and-answer format, focusing on the underlying scientific principles to empower you to make informed decisions during your scale-up campaigns.
Section 1: Core Scale-Up Challenges
This section addresses fundamental problems that frequently arise during the scale-up of chemical syntheses, with a specific focus on this compound production.
Q1: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the most likely causes?
A1: A drop in yield upon scale-up is a classic challenge often rooted in mass and heat transfer limitations. In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to control the reaction's temperature and ensure uniform mixing.[1]
Key areas to investigate:
-
Inefficient Heat Transfer: Amidation reactions are often exothermic. What is easily dissipated in a small flask can lead to localized "hot spots" in a large reactor. These hot spots can accelerate side reactions, such as the hydrolysis of the nitrile group to 4-cyanobenzoic acid, or degradation of the product.[2]
-
Poor Mixing: Inadequate agitation in a large volume can create localized regions of high reactant concentration, leading to incomplete conversion or the formation of byproducts.[1]
-
Solution: Verify that the impeller design and agitation speed are sufficient for the reactor geometry and the viscosity of the reaction medium. The installation of baffles can significantly improve mixing efficiency.[1]
-
Q2: I'm observing an increase in byproduct formation at a larger scale, specifically 4-cyanobenzoic acid. Why is this happening and how can I prevent it?
A2: The formation of 4-cyanobenzoic acid is a primary concern, arising from the hydrolysis of either the starting material (if using 4-cyanobenzoyl chloride) or the product's amide group under harsh conditions.[5] This issue is often exacerbated at scale due to the previously mentioned heat and mass transfer issues.
-
Causality: If your reaction involves an aqueous workup or basic conditions (like in a Schotten-Baumann reaction), prolonged exposure of the product to these conditions, especially at elevated temperatures, can facilitate hydrolysis. In a large reactor, quenching and workup steps take longer, increasing this exposure time.
-
Preventative Measures:
-
Temperature Control: Strictly maintain the optimal reaction temperature. Any exothermic spikes must be controlled immediately.[6]
-
pH Management: During workup, neutralize the reaction mixture promptly and avoid strongly acidic or basic conditions for extended periods.
-
Anhydrous Conditions: If the synthesis route allows, ensure all solvents and reagents are anhydrous to prevent premature hydrolysis of reactive intermediates like 4-cyanobenzoyl chloride.[7]
-
Below is a troubleshooting workflow for addressing low yields during scale-up.
graph TD { A[Low Yield at Scale] --> B{Check Temperature Profile}; B --> C{Temperature Spikes Observed?}; C --> D[Improve Cooling Efficiency / Slow Reagent Addition]; B --> E{Check Mixing Efficiency}; E --> F{Localized Hot Spots or Solids?}; F --> G[Increase Agitation / Evaluate Impeller Design]; A --> H{Analyze Impurity Profile}; H --> I{Increased Hydrolysis Byproduct?}; I --> J[Optimize pH and Temperature During Workup]; H --> K{Unreacted Starting Material?}; K --> L[Increase Reaction Time or Re-evaluate Stoichiometry]; D --> M[Re-run at Scale]; G --> M; J --> M; L --> M; }
Caption: Troubleshooting workflow for low yield in scale-up.Section 2: Troubleshooting Specific Synthesis Routes
Here we delve into common issues associated with the primary methods for synthesizing this compound.
Route 1: Ammonolysis of 4-Cyanobenzoyl Chloride
This is a common and direct method, often involving the reaction of 4-cyanobenzoyl chloride with ammonia or an amine.[5] The precursor, 4-cyanobenzoyl chloride, is typically prepared from 4-cyanobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂).[8]
Q3: During the preparation of 4-cyanobenzoyl chloride using thionyl chloride, the reaction is sluggish and my yield is poor. What's wrong?
A3: This step is sensitive to reagent quality and reaction conditions.
-
Reagent Purity: Thionyl chloride can degrade over time. Use a fresh bottle or distill it before use.
-
Catalyst: The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). Ensure you have added a catalytic quantity.
-
Temperature: The reaction typically requires heating. Ensure you are reaching the target temperature (often reflux) to drive the reaction to completion.[8]
Q4: My ammonolysis reaction is highly exothermic and difficult to control in a 100L reactor. How can I manage this safely?
A4: The reaction between an acyl chloride and ammonia is extremely fast and highly exothermic. Managing this exotherm is critical for safety and product quality at scale.[2]
-
Controlled Addition: Instead of adding the ammonia solution to the acyl chloride, consider a "reverse addition" where the 4-cyanobenzoyl chloride solution is added slowly to the cooled ammonia solution. This maintains an excess of the nucleophile and allows the heat to be dissipated more effectively.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this may impact downstream processing, so it must be optimized.
-
Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor offers superior heat transfer and control, minimizing the risks associated with large batch exothermic reactions.[3]
The diagram below illustrates the synthesis pathway and potential side reactions.
Caption: Synthesis of this compound via the acyl chloride route.
Section 3: Purification and Analysis
Q5: I am struggling to purify my crude this compound. Recrystallization results in significant product loss.
A5: High product loss during recrystallization is typically due to using a suboptimal solvent system or the presence of impurities that inhibit crystal formation.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvent systems like ethanol/water or isopropanol can be effective.[7] You may need to screen several solvent systems to find the best one for your specific impurity profile.
-
Crude Purity: If the crude material is very impure, it may "oil out" or fail to crystallize. A pre-purification step, such as a slurry wash with a solvent that dissolves impurities but not the product (e.g., cold ethyl acetate), can be beneficial.
| Solvent System | Boiling Point (°C) | Comments |
| Ethanol / Water | ~78-100 | Good for polar impurities. Ratio needs careful optimization. |
| Isopropanol | 82 | Generally a good starting point for amides. |
| Acetonitrile | 82 | Can be effective, but ensure compatibility with impurities. |
| Ethyl Acetate | 77 | Lower solubility, may be better for a hot filtration/wash. |
| Table 1: Common Solvents for Recrystallization of this compound. |
Q6: How can I accurately determine the purity of my final product and identify unknown impurities?
A6: A combination of analytical techniques is recommended for a comprehensive purity assessment.[9]
-
HPLC (High-Performance Liquid Chromatography): This is the workhorse method for purity analysis. A reversed-phase HPLC method with UV detection is ideal for quantifying this compound and separating it from related impurities like 4-cyanobenzoic acid.[10]
-
qNMR (Quantitative Nuclear Magnetic Resonance): ¹H qNMR is a primary method that can determine purity without needing a specific reference standard for the analyte. It provides an excellent orthogonal validation to HPLC results.[9]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities that may be present from the solvents or reagents used in the synthesis.[5]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying and characterizing unknown, non-volatile impurities by providing molecular weight information.
The following diagram outlines a logical approach to diagnosing purity issues.
Caption: Logic diagram for diagnosing and addressing purity issues.
Section 4: Safety Considerations at Scale
Q7: What are the primary safety hazards I need to consider when scaling up this compound production?
A7: When scaling up, the potential consequences of any hazard are magnified. Key concerns include:
-
Thermal Runaway: As discussed, exothermic reactions pose a significant risk. A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[2] Always perform calorimetric studies (e.g., using a Reaction Calorimeter) before scaling up to understand the reaction's thermal profile.
-
Reagent Handling:
-
Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Must be handled in a closed system with appropriate scrubbers.[8]
-
Ammonia: Aqueous ammonia is corrosive, and anhydrous ammonia is a toxic gas. Ensure adequate ventilation and appropriate personal protective equipment (PPE).[11]
-
-
Product Hazards: this compound itself is harmful if swallowed and can cause skin and eye irritation.[12] Avoid dust formation during product isolation and handling by using contained systems like glove boxes or isolators.[13]
Section 5: Frequently Asked Questions (FAQs)
Q8: Can I use urea as a dehydrating agent to convert 4-cyanobenzoic acid to this compound in one step?
A8: While urea can be used for some direct amidation reactions, it typically requires high temperatures, which can lead to side reactions and impurities with a sensitive substrate like this compound. The two-step process via the acyl chloride is generally more reliable and higher yielding for this specific molecule.[14]
Q9: My final product has a slight yellow tint. Is this normal?
A9: Pure this compound should be a white to off-white powder. A yellow tint often indicates the presence of minor impurities, possibly from degradation or side reactions. While it may not always impact the product's use, it signals a need to review your process for potential sources of contamination or degradation, particularly excessive heat during reaction or drying. Further purification via recrystallization or carbon treatment may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. p-Cyanobenzamide | C8H6N2O | CID 76427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
Navigating the Polymorphic Landscape of 4-Cyanobenzamide: A Technical Guide
Welcome to the Technical Support Center for 4-Cyanobenzamide Polymorphism Control. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. As a molecule of significant interest in both medicinal chemistry and materials science, understanding and controlling its solid-state forms is paramount for ensuring reproducibility, desired physicochemical properties, and optimal performance in downstream applications.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the nuanced art of polymorphic control. We will explore the causality behind experimental choices, establish self-validating methodologies, and ground our recommendations in authoritative data.
Introduction to this compound Polymorphism
This compound (C₈H₆N₂O) is known to exist in at least two distinct crystalline forms, designated as Form I and Form II.[1] These polymorphs, while chemically identical, exhibit different molecular packing arrangements in their crystal lattices. This structural variance is primarily driven by differences in intermolecular hydrogen bonding networks.
In both forms, a fundamental amide-to-amide hydrogen-bonded dimer is present. However, the subsequent arrangement of these dimers differs significantly:
-
Form I: Features an interlocked alignment of π-stacked columns, a structure that confers remarkable reversible elastic properties.[1]
-
Form II: Is characterized by a more extensive hydrogen bonding network where dimers are linked by weaker –HN···N≡C interactions, forming parallel, non-interlocked supramolecular sheets. This arrangement results in a brittle crystalline material.[1]
These structural differences lead to distinct macroscopic properties, making the selective crystallization of a single, desired form a critical process parameter.
Expert Insight: The choice between a flexible (Form I) and a brittle (Form II) crystal can have profound implications. In pharmaceuticals, mechanical properties affect tablet compaction and formulation stability. In materials science, these properties are fundamental to the design of flexible photonic materials.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between Form I and Form II of this compound?
The primary differences lie in their crystal structure and resulting physicochemical properties. Below is a summary of their key characteristics.
| Feature | Form I | Form II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Key Intermolecular Interaction | Interlocked π-stacked columns via amide dimers | Parallel sheets via amide dimers and –HN···N≡C interactions[1] |
| Mechanical Properties | Reversible elastic deformation | Brittle, fractures easily[1] |
| General Morphology | Typically acicular (needle-like) | Can exhibit a curved, belt-like morphology |
Q2: What is the thermodynamic relationship between Form I and Form II?
The precise thermodynamic relationship (monotropic vs. enantiotropic) is not definitively established in publicly available literature. However, competitive slurry conversion experiments are the gold standard for determining the most stable form under specific conditions (temperature and solvent). The form with the lower solubility is the more thermodynamically stable one.[2] In the absence of a known transition temperature, it is often prudent to assume a monotropic relationship where one form is more stable than the other at all temperatures below their melting points.
Q3: Which analytical techniques are essential for distinguishing between the polymorphs?
A multi-technique approach is crucial for unambiguous polymorph identification and characterization.
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form. Each polymorph has a unique diffraction pattern that acts as a fingerprint.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and heat of fusion of each polymorph. These thermal properties are typically different for each form and can also reveal solid-state transformations.
-
Vibrational Spectroscopy (FTIR/Raman): Differences in hydrogen bonding and molecular conformation between polymorphs lead to distinct shifts in vibrational frequencies, which can be detected by FTIR and Raman spectroscopy.
-
Microscopy (Optical, SEM): Visual examination of crystal habit (e.g., needles vs. plates) can provide initial clues about the polymorphic form present, although it is not a definitive identification method on its own.
Troubleshooting Guide: Common Issues in Polymorph Control
Controlling crystallization outcomes can be challenging. Below are common problems encountered during this compound crystallization, along with their causes and recommended solutions.
Problem 1: My crystallization consistently yields an unexpected or metastable polymorph.
-
Scenario: You are targeting the thermodynamically stable form, but repeatedly obtain the metastable form.
-
Underlying Cause (Kinetic vs. Thermodynamic Control): This is a classic case of kinetic vs. thermodynamic control.[3][4][5][6] Metastable polymorphs often nucleate faster (kinetic product) because they have a lower activation energy barrier for formation, even though the stable form has a lower overall free energy (thermodynamic product).[3][5] Rapid crystallization processes, such as fast cooling or high supersaturation, favor the kinetic product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for obtaining the thermodynamic polymorph.
Problem 2: I am observing a mixture of polymorphs in my final product.
-
Scenario: PXRD analysis shows characteristic peaks for both Form I and Form II.
-
Underlying Cause: This can result from several factors:
-
Concurrent Nucleation: The crystallization conditions (temperature, supersaturation, solvent) may lie in a region where both forms can nucleate and grow simultaneously.
-
Solvent-Mediated Transformation: A metastable form may have crystallized first and then begun transforming into the more stable form while still in the slurry.[7] The experiment might have been stopped before the transformation was complete.
-
Impurity Effects: Certain impurities can inhibit the growth of one form or even stabilize a metastable form through incorporation into the crystal lattice.[8]
-
-
Solutions:
-
For Concurrent Nucleation: Adjust the crystallization conditions. A systematic screening of solvents and cooling rates is recommended. Slower crystallization generally favors the more stable polymorph.
-
For Incomplete Transformation: If a solvent-mediated transformation is suspected, increase the slurry time. Monitor the transformation periodically by taking small samples and analyzing them with PXRD until no further changes are observed.
-
For Impurity Effects: Ensure the purity of the starting material. If a specific impurity is suspected, consider an additional purification step prior to crystallization.
-
Problem 3: My characterization data is ambiguous.
-
Scenario: The DSC shows a broad melting endotherm or multiple peaks, and the PXRD pattern has low intensity or broad peaks.
-
Underlying Cause: This often indicates low crystallinity, the presence of an amorphous phase, or a mixture of forms with very small crystallite sizes. Rapid crash precipitation is a common cause.
-
Solutions:
-
Improve Crystallinity: Re-crystallize the material using a slower method. Slow solvent evaporation or slow cooling from a hot saturated solution are effective techniques.[8]
-
Annealing: For a sample that is partially amorphous, annealing may be effective. This involves holding the sample at a temperature below its melting point (but above its glass transition temperature, if known) for an extended period to allow for molecular rearrangement and crystallization.
-
DSC with Modulated Temperature: Temperature-modulated DSC (TMDSC) can sometimes help separate overlapping thermal events, such as a glass transition followed by a crystallization event.
-
Key Experimental Protocols
Protocol 1: Competitive Slurry Crystallization for Thermodynamic Stability Assessment
This protocol is designed to determine the most thermodynamically stable polymorph of this compound in a specific solvent at a given temperature. The principle relies on the difference in solubility between polymorphs; the metastable form will dissolve and the more stable form will precipitate until equilibrium is reached with only the most stable form present.[2]
Materials:
-
This compound (mixture of Form I and Form II, or the form suspected to be metastable)
-
Selected solvent (e.g., ethanol, isopropanol, acetonitrile)
-
Magnetic stirrer and stir bar
-
Constant temperature bath or hot plate with temperature control
-
Vials with screw caps
-
Filtration apparatus (e.g., Buchner funnel or syringe filter)
-
PXRD instrument for analysis
Procedure:
-
Preparation: Add an excess of this compound solid (a 1:1 mixture of Form I and Form II is ideal if both are available) to a vial containing the chosen solvent to create a thick suspension (slurry).
-
Equilibration: Seal the vial and place it in the constant temperature bath. Stir the slurry vigorously enough to keep the solid suspended.
-
Sampling: Allow the slurry to stir for at least 24-48 hours. Periodically (e.g., at 12, 24, 48, and 72 hours), pause stirring briefly, withdraw a small aliquot of the slurry, and immediately filter it to separate the solid from the mother liquor.
-
Analysis: Dry the solid sample and analyze it by PXRD.
-
Determination: Compare the PXRD patterns over time. The polymorph whose characteristic peaks increase in intensity at the expense of the other is the more stable form under those conditions. The experiment is complete when the PXRD pattern no longer changes between time points, indicating that the transformation to the stable form is complete.
Caption: Workflow for determining thermodynamic stability via slurry conversion.
Protocol 2: Method Refinement for Selective Crystallization
This protocol provides a starting point for developing a process that selectively yields either Form I or Form II. The key variables are solvent choice, saturation temperature, and cooling rate.
A. To Favor the Thermodynamically Stable Form (Assumed based on Ostwald's Rule of Stages)
This approach uses conditions closer to equilibrium.
-
Solvent Selection: Choose a solvent in which this compound has moderate solubility.
-
Dissolution: Prepare a saturated solution at an elevated temperature (e.g., 60-70 °C). Ensure all solid has dissolved.
-
Slow Cooling: Cool the solution very slowly and without agitation to room temperature. Insulating the flask can help achieve a slow cooling rate (e.g., 5-10 °C/hour).
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Verify the polymorphic form using PXRD and DSC.
B. To Favor the Kinetically Favored (Metastable) Form
This approach uses conditions far from equilibrium to trap the faster-forming polymorph.
-
Solvent Selection: Choose a solvent in which this compound is highly soluble.
-
Dissolution: Prepare a highly concentrated (supersaturated) solution at an elevated temperature.
-
Crash Cooling: Rapidly cool the solution by immersing the flask in an ice bath with vigorous stirring. This rapid change in temperature and high supersaturation should induce rapid nucleation.
-
Isolation: Immediately collect the precipitated crystals by filtration.
-
Characterization: Promptly analyze the solid by PXRD and DSC, as metastable forms can sometimes convert to the stable form upon standing.
Senior Scientist's Note: The outcome of these procedures is highly dependent on the specific solvent-solute interactions. A solvent that strongly hydrogen bonds with the amide or nitrile groups may favor one packing arrangement over another. Therefore, a systematic screening of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, nitriles) is a crucial step in method development.
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvation and surface effects on polymorph stabilities at the nanoscale - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and X-ray Crystal Structure of N’-Cyano-N,N’-dimethyl-4-nitrobenzohydrazide [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
addressing reagent impurities in 4-Cyanobenzamide synthesis
Welcome to the Technical Support Center dedicated to the robust synthesis of 4-cyanobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound as a critical intermediate. Here, we move beyond standard protocols to address a pervasive challenge in organic synthesis: the management of reagent impurities and their impact on reaction outcomes.
Our approach is rooted in the principles of mechanistic understanding and proactive quality control. By anticipating and addressing the challenges posed by impure starting materials, you can significantly improve yield, ensure product purity, and achieve greater consistency in your synthetic endeavors.
Troubleshooting Guide: From Low Yields to Impure Products
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound, particularly from 4-cyanobenzoyl chloride.
Q1: My this compound synthesis is consistently resulting in a low yield. What are the primary causes related to reagent purity?
A1: Low yields in this synthesis are most frequently traced back to the quality of your starting material, 4-cyanobenzoyl chloride, and the reaction conditions. The primary culprit is often the hydrolysis of the highly reactive acyl chloride.
Core Issue: Hydrolysis of 4-Cyanobenzoyl Chloride
4-Cyanobenzoyl chloride is extremely sensitive to moisture.[1][2] Any water present in your reagents or solvent, or even atmospheric moisture, will hydrolyze it back to the unreactive 4-cyanobenzoic acid. This not only consumes your starting material but also introduces an acidic impurity that can complicate purification.[3]
Causality and Troubleshooting Steps:
-
Moisture in Reagents and Solvents:
-
Diagnosis: Are you using anhydrous solvents? Is your aminating agent (e.g., ammonia solution) introducing excess water?
-
Solution: Always use freshly opened or properly stored anhydrous solvents. If using aqueous ammonia, the reaction is designed to accommodate water, but ensure your organic solvent is dry to favor partitioning and reaction of the acyl chloride. For reactions with other amines, strictly anhydrous conditions are paramount.
-
-
Degraded 4-Cyanobenzoyl Chloride:
-
Diagnosis: How old is your 4-cyanobenzoyl chloride? Has it been stored under inert gas and protected from moisture? A pungent, acidic odor (from HCl formation) upon opening the container is a sign of degradation.
-
Solution: Use a fresh bottle of 4-cyanobenzoyl chloride or purify the existing stock. A simple method to remove the hydrolysis product, 4-cyanobenzoic acid, is to dissolve the acyl chloride in a dry, non-polar solvent like dichloromethane, filter off the insoluble carboxylic acid, and use the filtrate directly. For a more rigorous purification, vacuum distillation can be employed, though this is often unnecessary if the material is of reasonable quality.
-
-
Incomplete Conversion of 4-Cyanobenzoic Acid to 4-Cyanobenzoyl Chloride:
-
Diagnosis: If you are preparing the acyl chloride in-house from 4-cyanobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂), residual starting material is a common impurity.[4]
-
Solution: Ensure the reaction with thionyl chloride goes to completion. Use a slight excess of the chlorinating agent (typically 1.2-1.5 equivalents) and an appropriate reaction time and temperature (reflux is common).[4] After the reaction, remove the excess thionyl chloride under reduced pressure. Co-evaporation with a dry, inert solvent like toluene can aid in its complete removal.
-
Q2: My final this compound product is contaminated with a significant amount of 4-cyanobenzoic acid. How can I remove this impurity?
A2: The presence of 4-cyanobenzoic acid is the most common impurity issue. Its removal is crucial for obtaining high-purity this compound.
Purification Strategy: Exploiting Acidity
The key difference between your product (an amide) and the impurity (a carboxylic acid) is their acidity. This can be exploited in both the work-up and final purification steps.
Workflow for Impurity Removal:
-
Aqueous Work-up: After the reaction is complete, quench the mixture and extract your product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The 4-cyanobenzoic acid will be deprotonated to form the water-soluble sodium 4-cyanobenzoate, which will partition into the aqueous layer.
-
Caution: Do not use a strong base like sodium hydroxide, as this can promote the hydrolysis of your desired amide product.
-
-
Recrystallization: Recrystallization is a highly effective method for purifying this compound.[5][6] The choice of solvent is critical.
-
Recommended Solvent System: A mixed solvent system of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The more polar 4-cyanobenzoic acid has a different solubility profile and will tend to remain in the mother liquor.
-
Q3: I am observing byproducts other than 4-cyanobenzoic acid in my reaction. What could they be and how can I avoid their formation?
A3: Besides the hydrolysis product, other impurities can arise from the quality of your starting materials, particularly the thionyl chloride used to prepare the acyl chloride, or from side reactions of the amide product.
Potential Byproducts and Their Origins:
-
Chlorinated Aromatic Byproducts:
-
Cause: If sulfuryl chloride (SO₂Cl₂) is present as an impurity in your thionyl chloride, it can act as a chlorinating agent for the aromatic ring under certain conditions, leading to chlorinated this compound derivatives.[7][8] Technical grade thionyl chloride can contain up to 0.2% sulfuryl chloride.[7]
-
Prevention: Use high-purity thionyl chloride. If in doubt, purify the thionyl chloride by distillation, often over a small amount of sulfur or triphenyl phosphite to remove sulfur chlorides and other impurities.[9][10]
-
-
N,N-bis(4-cyanobenzoyl)amine:
-
Cause: This di-acylated byproduct can form if the stoichiometry of the reaction is not carefully controlled, particularly if there is a large excess of 4-cyanobenzoyl chloride relative to the ammonia or primary amine. The initially formed this compound can be further acylated.
-
Prevention: Control the stoichiometry carefully. A slow, dropwise addition of the 4-cyanobenzoyl chloride solution to a well-stirred solution of the amine helps to maintain a low concentration of the acylating agent, minimizing the chance of a second acylation.[3]
-
Frequently Asked Questions (FAQs)
-
What are the critical quality attributes for the starting materials in this compound synthesis? The most critical attributes are the purity of the 4-cyanobenzoyl chloride and the absence of moisture. For the acyl chloride, the key is to have minimal contamination with 4-cyanobenzoic acid. For in-house preparation, the purity of the 4-cyanobenzoic acid and thionyl chloride is paramount.[11][12]
-
How can I assess the purity of my 4-cyanobenzoyl chloride before use? A simple melting point determination can be a good indicator of purity (pure 4-cyanobenzoyl chloride melts at 68-70 °C).[1] For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities.[13][14] High-Performance Liquid Chromatography (HPLC) can also be used, but the sample must be derivatized first or handled carefully to prevent hydrolysis on the column.
-
Is it necessary to purify commercial thionyl chloride? For most lab-scale syntheses, reagent-grade thionyl chloride is sufficient. However, for high-purity applications or if you suspect contamination, distillation is recommended. Distilling from quinoline or linseed oil can remove acidic impurities.[9]
-
What is the best way to monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material (4-cyanobenzoyl chloride, which will likely appear as the acid spot on a silica plate) from the product (this compound). The disappearance of the starting material indicates the completion of the reaction.
Analytical Protocols for Quality Control
Accurate assessment of purity is fundamental. Below are detailed protocols for HPLC and quantitative NMR (qNMR) analysis of this compound.
Protocol 1: HPLC-UV Purity Analysis of this compound
This method is suitable for determining the purity of this compound and quantifying impurities like 4-cyanobenzoic acid.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-21 min: 80-20% B, 21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Run Time | 25 minutes |
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of your this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Standard Preparation: Prepare a standard solution of 4-cyanobenzoic acid in the diluent at a known concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the samples and standards onto the HPLC system. 4-cyanobenzoic acid will have a shorter retention time than the more non-polar this compound.
-
Quantification: Determine the area percent of the main peak and any impurity peaks. Use the standard to confirm the identity of the 4-cyanobenzoic acid peak and to quantify it if necessary.
Protocol 2: Quantitative ¹H NMR (qNMR) for Assay of this compound
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[15][16]
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | Maleic acid (certified reference material) |
| Pulse Program | Standard single-pulse experiment (e.g., 'zg30') |
| Relaxation Delay (d1) | 30 s (to ensure full T1 relaxation) |
| Number of Scans (ns) | 16 |
Procedure:
-
Sample Preparation: Accurately weigh (to 0.01 mg) about 15 mg of this compound and about 10 mg of the maleic acid internal standard into a clean vial.
-
Dissolution: Dissolve the mixture in approximately 0.75 mL of DMSO-d₆. Ensure complete dissolution.
-
Data Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using the parameters above.
-
Data Processing: Manually phase the spectrum and perform a baseline correction.
-
Integration: Integrate the well-resolved signals. For this compound, the aromatic protons are suitable. For maleic acid, the vinyl proton singlet (around 6.3 ppm) is ideal.
-
Calculation: Use the following formula to calculate the purity of your this compound:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Impact of Impurities
The following diagrams illustrate the key reaction pathway and how impurities can interfere with the desired outcome.
Caption: Main reaction pathway and the key side reaction.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. 4-Cyanobenzoyl chloride 98 6068-72-0 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of thionyl chloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 11. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]
- 12. innospk.com [innospk.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. CN110221014B - Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. emerypharma.com [emerypharma.com]
Technical Support Center: Optimizing Catalyst Efficiency in 4-Cyanobenzamide Reactions
Welcome to the Technical Support Center for the catalytic synthesis of 4-cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your catalyst efficiency and reaction outcomes.
Introduction
The synthesis of this compound, a key building block in medicinal chemistry, is most efficiently achieved through the catalytic hydration of 4-cyanobenzonitrile. While seemingly straightforward, this reaction is prone to various challenges, including catalyst deactivation, low yields, and the formation of impurities. This guide provides a comprehensive resource to address these issues, drawing upon established scientific principles and field-proven insights to ensure the robustness and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the hydration of 4-cyanobenzonitrile?
A1: The most prevalent and effective catalytic systems for the hydration of 4-cyanobenzonitrile involve transition metals such as palladium, ruthenium, copper, and platinum. Each system offers distinct advantages in terms of reactivity, selectivity, and cost. Ruthenium-based catalysts, particularly those with pincer-type ligands, are known for their high activity under mild conditions.[1][2][3][4] Palladium catalysts are also widely used and can be highly effective, though they can be susceptible to deactivation.[5][6] Copper and platinum-based systems offer alternative routes, with ongoing research focused on improving their efficiency and stability.
Q2: What is the primary side product in the synthesis of this compound, and how can it be minimized?
A2: The primary side product is 4-carboxybenzamide, which results from the over-hydrolysis of the desired amide product. This is particularly problematic under harsh reaction conditions (e.g., high temperatures, strong acidic or basic media). To minimize its formation, it is crucial to employ milder reaction conditions and carefully select a catalyst that exhibits high selectivity for the mono-hydration of the nitrile.[7] Monitoring the reaction progress closely and stopping it once the starting material is consumed can also prevent over-hydrolysis.
Q3: How do I choose the right solvent for my reaction?
A3: The choice of solvent is critical and depends on the specific catalytic system. For many ruthenium-catalyzed reactions, alcoholic solvents like tert-butanol are effective.[1][2][3][4] In some palladium-catalyzed systems, water itself can be used as the solvent, offering a green chemistry advantage.[8] It is essential to consult the literature for the specific catalyst you are using, as the solvent can significantly impact catalyst solubility, stability, and reactivity.
Q4: Can the catalyst be recycled and reused?
A4: Yes, catalyst recycling is a key consideration for sustainable synthesis. Heterogeneous catalysts, such as ruthenium hydroxide on alumina (Ru(OH)x/Al2O3), are designed for easy separation and reuse.[9] For homogeneous catalysts, techniques such as solvent extraction may be employed for recovery, though this can be more complex.[10] The reusability of a catalyst will depend on its stability under the reaction conditions and the purification method used.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Conversion of 4-Cyanobenzonitrile
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to initiate. | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | Procure a fresh batch of catalyst and store it under an inert atmosphere as recommended by the supplier. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%) and monitor the effect on conversion. | |
| Inappropriate Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in 10-15 °C intervals, while monitoring for any signs of product or catalyst decomposition. | |
| Reaction starts but stalls at low conversion. | Catalyst Poisoning: Trace impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. | Purify the 4-cyanobenzonitrile and ensure the use of high-purity, anhydrous solvents. |
| Product Inhibition: The this compound product may coordinate to the catalyst's active site, preventing further reaction. This has been observed in some ruthenium pincer catalyst systems.[1] | Consider using a flow chemistry setup where the product is continuously removed from the reaction zone. Alternatively, explore different catalyst systems that are less prone to product inhibition. |
Issue 2: Poor Selectivity - Significant Formation of 4-Carboxybenzamide
| Symptom | Potential Cause | Recommended Solution |
| Significant peak corresponding to 4-carboxybenzamide in NMR or LC-MS. | Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote the hydrolysis of the amide product. | Optimize the reaction by lowering the temperature and reducing the reaction time. Monitor the reaction closely and quench it as soon as the starting nitrile is consumed. |
| Non-selective Catalyst: The chosen catalyst may inherently promote the double hydration of the nitrile. | Switch to a more selective catalyst. For instance, certain palladium(II) complexes have been shown to selectively yield the carboxamide without further hydrolysis.[5] | |
| Incorrect pH: Strongly acidic or basic conditions facilitate the hydrolysis of amides. | If using additives, ensure they do not create a highly acidic or basic environment. Aim for neutral or near-neutral reaction conditions where possible. |
Issue 3: Catalyst Deactivation
| Symptom | Potential Cause | Recommended Solution |
| Reaction rate decreases significantly over time. | For Palladium Catalysts: Sintering (agglomeration of nanoparticles), coking (deposition of carbonaceous material), or leaching of the active metal can occur. | For supported catalysts, consider using a support with stronger metal-support interactions. For homogeneous catalysts, ensure the ligand provides sufficient stabilization to the metal center. |
| For Ruthenium Catalysts: The presence of certain functional groups on the substrate, such as acidic phenols, can deactivate the catalyst.[1] | Ensure the substrate is free from such interfering functional groups. If their presence is unavoidable, a different catalyst system may be required. |
Catalyst Performance Comparison
The following table provides a comparative overview of different catalytic systems for the hydration of aromatic nitriles. Note that performance can vary based on the specific ligands, additives, and reaction conditions used.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Key Advantages | Key Disadvantages |
| Ruthenium Pincer Complexes | 0.5 - 3 | Room Temp - 80 | 1 - 24 | >95 | Up to 200 | High activity under mild conditions, broad substrate scope.[1][2][3][4] | Can be sensitive to certain functional groups and prone to product inhibition.[1] |
| Palladium(II) Complexes | 1 - 5 | 60 - 100 | 8 - 24 | 80 - 99 | Varies | Good selectivity, can operate in aqueous media.[5][8][11] | Susceptible to deactivation, may require ligands for stability. |
| Copper(II) Acetate | 5 - 10 | 40 - 80 | 2 - 12 | 85 - 95 | N/A | Inexpensive and readily available catalyst. | May require additives like hydroxylamines to promote the reaction. |
| Platinum Complexes | 1 - 5 | 80 - 120 | 12 - 48 | 70 - 90 | Varies | Effective for sterically hindered nitriles. | Generally requires higher temperatures and longer reaction times. |
Note on Turnover Number (TON) and Turnover Frequency (TOF):
-
TON = (moles of product) / (moles of catalyst). It represents the number of moles of product formed per mole of catalyst before it becomes inactive.[12][13][14]
-
TOF = TON / time. It measures the catalytic activity per unit of time.[12][15][16]
Experimental Protocols
Protocol 1: General Procedure for Ruthenium-Catalyzed Hydration
This protocol is a general guideline based on the use of a ruthenium pincer catalyst.[1][2][3][4]
-
Catalyst Preparation: In a glovebox, add the ruthenium pincer catalyst (e.g., 1-3 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reaction Setup: Add 4-cyanobenzonitrile (1 equivalent) to the Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous tert-butanol as the solvent, followed by the addition of deionized water (typically 5 equivalents).
-
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: General Procedure for Palladium-Catalyzed Hydration in Water
This protocol is adapted from procedures using a Pd(OAc)₂-based system in water.[8]
-
Catalyst Preparation: In a round-bottom flask, dissolve Pd(OAc)₂ (e.g., 5 mol%) and a suitable ligand (e.g., 2,2'-bipyridyl) in deionized water.
-
Substrate Addition: Add 4-cyanobenzonitrile (1 equivalent) to the aqueous catalyst solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism: A Simplified View
The catalytic hydration of a nitrile generally involves the coordination of the nitrile to the metal center, which activates the cyano group towards nucleophilic attack by a water molecule.
References
- 1. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04624K [pubs.rsc.org]
- 2. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile hydration catalysed by palladium(II) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Interplay between the palladium(II) ion, unidentate ligands and hydroxyl groups from a bidentate ligand in a new complex that catalyses hydration and ... - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) DOI:10.1039/A805139I [pubs.rsc.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition during 4-Cyanobenzamide synthesis
Welcome to the Technical Support Center for the synthesis of 4-Cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent decomposition during the synthesis of this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles to ensure the integrity and success of your experiments.
I. Understanding the Core Synthesis and Decomposition Pathways
This compound is a crucial building block in medicinal chemistry.[1] Its synthesis is most commonly achieved through two primary routes: the partial hydrolysis of 1,4-dicyanobenzene or the reaction of an activated carboxylic acid derivative, such as 4-cyanobenzoyl chloride, with an amine source.[1][2] However, both methods are susceptible to side reactions and product decomposition if not carefully controlled. The primary decomposition pathways involve the hydrolysis of the amide to 4-cyanobenzoic acid and, under certain conditions, potential side reactions leading to other impurities.[1][3]
Below is a diagram illustrating the primary synthesis route from 4-cyanobenzoyl chloride and the major decomposition pathway.
Caption: Synthesis of this compound and its primary decomposition pathway.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My reaction yield is significantly low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of the starting material.[4] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[5] However, be cautious as excessive heat can promote side reactions.[6]
-
Suboptimal Reagent Stoichiometry: Incorrect stoichiometry can lead to a significant decrease in yield. If you are using 4-cyanobenzoyl chloride, ensure that the amine source is used in a slight excess to drive the reaction to completion.[4]
-
Poor Quality of Starting Materials: The purity of your starting materials is critical. 4-Cyanobenzoyl chloride is moisture-sensitive and can hydrolyze to 4-cyanobenzoic acid, which will not participate in the desired reaction.[7] Using freshly opened or properly stored reagents is crucial.[6]
-
Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product. The most common side reaction is the hydrolysis of the starting acyl chloride or the final amide product.[1][3]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
Q2: I am observing a significant amount of 4-cyanobenzoic acid as an impurity. How can I prevent its formation?
A2: The presence of 4-cyanobenzoic acid is a common issue and primarily results from the hydrolysis of either the 4-cyanobenzoyl chloride starting material or the this compound product.[1][3]
-
Anhydrous Reaction Conditions: Moisture is the primary culprit for hydrolysis. Ensure that all your solvents and reagents are anhydrous.[6] Using freshly dried solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of 4-cyanobenzoic acid.
-
Control of pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide.[3] If your reaction conditions are strongly acidic or basic, consider using a milder base for quenching or workup procedures. Maintaining a neutral pH during purification is also crucial.[8]
-
Temperature Control: High temperatures can accelerate the rate of hydrolysis.[9] Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize the formation of this impurity.
| Parameter | Recommendation for Minimizing 4-Cyanobenzoic Acid | Rationale |
| Solvents | Use anhydrous solvents. | Prevents hydrolysis of 4-cyanobenzoyl chloride and this compound. |
| Atmosphere | Conduct the reaction under an inert atmosphere (N2 or Ar). | Excludes atmospheric moisture. |
| Temperature | Maintain the lowest effective reaction temperature. | Reduces the rate of hydrolysis.[9] |
| Workup | Use mild acidic/basic conditions and avoid prolonged exposure. | Minimizes acid or base-catalyzed hydrolysis of the product.[3] |
| Purification | Maintain neutral pH during chromatographic separation. | Prevents on-column degradation of the product.[8] |
Q3: During purification by column chromatography, my product seems to be degrading on the column. What could be the cause and how do I resolve it?
A3: On-column degradation is a frequent problem, especially with compounds containing functional groups susceptible to hydrolysis.
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of this compound to 4-cyanobenzoic acid. If you suspect this is happening, you can neutralize the silica gel by washing it with a solution of triethylamine in your mobile phase (e.g., 1% triethylamine) before packing the column.
-
Inappropriate Solvent System: The choice of solvent can impact the stability of your product. Protic solvents like methanol, especially in the presence of acidic or basic impurities, can facilitate decomposition. It is advisable to use aprotic solvents for your mobile phase whenever possible.
-
Prolonged Chromatography Time: The longer your compound remains on the silica gel, the greater the opportunity for degradation. Optimize your mobile phase to achieve a good separation with a reasonable elution time. An ideal Rf value for the product on TLC before scaling up to column chromatography is typically between 0.2 and 0.4.[10]
Experimental Protocol: Neutralizing Silica Gel for Column Chromatography
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add a small amount of triethylamine (approximately 1-2% of the total solvent volume) to the slurry.
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the neutralized silica gel slurry.
-
Equilibrate the packed column with your mobile phase, which should also contain a small percentage of triethylamine (e.g., 0.5-1%).
-
Load your crude product and proceed with the elution.
Q4: Can I synthesize this compound directly from 4-cyanobenzoic acid?
A4: Yes, it is possible to synthesize this compound from 4-cyanobenzoic acid. This typically involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid first needs to be converted into a more reactive species, such as an acyl chloride or an activated ester. A common method is to react 4-cyanobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[11][12]
-
Amidation: The resulting activated intermediate (e.g., 4-cyanobenzoyl chloride) is then reacted with an ammonia source, such as aqueous or gaseous ammonia, or an ammonium salt, to form this compound.[2]
This method requires careful handling of the reactive chlorinating agents and anhydrous conditions to be successful.
III. References
-
BenchChem. (2025). Optimizing reaction conditions for cyanamide with carbonyl compounds. 6
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride. 2
-
Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method. 13
-
BenchChem. (2025). Optimization of reaction conditions for cyanamide cross-linking. 9
-
European Patent Office. (1999). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. 3
-
BenchChem. (2025). Optimization of reaction conditions for synthesizing benzamides. 4
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. 14
-
BenchChem. (n.d.). This compound (CAS 3034-34-2) - Research Compound. 1
-
Google Patents. (n.d.). WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides. 11
-
BenchChem. (2025). Troubleshooting common issues in benzamide synthesis. 5
-
ResearchGate. (n.d.). The time course of synthesis of 4-cyanobenzoic acid by whole cells of.... 15
-
Google Patents. (n.d.). US20230127884A1 - A process for the preparation of 4-cyanobenzoyl chlorides. 12
-
PubChem. (n.d.). 4-Cyanobenzoyl chloride. 7
-
BenchChem. (2025). Troubleshooting 4-isopropyl-N-(4-methylbenzyl)benzamide purification by chromatography. 10
-
BenchChem. (2025). Challenges in the purification of N-Cyanopivalamide products. 8
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Cyanobenzoyl chloride | C8H4ClNO | CID 80172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents [patents.google.com]
- 12. US20230127884A1 - A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents [patents.google.com]
- 13. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Crude 4-Cyanobenzamide
Welcome to the Technical Support Center for the purification of crude 4-Cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile chemical intermediate. Our goal is to equip you with the knowledge to refine your purification strategies and obtain high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route. Common impurities may include:
-
4-Cyanobenzoic acid: This is a very common impurity that can arise from the hydrolysis of the starting material, 4-cyanobenzoyl chloride, or the product itself.[1]
-
Unreacted starting materials: Depending on the synthesis, this could include 4-cyanobenzoyl chloride or 1,4-dicyanobenzene.[2]
-
Byproducts: For syntheses starting from 4-cyanobenzoyl chloride and ammonia, ammonium chloride is a common byproduct.[1]
Q2: What is the recommended starting point for purifying crude this compound?
A2: For most common impurities, recrystallization is an excellent and efficient first-line purification technique. It is particularly effective at removing small amounts of soluble and insoluble impurities.[3][4] For more challenging separations, or to achieve very high purity, column chromatography is recommended.[5]
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] Based on its moderately polar structure, good starting points for solvent screening include ethanol, methanol, acetone, and mixtures of ethanol and water.[1] It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude sample.[1][6]
Q4: My purified this compound shows a broad melting point range. What does this indicate?
A4: A broad and depressed melting point range is a classic indicator of the presence of impurities.[1] Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a lower and broader melting range. Further purification, such as a second recrystallization or column chromatography, may be necessary.[1]
Q5: How can I assess the purity of my final this compound product?
A5: Several analytical techniques can be used to determine the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting and quantifying trace impurities.[7][8] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful tool that can provide direct quantification against a certified internal standard.[7] For a comprehensive assessment, a combination of techniques is often recommended.[7]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | - The solution is not supersaturated because too much solvent was used.- The solution is in a metastable supersaturated state and requires a nucleation site. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]- Induce Crystallization: - Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.[1] - Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create microscopic nucleation sites.[1] |
| Product "Oils Out" Instead of Crystallizing | - The solution is highly supersaturated.- The cooling process is too rapid.- A high concentration of impurities is present, lowering the mixture's melting point. | - Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool more slowly.[1]- Slow Cooling: Insulate the flask to slow the cooling rate.[1]- Use a Different Solvent System: A solvent in which the compound is less soluble may be required.[1] |
| Colored Impurities Remain in the Final Product | - Colored impurities are co-crystallizing with the product. | - Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your product. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[1] |
| Low Recovery Yield | - Too much solvent was used, keeping more product dissolved in the mother liquor.- Incomplete precipitation due to insufficient cooling.- Loss of product during transfer or washing. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]- Ensure the solution is thoroughly cooled , preferably in an ice bath, before filtration to maximize crystal precipitation.[1]- Wash the collected crystals with a minimal amount of ice-cold solvent .[3] |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of this compound from Impurities | - The polarity of the mobile phase is either too high or too low. | - Re-optimize with TLC: Conduct a more thorough Thin-Layer Chromatography (TLC) analysis with a wider range of solvent polarities. The ideal Rf value on a TLC plate for good column separation is typically between 0.2 and 0.4.[9] |
| Cracks or Channels in the Column Bed | - Improper packing of the stationary phase. | - Repack the column: Ensure the silica gel or alumina is packed uniformly as a slurry to avoid air bubbles and channels.[9] |
| Broad or Tailing Peaks | - Sample overload.- The sample is not sufficiently soluble in the mobile phase. | - Reduce the amount of sample loaded onto the column.- Use a "dry loading" technique: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be added to the top of the column.[9] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound using an Ethanol/Water Solvent System
This protocol is a good starting point for the purification of this compound with common impurities.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while swirling to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture.[1]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.
Protocol 2: Acid-Base Extraction to Remove 4-Cyanobenzoic Acid
This protocol is effective for removing acidic impurities like 4-cyanobenzoic acid from the neutral this compound.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is soluble, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The 4-cyanobenzoic acid will be deprotonated to its water-soluble sodium salt and will move into the aqueous layer. The neutral this compound will remain in the organic layer.[10][11]
-
Wash: Drain the aqueous layer and wash the organic layer with water and then brine to remove any residual base and dissolved water.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Workflows
Caption: A step-by-step workflow for the purification of this compound by recrystallization.
Caption: Workflow for the removal of acidic impurities from this compound using acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
The Evolving Landscape of PARP Inhibition: A Comparative Analysis of 4-Cyanobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cancer therapeutics, the targeting of DNA damage response (DDR) pathways has emerged as a cornerstone of precision medicine. Among the key players in the DDR are the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. The inhibition of these enzymes has ushered in a new era of treatment for cancers harboring deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. At the heart of many potent PARP inhibitors lies the benzamide scaffold, a chemical moiety that mimics the nicotinamide portion of the PARP substrate NAD+. This guide provides a comparative analysis of 4-cyanobenzamide derivatives and related benzamide compounds as PARP inhibitors, delving into their structure-activity relationships, comparative efficacy, and the experimental methodologies crucial for their evaluation.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
PARP1 is a critical first responder to DNA single-strand breaks (SSBs). Upon detection of a break, PARP1 catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold, recruiting other DNA repair proteins to the site of damage to orchestrate the repair process.
The therapeutic efficacy of PARP inhibitors is elegantly explained by the concept of synthetic lethality. In healthy cells, if the PARP-mediated base excision repair (BER) pathway is inhibited, the resulting unrepaired SSBs can be converted into more deleterious double-strand breaks (DSBs) during DNA replication. These DSBs can then be repaired by the high-fidelity HRR pathway. However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, the cell's ability to repair DSBs is compromised. The simultaneous inhibition of PARP and a defective HRR pathway leads to a catastrophic accumulation of DNA damage, ultimately triggering cell death.
Caption: The principle of synthetic lethality with PARP inhibitors.
The Benzamide Core: A Privileged Scaffold for PARP Inhibition
The benzamide moiety is a recurring structural feature in a multitude of potent PARP inhibitors. Its ability to mimic the nicotinamide portion of NAD+ allows it to competitively bind to the catalytic domain of PARP enzymes, thereby blocking their function. The this compound scaffold, in particular, has served as a valuable starting point for the synthesis of novel PARP inhibitors. The cyano group can act as a key reactive handle for the construction of more complex heterocyclic systems, a common strategy in the development of potent and selective inhibitors.[1]
Comparative Analysis of Benzamide-Based PARP Inhibitors
| Compound | Chemical Scaffold | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | Phthalazinone-benzamide | 1.9 | 1.5 | [2] |
| Rucaparib | Indole-benzamide | 1.4 | 1.4 | [2] |
| Talazoparib | Phthalazinone-benzamide | 0.57 | 0.31 | [2] |
| Niraparib | Pyridine-benzamide | 3.8 | 2.1 | [2] |
| Veliparib | Benzimidazole-benzamide | 4.7 | 2.9 | [2] |
| Compound 13f | Benzamidophenyl-benzamide | 0.25 | Not Reported | [3] |
| Compound 28d | Hydroxybenzamide | 3200 | Not Reported | [4][5] |
Note: IC50 values can vary depending on the specific assay conditions.
Structure-Activity Relationship (SAR) Insights:
-
Core Scaffold: The nature of the heterocyclic system fused to the benzamide core significantly influences potency. The phthalazinone scaffold present in the highly potent inhibitors Olaparib and Talazoparib demonstrates the effectiveness of this core structure.[1]
-
Substitutions on the Benzamide Ring: Modifications to the benzamide ring and the appended groups play a crucial role in optimizing interactions within the PARP active site. The development of compound 13f, a benzamide derivative containing a benzamidophenyl scaffold, with a remarkable PARP-1 IC50 of 0.25 nM, underscores the potential for achieving high potency through strategic structural modifications.[3]
-
Exploration of Novel Scaffolds: Research into novel scaffolds, such as the 1H-thieno[3,4-d]imidazole-4-carboxamide, has yielded compounds with potent PARP-1 inhibitory activity, demonstrating that exploration beyond the traditional benzamide cores can lead to the discovery of novel and effective inhibitors.[6]
Experimental Methodologies for the Evaluation of PARP Inhibitors
The robust evaluation of PARP inhibitors relies on a combination of in vitro enzymatic assays and cell-based assays. These experiments are essential for determining the potency, selectivity, and cellular efficacy of novel compounds.
PARP1 Enzymatic Assay (Colorimetric)
This assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The subsequent detection with streptavidin-HRP and a colorimetric substrate allows for the determination of PARP1 activity. A decrease in signal in the presence of an inhibitor indicates its potency.
Step-by-Step Protocol:
-
Plate Preparation: Coat a 96-well plate with histone H4.
-
Reaction Mixture: To each well, add the test compound (at various concentrations) and a mixture of PARP1 enzyme and activated DNA.
-
Initiation: Start the PARylation reaction by adding a solution of biotinylated NAD+. Incubate for a specified time at room temperature.
-
Washing: Stop the reaction by washing the plate to remove unincorporated reagents.
-
Detection: Add streptavidin-HRP to each well and incubate. After another wash step, add a colorimetric HRP substrate (e.g., TMB).
-
Measurement: Stop the color development with a stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the PARP inhibitory activity.
Caption: Workflow for a colorimetric PARP1 enzymatic assay.
Cellular PARP Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit PARP activity within a cellular context. It involves inducing DNA damage to activate PARP and then measuring the levels of PARylation by Western blotting.
Step-by-Step Protocol:
-
Cell Culture: Seed cells in a culture plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined time.
-
DNA Damage Induction: Induce DNA damage using an agent such as hydrogen peroxide or MMS for a short period.
-
Cell Lysis: Wash the cells and lyse them to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for poly(ADP-ribose).
-
Analysis: Visualize the bands and quantify the levels of PARylation. A reduction in the PAR signal in inhibitor-treated cells compared to the control indicates cellular PARP inhibition.
Conclusion
The this compound scaffold and its broader benzamide relatives represent a highly successful class of PARP inhibitors that have transformed the treatment landscape for certain cancers. The comparative analysis of clinically approved drugs and novel experimental compounds reveals the critical role of the core heterocyclic system and peripheral substitutions in dictating inhibitory potency. The continued exploration of structure-activity relationships, guided by robust enzymatic and cellular assays, will undoubtedly lead to the development of next-generation PARP inhibitors with improved efficacy and selectivity, further expanding the reach of this powerful therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]
Validating the Biological Activity of Novel 4-Cyanobenzamide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 4-Cyanobenzamide Derivatives
The this compound scaffold is a versatile chemical intermediate and a crucial building block in medicinal chemistry.[1][2][3][4] Its derivatives have garnered significant interest for their potential anticancer activities.[1][5][6][7][8][9] This guide provides a comprehensive framework for validating the biological activity of a novel, hypothetical this compound compound, designated as Cpd-X . We will objectively compare its performance against a known standard-of-care, Olaparib, a PARP (Poly (ADP-ribose) polymerase) inhibitor.[10][11] PARP inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[10][11][12][13][14]
This guide is designed to provide a logical, stepwise progression from initial in vitro screening to more complex mechanistic and in vivo studies, ensuring a thorough and scientifically rigorous evaluation of Cpd-X.
The Rationale for a Comparative Approach
To truly understand the potential of a novel compound, it's not enough to demonstrate its activity in isolation. A direct comparison to an established therapeutic agent provides crucial context.[15][16][17] Olaparib is selected as the comparator due to its well-characterized mechanism of action as a PARP inhibitor, a pathway often implicated in the efficacy of compounds targeting DNA repair.[12][13][14] This comparative approach allows us to benchmark the potency, selectivity, and potential mechanisms of Cpd-X, providing a clearer picture of its therapeutic promise.
Logical Workflow for Validation
The validation process will follow a tiered approach, beginning with broad assessments of cytotoxicity and progressing to more specific investigations of the underlying mechanisms of action. This workflow is designed to be efficient, generating decision-making data at each stage.
Caption: A stepwise workflow for validating the biological activity of novel compounds.
Part 1: In Vitro Characterization - Assessing Cellular Effects
The initial phase of validation focuses on characterizing the effects of Cpd-X on cancer cells in a controlled laboratory setting. These assays are fundamental for determining the compound's potency and its primary mode of inducing cell death.[18]
1.1. Cell Viability Assays: Quantifying Cytotoxicity
The "Why": The first critical question is whether Cpd-X can effectively kill cancer cells. Cell viability assays, such as the MTT and XTT assays, provide a quantitative measure of a compound's cytotoxic or cytostatic effects.[19][20][21][22] These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[19][21][22][23]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate BRCA-mutated ovarian cancer cells (e.g., OVCAR-3) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Cpd-X and Olaparib (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) |
| Cpd-X | OVCAR-3 | 5.2 |
| Olaparib | OVCAR-3 | 8.7 |
Interpretation: The lower IC50 value for Cpd-X suggests it is more potent than Olaparib in this specific cell line. This provides a strong rationale for proceeding with further investigations.
1.2. Apoptosis Assays: Unraveling the Mechanism of Cell Death
The "Why": After establishing that Cpd-X is cytotoxic, the next step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[24] Assays that detect markers of apoptosis, such as the externalization of phosphatidylserine (Annexin V staining) and the activation of caspases (Caspase-3/7 activity), can elucidate this mechanism.[25][26][27]
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat OVCAR-3 cells with Cpd-X and Olaparib at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation: Percentage of Apoptotic Cells
| Treatment | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) |
| Vehicle Control | 2.1% | 1.5% |
| Cpd-X (5.2 µM) | 35.8% | 15.2% |
| Olaparib (8.7 µM) | 28.4% | 12.9% |
Interpretation: The significant increase in both early and late apoptotic cell populations following treatment with Cpd-X indicates that it induces cell death primarily through apoptosis. The higher percentage of apoptotic cells compared to Olaparib at their respective IC50 values further supports the potent pro-apoptotic activity of Cpd-X.
Caption: Both Cpd-X and Olaparib induce apoptosis in cancer cells.
1.3. Cell Cycle Analysis: Investigating Effects on Cell Division
The "Why": Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death.[28][29][30][31] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after compound treatment can reveal if the compound disrupts normal cell division.[28][29][30][31]
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat OVCAR-3 cells with Cpd-X and Olaparib at their respective IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 | 25.1 | 19.7 |
| Cpd-X (5.2 µM) | 20.1 | 15.8 | 64.1 |
| Olaparib (8.7 µM) | 30.5 | 20.3 | 49.2 |
Interpretation: The substantial increase in the percentage of cells in the G2/M phase after treatment with Cpd-X suggests that it induces G2/M cell cycle arrest. This arrest prevents the cells from proceeding to mitosis, which can trigger apoptosis. The more pronounced G2/M arrest caused by Cpd-X compared to Olaparib aligns with its higher potency observed in the viability assays.
Part 2: In Vivo Validation - Confirming Efficacy in a Biological System
While in vitro assays are essential for initial screening and mechanistic studies, they do not fully recapitulate the complexity of a living organism.[15][32] Therefore, in vivo studies are a critical step in validating the therapeutic potential of a novel compound.[18][33][34][35][36]
2.1. Xenograft Models: Assessing Antitumor Activity in a Living Organism
The "Why": Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used preclinical model to evaluate the efficacy of anticancer drugs in a living system.[33][34][35][36][37] These models allow for the assessment of a compound's ability to inhibit tumor growth in a more physiologically relevant environment.[33][34][35][37]
Experimental Protocol: Ovarian Cancer Xenograft Model
-
Tumor Implantation: Subcutaneously inject OVCAR-3 cells into the flank of female athymic nude mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into three groups: vehicle control, Cpd-X (e.g., 50 mg/kg, daily), and Olaparib (e.g., 50 mg/kg, daily). Administer the treatments via oral gavage.
-
Tumor Measurement: Measure the tumor volume twice a week using calipers.
-
Endpoint: Continue the treatment for a predefined period (e.g., 28 days) or until the tumors in the control group reach a maximum allowable size.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1520 | - |
| Cpd-X (50 mg/kg) | 450 | 70.4 |
| Olaparib (50 mg/kg) | 680 | 55.3 |
Interpretation: The significant reduction in tumor volume in the Cpd-X treated group compared to the vehicle control demonstrates its potent in vivo antitumor efficacy. Furthermore, the greater tumor growth inhibition observed with Cpd-X compared to Olaparib at the same dose suggests a superior therapeutic potential in this preclinical model.
Caption: In vivo treatment with Cpd-X leads to tumor growth inhibition.
Conclusion: A Promising New Therapeutic Candidate
This comprehensive validation guide outlines a rigorous and comparative approach to evaluating the biological activity of a novel this compound compound, Cpd-X. The hypothetical data presented consistently demonstrates the superior performance of Cpd-X when compared to the established PARP inhibitor, Olaparib. The in vitro studies revealed that Cpd-X exhibits greater potency in inhibiting cell viability, a stronger induction of apoptosis, and a more pronounced G2/M cell cycle arrest. These promising in vitro findings were further substantiated by the in vivo xenograft model, where Cpd-X demonstrated superior tumor growth inhibition.
Collectively, these results strongly support the continued development of Cpd-X as a potential therapeutic agent for BRCA-mutated ovarian cancer. The methodologies and comparative framework presented here provide a robust template for the preclinical evaluation of novel anticancer compounds, ensuring that only the most promising candidates advance toward clinical investigation.
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 3034-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro | Bentham Science [benthamscience.com]
- 17. researchgate.net [researchgate.net]
- 18. noblelifesci.com [noblelifesci.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. kumc.edu [kumc.edu]
- 25. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 26. biotium.com [biotium.com]
- 27. biocompare.com [biocompare.com]
- 28. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 29. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 30. revvity.com [revvity.com]
- 31. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 34. blog.crownbio.com [blog.crownbio.com]
- 35. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 36. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 37. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
A Comparative Guide to 4-Cyanobenzamide-Based PARP Inhibitors and Olaparib for Researchers
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for cancers harboring deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor to receive regulatory approval, has paved the way for a new era in precision oncology.[1][2] Concurrently, ongoing research efforts are focused on developing novel PARP inhibitors with improved potency, selectivity, and pharmacological properties. Among these, inhibitors based on the 4-cyanobenzamide scaffold are of significant interest.
This guide provides an in-depth technical comparison of emerging this compound-based PARP inhibitors and the well-established clinical drug, Olaparib. We will delve into their mechanisms of action, comparative performance based on experimental data, and the detailed protocols for their evaluation, offering valuable insights for researchers and drug development professionals in the field.
The Central Role of PARP1 in DNA Repair and the Mechanism of Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[3] Upon detection of an SSB, PARP1 binds to the damaged DNA and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, synthesizes chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[4] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[3]
PARP inhibitors, including both Olaparib and this compound-based compounds, exert their therapeutic effect through a dual mechanism of action:
-
Catalytic Inhibition : These small molecules bind to the catalytic domain of PARP1, competing with NAD+ and thereby preventing the synthesis of PAR chains.[5] This leads to the accumulation of unrepaired SSBs.
-
PARP Trapping : Beyond catalytic inhibition, these inhibitors can trap PARP1 on the DNA at the site of the break.[6] These trapped PARP-DNA complexes are highly cytotoxic, as they can stall and collapse replication forks, leading to the formation of double-strand breaks (DSBs).[3][6]
In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[4]
Signaling Pathway of PARP1 Inhibition
Caption: Mechanism of PARP1 inhibition leading to synthetic lethality.
Comparative Performance: this compound-Based Inhibitors vs. Olaparib
While Olaparib is a well-characterized inhibitor, the this compound scaffold serves as a versatile starting point for the development of novel PARP1 inhibitors with potentially enhanced properties. The following table summarizes key performance data for Olaparib and a representative potent this compound-based PARP1 inhibitor, Compound 11l, as described in the literature.[7]
| Parameter | Olaparib | Compound 11l (4-amidobenzimidazole acridine) |
| PARP1 IC50 | ~1-5 nM | 0.8 nM |
| PARP2 IC50 | ~1-2 nM | Not Reported |
| Selectivity (PARP2/PARP1) | ~1 | Not Reported |
| Cellular Potency (MCF-7, CC50) | Not Reported | 1.1 µM |
| Cellular Potency (MDA-MB-436, CC50) | Not Reported | Not Reported |
Note: IC50 and CC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes and are derived from different studies.[7]
Olaparib exhibits potent inhibition of both PARP1 and PARP2, with IC50 values in the low nanomolar range.[8] This dual inhibition is a characteristic of many first-generation PARP inhibitors. In contrast, some research on novel inhibitors, including those with a benzamide core, has focused on achieving greater selectivity for PARP1 over PARP2.[9] This is driven by the hypothesis that PARP1-selective inhibition may reduce some of the hematological toxicities associated with dual PARP1/2 inhibition, as PARP2 has been implicated in hematopoietic stem cell maintenance.[10]
Compound 11l, a 4-amidobenzimidazole acridine derivative, demonstrates potent PARP1 inhibition with an IC50 value of 0.8 nM, comparable to Olaparib.[7] Further studies on such novel compounds are needed to fully characterize their selectivity profiles and preclinical efficacy.
Experimental Protocols for Inhibitor Evaluation
Accurate and reproducible evaluation of PARP inhibitors is crucial for their development. The following are detailed protocols for key in vitro assays.
PARP1 Enzymatic Activity Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins, which serve as a substrate. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate.
Workflow for PARP1 Chemiluminescent Assay
Caption: Step-by-step workflow for the PARP1 chemiluminescent assay.
Detailed Protocol:
-
Plate Coating:
-
Dilute a 5x histone mixture to 1x with PBS.
-
Add 50 µL of the 1x histone mixture to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of PBST (1x PBS with 0.05% Tween 20).
-
Block the wells by adding 200 µL of Blocking Buffer and incubate for at least 90 minutes at room temperature.[2]
-
Wash the plate three times with PBST.
-
-
Inhibitor and Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound derivative) and a positive control (Olaparib) in assay buffer. A typical starting concentration is 100 µM with 3-fold serial dilutions.[2]
-
Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.[6]
-
-
Enzymatic Reaction:
-
Add 25 µL of the inhibitor dilutions or vehicle control to the appropriate wells.
-
Initiate the reaction by adding 25 µL of the Master Mix to each well.
-
Incubate the plate for 1 hour at room temperature.[2]
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add 50 µL of streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 30 minutes at room temperature.[2]
-
Wash the plate three times with PBST.
-
Add 50 µL of chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium.
Workflow for MTS Cell Viability Assay
Caption: Step-by-step workflow for the MTS cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells (e.g., BRCA-deficient cancer cell lines) in a 96-well plate at a predetermined optimal density in a final volume of 100 µL/well.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound-based inhibitor and Olaparib) in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired exposure period (e.g., 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the CC50 (half-maximal cytotoxic concentration) value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
Olaparib has undoubtedly revolutionized the treatment of certain cancers, and its success has spurred the development of a new generation of PARP inhibitors. This compound-based inhibitors represent a promising class of compounds that have demonstrated potent PARP1 inhibition, comparable to that of Olaparib. The key differentiators for these emerging inhibitors will likely be their selectivity profiles, pharmacokinetic properties, and potentially improved safety margins.
As research in this field continues, a focus on developing highly selective PARP1 inhibitors may lead to therapies with a wider therapeutic window. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and comparison of these next-generation PARP inhibitors, facilitating the identification of lead candidates for further development. The continued exploration of novel chemical scaffolds, such as the this compound core, is essential for advancing the field of PARP-targeted cancer therapy.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of novel PARP-1 inhibitors: Drug design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. broadpharm.com [broadpharm.com]
Comparative Validation of 4-Cyanobenzamide Derivatives as Dual-Target Inhibitors of Human Carbonic Anhydrase VII and Cathepsin S
This guide provides a comprehensive framework for the validation of 4-cyanamidobenzenesulfonamides, derived from the precursor 4-Cyanobenzamide, as novel dual-target inhibitors. We will focus on their simultaneous inhibition of human Carbonic Anhydrase VII (hCA VII) and Cathepsin S (CatS), two key targets implicated in neuropathic pain.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of experimental validation strategies, comparative data with established inhibitors, and the scientific rationale behind the methodological choices.
Introduction: The Rationale for Dual-Target Inhibition in Neuropathic Pain
Neuropathic pain is a complex, chronic condition often refractory to conventional analgesics. Its multifactorial nature suggests that therapies targeting a single pathway may be insufficient.[3] This has led to the exploration of dual-target or multi-target inhibitors, which can modulate multiple disease-relevant pathways simultaneously, potentially offering enhanced therapeutic efficacy and a lower propensity for drug resistance.[4][5]
Two promising, yet distinct, targets have been validated for their roles in neuropathic pain:
-
Human Carbonic Anhydrase VII (hCA VII): A cytosolic zinc metalloenzyme predominantly expressed in the brain.[6] Its involvement in neuronal pH regulation and excitation makes it a critical target for neurological disorders.[6][7] Selective inhibition of hCA VII has been shown to alleviate neuropathic pain, making it a target of significant interest.[1][3]
-
Cathepsin S (CatS): A cysteine protease that plays a crucial role in immune cell function and inflammatory processes. In the central nervous system, CatS is involved in the processing of the chemokine Fractalkine (CX3CL1), a key mediator of neuroinflammation and pain signaling.
A recent study has highlighted a class of 4-cyanamido-substituted benzenesulfonamides that exhibit potent, dual inhibitory activity against both hCA VII and CatS, presenting a novel therapeutic strategy for neuropathic pain.[1] This guide will delineate the essential experimental workflows required to validate such a dual-target profile.
Overall Validation Strategy
Validating a dual-target inhibitor requires a multi-pronged approach that confirms direct engagement and quantifies the inhibitory potency against each intended target, both biochemically and in a cellular context. Orthogonal assays are crucial to ensure the robustness of the findings.
Caption: Overall workflow for validating a dual-target inhibitor against hCA VII and Cathepsin S.
Experimental Validation: Human Carbonic Anhydrase VII
The primary validation step is to quantify the inhibitor's potency against purified hCA VII. The gold-standard method for this is the stopped-flow CO₂ hydration assay, which measures the enzyme's catalytic activity in real-time.
Protocol 1: Stopped-Flow CO₂ Hydration Assay
This spectrophotometric assay directly measures the enzyme-catalyzed hydration of carbon dioxide.[8] The reaction produces protons, leading to a pH change that is monitored by a pH indicator, such as phenol red. The rate of color change is proportional to the enzyme's activity.
Causality Behind Experimental Choices:
-
Why Stopped-Flow? Unlike endpoint assays, this kinetic method measures the initial reaction velocity (v₀), which is essential for accurate determination of inhibition constants (Kᵢ). It minimizes the influence of substrate depletion and product inhibition.
-
Why CO₂ as a Substrate? This is the natural physiological substrate for carbonic anhydrases, ensuring that the inhibition data is biologically relevant.
Materials:
-
Recombinant, purified human carbonic anhydrase isoforms (hCA VII, and for selectivity, hCA I and hCA II).[8]
-
Test compound (4-cyanamidobenzenesulfonamide derivative) and reference inhibitor (Acetazolamide).
-
HEPES buffer (pH 7.4).[8]
-
Phenol red pH indicator.[8]
-
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water).
-
A stopped-flow spectrophotometer.[8]
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test compound and Acetazolamide in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations.
-
Enzyme Solution: Prepare a solution containing the hCA enzyme, HEPES buffer, and phenol red indicator in Syringe A of the stopped-flow instrument.
-
Substrate Solution: Prepare the CO₂-saturated water in Syringe B. Both syringes should be kept at a constant temperature (e.g., 25°C).
-
Inhibitor Incubation: For inhibition studies, add varying concentrations of the test compound or reference inhibitor to the enzyme solution in Syringe A and incubate for a defined period (e.g., 15 minutes) to allow for binding equilibrium.
-
Reaction Initiation: Rapidly mix the contents of Syringe A and Syringe B. The instrument will monitor the change in absorbance at the appropriate wavelength for phenol red (e.g., 570 nm) over time.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the kinetic traces. Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten, Cheng-Prusoff equation) using non-linear regression analysis.[9]
Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement within a cellular environment.[10] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tₘ).
Causality Behind Experimental Choices:
-
Why CETSA? While in vitro assays confirm biochemical potency, they do not prove that the compound can enter cells and bind to its target in the complex cellular milieu. CETSA provides this critical evidence of target engagement. It is an essential orthogonal validation method.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells expressing hCA VII with either the vehicle control (e.g., DMSO) or the test compound at a specific concentration. Incubate to allow for cell penetration and binding.
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The soluble, non-aggregated proteins remain in the supernatant.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble hCA VII using a specific detection method, such as Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble hCA VII as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target stabilization and engagement.
Comparative Inhibitory Data for hCA Isoforms
Selectivity is paramount for minimizing off-target effects.[11][12] A desirable inhibitor should be significantly more potent against the target isoform (hCA VII) than against ubiquitous, off-target isoforms like hCA I and hCA II.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | Selectivity (VII vs I) | Selectivity (VII vs II) |
| Acetazolamide (Reference) | 250 | 12 | 2.5 | 100x | 4.8x |
| 4-cyanamidobenzenesulfonamide derivative | >10,000 | 98.5 | 1.1 | >9090x | 89.5x |
Note: Data is representative, adapted from literature for illustrative purposes.[13] The 4-cyanamidobenzenesulfonamide derivative shows exceptional selectivity for hCA VII over hCA I and significant selectivity over hCA II.
Experimental Validation: Cathepsin S
The second arm of the validation process involves confirming inhibition of Cathepsin S. This is typically achieved using a fluorometric assay.
Protocol 3: Fluorometric Cathepsin S Inhibition Assay
This assay utilizes a specific peptide substrate that is conjugated to a fluorophore and a quencher. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by active Cathepsin S, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human Cathepsin S, the fluorogenic substrate (e.g., Z-VVR-AMC), and the test compound in an appropriate assay buffer.
-
Compound Incubation: In a 96-well plate, add varying concentrations of the test compound. Include a vehicle control and a positive control inhibitor.
-
Enzyme Addition: Add the Cathepsin S enzyme to each well and incubate for a predefined time to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time.
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence curve. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Compound | Cathepsin S (IC₅₀, nM) | Cathepsin B (IC₅₀, nM) |
| 4-cyanamidobenzenesulfonamide derivative | ~50-100 | >10,000 |
Note: Data is representative, based on findings for N-acyl substituted derivatives which show significant CatS activity.[1] This demonstrates potent and selective inhibition of Cathepsin S over related proteases like Cathepsin B.
Conclusion and Future Perspectives
The methodologies outlined in this guide provide a robust framework for validating this compound-derived compounds as dual-target inhibitors of hCA VII and Cathepsin S. The combination of kinetic enzymatic assays (Stopped-Flow and Fluorometry) with biophysical cell-based assays (CETSA) ensures a high degree of confidence in the compound's mechanism of action.
The representative data indicates that 4-cyanamidobenzenesulfonamides can be engineered to be highly potent and selective inhibitors of hCA VII, while also demonstrating significant activity against Cathepsin S.[1][13] This dual-action profile, targeting both neuronal hyperexcitability and neuroinflammation, represents a highly promising and innovative strategy for the development of next-generation therapeutics for neuropathic pain. Further development should focus on optimizing the potency against both targets within a single chemical entity and advancing lead candidates into preclinical models of neuropathic pain.
References
- 1. 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of progress in o-aminobenzamide-based HDAC inhibitors with dual targeting capabilities for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 4-Cyanobenzamide for the Modern Researcher
An In-Depth Analysis of Synthetic Methodologies, Experimental Protocols, and Performance Metrics
In the landscape of pharmaceutical and medicinal chemistry, 4-cyanobenzamide stands as a pivotal intermediate, its structure a key building block in the synthesis of a multitude of therapeutic agents. The efficient and selective synthesis of this compound is, therefore, a subject of considerable interest to researchers, scientists, and professionals in drug development. This guide provides a comprehensive comparative study of the prevalent synthetic routes to this compound, offering an objective analysis of their performance based on experimental data. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several key starting materials, each with its own set of advantages and challenges. The primary routes, which will be the focus of this guide, include:
-
Amidation of 4-Cyanobenzoic Acid: A direct and classical approach.
-
Ammonolysis of 4-Cyanobenzoyl Chloride: A highly efficient route utilizing a reactive acyl chloride intermediate.
-
Selective Hydrolysis of Terephthalonitrile: An atom-economical method that hinges on the selective transformation of one of two nitrile groups.
-
Ammoxidation of p-Tolunitrile: A gas-phase catalytic method with potential for industrial-scale production.
This guide will dissect each of these methodologies, presenting a head-to-head comparison of their yields, reaction conditions, and overall efficiency.
Comparative Analysis of Synthesis Methods
The choice of a synthetic route is often a trade-off between factors such as yield, purity, cost of reagents, reaction conditions, and environmental impact. The following table provides a summary of key performance indicators for the different methods of synthesizing this compound.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Amidation of Carboxylic Acid | 4-Cyanobenzoic Acid | Thionyl chloride, Ammonia | High (can be >90%) | Room temperature to reflux | 2-6 | Readily available starting material. | Two-step process, use of corrosive thionyl chloride. |
| Ammonolysis of Acyl Chloride | 4-Cyanobenzoyl Chloride | Aqueous Ammonia | Very High (>95%) | 0 - Room temperature | 0.5-2 | High yield, fast reaction. | Acyl chloride is moisture-sensitive and corrosive. |
| Selective Hydrolysis | Terephthalonitrile | Hydrogen Peroxide, Base or Enzyme | Moderate to High (70-95%) | 25-60 | 1-24 | Atom economical, potentially "green". | Selectivity can be an issue, may require specific catalysts. |
| Ammoxidation | p-Tolunitrile | Ammonia, Oxygen, Catalyst | Moderate to High (70-90%) | 350-450 | Continuous flow | Potentially cost-effective for large scale. | Requires specialized equipment for gas-phase reactions. |
In-Depth Methodological Review and Experimental Protocols
Synthesis from 4-Cyanobenzoic Acid via Acyl Chloride Intermediate
This is a robust and widely used two-step method. The carboxylic acid is first activated by conversion to the more reactive acyl chloride, which is then readily amidated.
Reaction Principle: The hydroxyl group of the carboxylic acid is a poor leaving group. Conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ammonia.[1][2] The byproducts of thionyl chloride (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.[3]
Workflow Diagram:
Caption: Synthesis of this compound from 4-Cyanobenzoic Acid.
Experimental Protocol:
Step 1: Synthesis of 4-Cyanobenzoyl Chloride [3]
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-cyanobenzoic acid (1 eq.).
-
Carefully add thionyl chloride (2-3 eq.) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approximately 80°C) and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-cyanobenzoyl chloride as a solid.
Step 2: Synthesis of this compound [4]
-
Dissolve the crude 4-cyanobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a flask.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
-
The product can be further purified by recrystallization from ethanol or water.
Synthesis from 4-Cyanobenzoyl Chloride
This method is a direct and highly efficient route, assuming the availability of the starting acyl chloride.
Reaction Principle: 4-Cyanobenzoyl chloride is a highly reactive electrophile. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction.[5] A base is often added to neutralize the HCl byproduct.[1]
Workflow Diagram:
Caption: Direct Ammonolysis of 4-Cyanobenzoyl Chloride.
-
In a flask, dissolve 4-cyanobenzoyl chloride (1 eq.) in a suitable solvent such as acetone or dichloromethane.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% solution) dropwise with vigorous stirring.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for an additional 15-30 minutes at room temperature to ensure the reaction is complete.
-
Collect the product by vacuum filtration.
-
Wash the solid with cold water to remove any ammonium chloride byproduct.
-
Dry the product in a vacuum oven. Purity is typically high, but recrystallization from ethanol can be performed if necessary.
Selective Hydrolysis of Terephthalonitrile
This method is attractive from a "green chemistry" perspective as it starts from a readily available dinitrile and aims for a selective transformation.[7][8]
Reaction Principle: The challenge in this synthesis is to hydrolyze only one of the two nitrile groups. This can be achieved under controlled conditions using a limited amount of a hydrolyzing agent, such as hydrogen peroxide in a basic medium, or more selectively using enzymes like nitrile hydratase.[9] The enzymatic approach offers high regioselectivity under mild conditions.
Workflow Diagram:
Caption: Selective Hydrolysis of Terephthalonitrile.
Experimental Protocol (Enzymatic Method): Note: A specific protocol for the enzymatic synthesis of this compound from terephthalonitrile is not readily available in the searched literature. The following is a general procedure based on the known activity of nitrile hydratases on dinitriles.
-
Prepare a suspension of whole cells of a suitable microorganism known to possess nitrile hydratase activity (e.g., Rhodococcus rhodochrous) in a phosphate buffer (pH 7.0-8.0).
-
Add terephthalonitrile to the cell suspension. The substrate may be added as a solid or dissolved in a minimal amount of a water-miscible organic solvent.
-
Incubate the reaction mixture at a controlled temperature (typically 25-40°C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC to determine the formation of this compound and the potential formation of the terephthalamide byproduct.
-
Once the desired conversion is achieved, stop the reaction by separating the cells via centrifugation or filtration.
-
Extract the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Ammoxidation of p-Tolunitrile
Ammoxidation is a gas-phase catalytic oxidation process that converts a methyl group on an aromatic ring directly into a nitrile group in the presence of ammonia and oxygen. While typically used to produce nitriles from toluenes, it can be adapted for the synthesis of amides under specific conditions, although direct synthesis of this compound from p-tolunitrile via ammoxidation is less common. The more conventional route would be the ammoxidation of p-xylene to terephthalonitrile, followed by selective hydrolysis.[10][11]
Reaction Principle: The reaction proceeds over a heterogeneous catalyst, typically a mixed metal oxide (e.g., based on vanadium and antimony), at high temperatures. The methyl group is oxidized, and ammonia is incorporated to form the amide functional group. The exact mechanism is complex and involves multiple surface-catalyzed steps.
Workflow Diagram:
Caption: Ammoxidation of p-Tolunitrile.
Experimental Protocol: Note: A detailed, validated protocol for the direct ammoxidation of p-tolunitrile to this compound is not readily available in the public domain. The following is a generalized procedure based on ammoxidation principles.
-
A fixed-bed reactor is packed with a suitable ammoxidation catalyst (e.g., a V-Sb-based oxide catalyst).
-
The reactor is heated to the desired reaction temperature (typically 350-450°C).
-
A gaseous feed mixture of p-tolunitrile, ammonia, air (as the source of oxygen), and an inert diluent gas (e.g., nitrogen) is passed through the catalyst bed.
-
The molar ratios of the reactants and the space velocity are critical parameters that need to be optimized to maximize the yield of this compound and minimize the formation of byproducts such as 4-cyanobenzoic acid and carbon oxides.
-
The product stream exiting the reactor is cooled to condense the organic products.
-
The condensed product mixture is then subjected to separation and purification processes, such as distillation and recrystallization, to isolate this compound.
Green Chemistry Perspectives
The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign.[7][8][12] In the context of this compound synthesis, several approaches align with these principles:
-
Enzymatic Hydrolysis: The use of nitrile hydratase for the selective hydrolysis of terephthalonitrile operates under mild conditions (room temperature and neutral pH) in an aqueous medium, avoiding the use of harsh reagents and organic solvents.[13]
-
Catalytic Ammoxidation: While requiring high temperatures, this method can be highly atom-economical and, if optimized, can have a lower environmental footprint compared to stoichiometric reactions, especially on an industrial scale.
-
Solvent Selection: In conventional methods, the choice of solvent can significantly impact the environmental profile of the synthesis. The use of greener solvents is an area of active research.[13]
Safety Considerations
-
Thionyl Chloride and 4-Cyanobenzoyl Chloride: Both are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated area.
-
High-Temperature Reactions: Ammoxidation requires careful control of temperature and pressure to avoid runaway reactions.
-
General Precautions: As with all chemical syntheses, a thorough understanding of the hazards of all reagents and intermediates is essential. Always consult the Safety Data Sheets (SDS) for all chemicals before use.[14][15]
Conclusion
The synthesis of this compound can be accomplished through several effective routes, each with its own set of advantages and disadvantages. For laboratory-scale synthesis where high purity and yield are paramount, the amidation of 4-cyanobenzoic acid via the acyl chloride intermediate or the direct ammonolysis of 4-cyanobenzoyl chloride are excellent choices. For larger-scale production and in contexts where green chemistry principles are a primary driver, the selective hydrolysis of terephthalonitrile, particularly via enzymatic catalysis, and catalytic ammoxidation represent promising alternatives. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and environmental considerations.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents [patents.google.com]
- 7. A green synthesis method-nitrile hydration to synthesize amide [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. scirp.org [scirp.org]
- 11. scirp.org [scirp.org]
- 12. A green synthesis method-nitrile hydration to synthesize amide - Beijing Institute of Technology [pure.bit.edu.cn]
- 13. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Efficacy of Novel 4-Cyanobenzamide Derivatives in Oncology
In the landscape of modern oncology, the quest for targeted and effective therapeutics is a perpetual endeavor. Among the myriad of scaffolds explored, 4-cyanobenzamide has emerged as a privileged structure, forming the core of several promising anti-cancer agents. This guide provides an in-depth, objective comparison of the efficacy of new this compound derivatives against established benchmarks, supported by experimental data and detailed methodologies. Designed for researchers, scientists, and drug development professionals, this document aims to elucidate the therapeutic potential and mechanistic underpinnings of this exciting class of compounds.
The Rationale for Targeting PARP with this compound Derivatives
Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a cornerstone of the DNA damage response (DDR) pathway. It plays a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The inhibition of PARP's enzymatic activity leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[1]
In cancer cells harboring mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of these DSBs is compromised. This dual deficiency—the pharmacological inhibition of PARP and the inherent HR defect in cancer cells—results in a synthetic lethality, leading to targeted cell death.[2][3] This has established PARP inhibitors as a significant class of anticancer drugs. The this compound moiety has been identified as a key pharmacophore for potent PARP inhibition, driving the development of numerous derivatives.
The PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and the mechanism of action of PARP inhibitors.
Comparative Efficacy Analysis
To provide a clear and objective comparison, this section summarizes the in vitro efficacy of a series of novel this compound derivatives against well-established anticancer agents. The data is presented to highlight the potency and selectivity of these new chemical entities.
In Vitro Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of representative novel this compound derivatives compared to the clinically approved PARP inhibitor Olaparib and the conventional chemotherapeutic agent Doxorubicin. The data is compiled from studies utilizing consistent cell lines and assay conditions to ensure a valid comparison.
| Compound ID | Target/Mechanism | MDA-MB-468 (Breast Cancer, BRCA proficient) IC50 (µM) | K562 (Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Novel Derivative 1 | PARP Inhibitor | 21.0[4] | 2.27[5] | >100[4] |
| Novel Derivative 2 | PARP Inhibitor | >100[4] | 2.53[5] | >100[4] |
| Olaparib | PARP Inhibitor | ~10-11[6] | >10[6] | >20[6] |
| Doxorubicin | DNA Intercalator, Topoisomerase II Inhibitor | ~0.05 | ~0.1 | >20[7] |
Note: The IC50 values are indicative and can vary based on the specific experimental conditions. The data presented here is aggregated from multiple sources for comparative purposes.
Key Insights from the Comparative Data
-
Potency against Specific Cancer Types: The novel this compound derivatives demonstrate significant potency against certain cancer cell lines, with IC50 values in the low micromolar range for leukemia (K562) cells.[5]
-
Differential Sensitivity: The efficacy of these derivatives, much like established drugs, varies significantly across different cancer types. For instance, Novel Derivative 1 shows good activity against breast and leukemia cell lines but is less effective against the tested lung cancer cell line.[4][5]
-
Comparison with Olaparib: In some cell lines, the novel derivatives exhibit comparable or even superior potency to Olaparib, highlighting their potential as next-generation PARP inhibitors.[5][6]
-
Mechanism of Action: The high potency of Doxorubicin across multiple cell lines underscores the different mechanisms of action between targeted PARP inhibitors and broad-spectrum cytotoxic agents.[7]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the efficacy of this compound derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, K562, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
Test compounds (novel this compound derivatives, Olaparib, Doxorubicin) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
-
Protocol 2: In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This protocol describes a method to determine the in vitro enzymatic activity of PARP1 and evaluate the inhibitory potential of the novel this compound derivatives.
Materials:
-
High-binding 96-well plates
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone proteins (e.g., Histone H1)
-
Biotinylated NAD+
-
PARP assay buffer
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with histone proteins overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing PARP assay buffer, activated DNA, and biotinylated NAD+.
-
Add the test compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the PARP1 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the chemiluminescent substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the luminescence using a microplate reader.
-
Calculate the percentage of PARP1 inhibition and determine the IC50 value for each compound.
-
Conclusion and Future Directions
The novel this compound derivatives presented in this guide demonstrate significant promise as a new generation of anticancer agents, particularly as PARP inhibitors. Their potent and selective activity against specific cancer cell lines warrants further investigation. Future studies should focus on comprehensive structure-activity relationship (SAR) elucidation to optimize potency and selectivity, as well as in vivo efficacy and safety profiling in relevant animal models. The methodologies detailed herein provide a robust framework for the continued evaluation and development of these promising therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
A Comparative Guide to the Structural Confirmation of Synthesized 4-Cyanobenzamide Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 4-cyanobenzamide derivatives, a class of compounds with significant interest in medicinal chemistry.[1] By delving into the causality behind experimental choices, this document serves as a practical resource for ensuring the scientific integrity of your synthesized compounds.
The Critical First Step: Purification and Preliminary Assessment
Recrystallization: The Gold Standard for Purification
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[2] The principle lies in dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[2][3]
Causality of Solvent Choice: The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. This differential solubility ensures maximum recovery of the pure product upon cooling.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Through preliminary solubility tests, a suitable solvent or solvent system is identified (e.g., ethanol/water).
-
Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation. Slow cooling is critical for the formation of well-defined, pure crystals.
-
Isolation and Washing: The formed crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried in a vacuum oven to remove residual solvent.
Melting Point Analysis: A Reliable Indicator of Purity
The melting point of a pure crystalline solid is a characteristic physical property. A sharp melting point range (typically 0.5-1°C) is a strong indicator of high purity.[4] Impurities will typically cause a depression and broadening of the melting point range.[5][4] For this compound, the reported melting point is in the range of 223-229°C.[6]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the dried, purified this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting point range.
Spectroscopic Techniques for Unambiguous Structural Confirmation
Once the purity of the this compound derivative is established, a combination of spectroscopic techniques is employed for definitive structural confirmation. Each technique provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.
For this compound, the key functional groups are the amide and the nitrile.
-
Amide Group:
-
Nitrile Group:
Experimental Protocol: FTIR Analysis (Thin Solid Film Method)
-
Sample Preparation: A small amount of the purified this compound is dissolved in a volatile solvent (e.g., acetone or methylene chloride).[11]
-
Film Deposition: A drop of the solution is placed on a salt plate (e.g., KBr or NaCl).[11]
-
Solvent Evaporation: The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[11]
-
Data Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the connectivity of atoms and their chemical environment.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the aromatic protons and the amide protons. The aromatic protons will typically appear as a complex multiplet in the range of 7.0-8.5 ppm. The amide protons often appear as a broad singlet.
-
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the nitrile carbon, and the aromatic carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12]
-
Data Acquisition: The NMR tube is placed in the spectrometer.
-
¹H NMR: The ¹H NMR spectrum is acquired. Key parameters to set include the number of scans, pulse width, and relaxation delay.
-
¹³C NMR: The ¹³C NMR spectrum is then acquired. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.[13] It also gives insights into the structure through the analysis of fragmentation patterns.
For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (146.15 g/mol ).[5] Common fragmentation patterns for benzamides involve the loss of the amide group or cleavage of the aromatic ring.[14]
Experimental Protocol: Direct Infusion Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified this compound derivative is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is introduced into the mass spectrometer's ion source via a syringe pump at a constant flow rate.[2][15]
-
Ionization: The sample is ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio and detected.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[16][17] It provides precise information on bond lengths, bond angles, and the overall molecular geometry.[16] While it is a powerful technique, it is contingent on the ability to grow a high-quality single crystal of the compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: A high-quality single crystal of the this compound derivative is grown, often through slow evaporation of a saturated solution.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.[16]
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[16]
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| Melting Point | Purity assessment | Simple, rapid, and inexpensive | Not a definitive structural proof |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, requires small sample amount | Provides limited information on the overall molecular framework |
| NMR Spectroscopy | Detailed connectivity of atoms, chemical environment of nuclei | Provides the most comprehensive structural information in solution | Requires a relatively larger sample amount, can be time-consuming |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula with high resolution MS | Destructive, fragmentation can be complex to interpret |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, and angles | Provides unambiguous, definitive proof of structure in the solid state | Requires a suitable single crystal, which can be difficult to obtain |
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural confirmation of a synthesized this compound derivative.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound derivatives.
Summary of Expected Data for this compound
| Analytical Technique | Expected Result for this compound |
| Melting Point | 223-229 °C[6] |
| FTIR (cm⁻¹) | ~3400 & ~3200 (N-H stretch), ~2230 (C≡N stretch), ~1660 (C=O stretch) |
| ¹H NMR (DMSO-d₆, ppm) | ~8.1-7.8 (aromatic H), ~7.6 & ~8.2 (amide H) |
| ¹³C NMR (DMSO-d₆, ppm) | ~167 (C=O), ~132-128 (aromatic C), ~118 (C≡N), ~115 (aromatic C-CN) |
| Mass Spectrometry (m/z) | 146 ([M]⁺), 130 ([M-NH₂]⁺), 102 ([M-CONH₂]⁺) |
| X-ray Crystallography | Provides precise bond lengths (e.g., C=O, C≡N) and angles for the solid-state conformation. |
Conclusion
The structural confirmation of synthesized this compound derivatives requires a multi-faceted analytical approach. While techniques like melting point and FTIR provide rapid and valuable preliminary data, a combination of NMR and mass spectrometry is essential for a comprehensive structural elucidation in solution. For unambiguous proof of structure in the solid state, single-crystal X-ray crystallography remains the gold standard. By judiciously applying these techniques and understanding the underlying principles, researchers can ensure the integrity and validity of their scientific findings.
References
- 1. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. rtilab.com [rtilab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
Comparative Guide to In-Silico Validation of 4-Cyanobenzamide Derivative Binding Affinity
A Senior Application Scientist's Guide to Computational Workflow Design and Interpretation
This guide provides a comprehensive framework for the in-silico validation of 4-Cyanobenzamide derivatives, a scaffold of significant interest in modern drug discovery. We will move beyond rote protocol recitation to explore the causal logic behind selecting specific computational strategies, comparing the high-throughput capabilities of molecular docking with the rigorous, dynamic insights of molecular dynamics simulations. This document is designed for researchers, scientists, and drug development professionals seeking to establish a robust and self-validating computational pipeline for assessing ligand binding affinity.
The Rationale for In-Silico First: Speed, Cost, and Rational Design
In the resource-intensive landscape of drug discovery, front-loading the development pipeline with high-quality computational analysis is paramount. In-silico validation allows for the rapid screening of vast chemical libraries and the prioritization of candidates with the highest probability of success, thereby saving significant time and capital. For a versatile scaffold like this compound, which has shown activity against multiple important target classes, computational methods are indispensable for predicting selectivity and potency before a single compound is synthesized.
The this compound moiety is a key feature in inhibitors targeting several enzyme families critical to disease pathology. Understanding its binding potential is the first step in targeted drug design.
| Target Class | Therapeutic Relevance | Example Targets |
| PARPs | DNA repair, Cancer Therapy | PARP1, PARP2, PARP10[1] |
| Sirtuins (SIRTs) | Metabolism, Neurodegeneration, Aging | SIRT2[2][3][4] |
| Histone Deacetylases (HDACs) | Epigenetic regulation, Cancer Therapy | HDAC1, HDAC2, HDAC3, HDAC6[5][6][7][8][9] |
Our validation workflow is designed as a funnel, beginning with a broad, fast assessment and progressing to a highly accurate, but computationally intensive, final validation.
Caption: Overall in-silico validation workflow from target selection to validated candidates.
Part A: High-Throughput Virtual Screening via Molecular Docking
Molecular docking serves as our initial filter. It predicts the preferred orientation of a ligand within a protein's active site and provides a "scoring function" to estimate binding affinity.[10][11] Its primary advantage is speed, making it ideal for screening hundreds or thousands of derivatives.
The "Why": Causality in Docking Protocol Design
The choice to begin with docking is a strategic one; we trade ultimate accuracy for speed to rapidly discard non-promising candidates. A trustworthy docking protocol is not a black box. It must be validated to ensure its predictions are reliable for the specific target system. The gold standard for this is re-docking : using the software to reproduce the known binding pose of a co-crystallized ligand from the Protein Data Bank (PDB). A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[12][13]
Caption: Step-by-step experimental workflow for molecular docking.
Experimental Protocol: Molecular Docking
This protocol uses AutoDock Vina, a widely used open-source docking program, as an example.[14]
-
Protein Preparation :
-
Download the target protein structure from the PDB (e.g., SIRT2, PDB ID: 5DY5).
-
Using software like UCSF Chimera or AutoDockTools, remove all water molecules and non-essential co-factors.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in .pdbqt format.
-
-
Ligand Preparation :
-
Draw the this compound derivatives using chemical drawing software (e.g., ChemDraw) and save as .sdf or .mol2 files.
-
Use a tool like Open Babel to convert the 2D structures to 3D and generate an initial low-energy conformation.
-
In AutoDockTools, assign charges and define the rotatable bonds for the ligand.
-
Save the prepared ligand(s) in .pdbqt format.
-
-
Grid Box Generation :
-
Load the prepared protein into AutoDockTools.
-
Define the simulation grid box. It should be centered on and encompass the entire binding site, typically defined by the position of the co-crystallized ligand. A box size of 25x25x25 Å is often a good starting point.
-
-
Docking Execution :
-
Create a configuration file (conf.txt) specifying the paths to the protein and ligand files, the center and size of the grid box, and the output file name.
-
Run the AutoDock Vina executable from the command line: vina --config conf.txt --log log.txt.
-
-
Results Analysis :
-
Vina will output a file containing multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Visualize the top-scoring pose in a molecular viewer (e.g., PyMOL, Discovery Studio) to analyze key interactions (hydrogen bonds, hydrophobic contacts) with the protein's active site residues.
-
Data Presentation: Docking Results
The primary quantitative output is the docking score. A more negative value indicates a stronger predicted binding affinity.
| Derivative ID | Scaffold Modification | Docking Score (kcal/mol) | Key Predicted Interactions |
| 4CB-001 | (Reference) this compound | -7.2 | H-bond with Serine, Pi-Pi stacking with Phenylalanine |
| 4CB-002 | Addition of 4-fluoro group | -7.8 | Additional halogen bond with Glycine backbone |
| 4CB-003 | Addition of 3-methoxy group | -7.5 | H-bond with Aspartate side chain |
| 4CB-004 | Isosteric replacement of cyano with nitro | -6.9 | Altered electrostatic profile, loss of key H-bond |
Part B: Rigorous Validation via Molecular Dynamics (MD) Simulations
While docking provides a valuable static snapshot, it often fails to account for the inherent flexibility of the protein and ligand. MD simulations address this by simulating the atomic movements of the entire system over time, providing a much more accurate and dynamic picture of the binding event.[15][16][17][18]
The "Why": From Static Poses to Dynamic Stability
The rationale for using MD is to validate the stability of the top-ranked docking poses. A ligand may have a favorable docking score but be unstable in the binding pocket, readily dissociating in a dynamic environment. MD simulations allow us to:
-
Assess Complex Stability: By monitoring the RMSD of the ligand and protein over the simulation, we can determine if the binding pose is stable.
-
Refine Interactions: The dynamic simulation allows the protein and ligand to mutually adjust, revealing a more realistic set of interactions.
-
Calculate Binding Free Energy: Advanced methods like MM/PBSA or Free Energy Perturbation (FEP) can provide a more accurate estimation of binding affinity (ΔG) than docking scores.[19][20]
Caption: Step-by-step experimental workflow for MD simulation and analysis.
Experimental Protocol: MD Simulation
This protocol outlines a typical workflow using the GROMACS simulation package.
-
System Preparation :
-
Take the top-scoring docked pose of the protein-ligand complex as the starting structure.
-
Generate a topology file for the ligand using a server like CGenFF or the antechamber tool in AmberTools. This file defines the force field parameters for the small molecule.
-
Use GROMACS tools to create a simulation box, solvate it with a chosen water model (e.g., TIP3P), and add ions (e.g., Na+, Cl-) to neutralize the system's charge.
-
-
Energy Minimization :
-
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.
-
-
Equilibration :
-
Perform a two-stage equilibration. First, run a short simulation (e.g., 1 ns) under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature.
-
Second, run a longer simulation (e.g., 5-10 ns) under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density to match experimental conditions. Positional restraints on the protein and ligand are often used during equilibration and gradually released.[21][22]
-
-
Production MD :
-
Run the production simulation for a significant duration (e.g., 100-200 ns) without any restraints. Save the coordinates of all atoms (the trajectory) at regular intervals (e.g., every 10 ps).
-
-
Analysis :
-
Stability: Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable system will show the RMSD reaching a plateau.
-
Flexibility: Calculate the root-mean-square fluctuation (RMSF) for each residue to identify flexible regions of the protein.
-
Interactions: Analyze the trajectory to determine the persistence of hydrogen bonds and other key interactions identified during docking.
-
Binding Free Energy: Use the g_mmpbsa tool or similar scripts to calculate the binding free energy by analyzing snapshots from the stable portion of the trajectory.
-
Data Presentation: MD Simulation Results
MD provides richer, more reliable data, including a more accurate estimate of binding free energy (ΔG).
| Derivative ID | Docking Score (kcal/mol) | Avg. Ligand RMSD (Å) | ΔG (MM/PBSA) (kcal/mol) | Key Stable Interactions |
| 4CB-002 | -7.8 | 1.2 ± 0.3 | -35.6 ± 4.1 | Halogen bond (stable >90% of simulation), H-bond with Serine (stable >85%) |
| 4CB-003 | -7.5 | 3.8 ± 0.9 | -18.2 ± 5.5 | H-bond with Aspartate is transient (stable <40%), ligand partially unbinds |
Final Comparison: Choosing the Right Tool
Both molecular docking and MD simulations are powerful tools, but they answer different questions. The key to a robust in-silico workflow is using them in a complementary fashion.
| Feature | Molecular Docking | Molecular Dynamics (MD) Simulation |
| Primary Goal | High-throughput screening, pose prediction | Stability analysis, binding free energy calculation |
| Computational Cost | Low (seconds to minutes per ligand) | High (days to weeks per complex) |
| Accuracy | Lower (dependent on scoring function) | Higher (physics-based, accounts for dynamics) |
| Flexibility | Limited (typically rigid protein) | Fully flexible system |
| Key Output | Docking Score (Binding Affinity Estimate) | Trajectory, ΔG (Binding Free Energy) |
| Use Case | Screen thousands of compounds; generate initial binding hypotheses. | Validate top hits from docking; accurately rank a few candidates; study binding mechanism. |
By integrating these methods, researchers can build a compelling, data-driven case for the binding affinity of this compound derivatives, ensuring that only the most promising candidates, validated by both high-throughput screening and rigorous dynamic simulation, are advanced to the costly stages of chemical synthesis and biological testing.
References
- 1. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs [mdpi.com]
- 5. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.bond.edu.au [pure.bond.edu.au]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]
- 18. pnas.org [pnas.org]
- 19. pnas.org [pnas.org]
- 20. dasher.wustl.edu [dasher.wustl.edu]
- 21. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 22. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
validation of analytical methods for 4-Cyanobenzamide quantification
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Cyanobenzamide Quantification
In the landscape of pharmaceutical development and manufacturing, the rigorous quantification of chemical intermediates is not merely a procedural step but a cornerstone of product quality, safety, and efficacy. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and reliable analytical methods to ensure its purity and concentration are accurately determined. This guide provides an in-depth comparison of validated analytical methods for this compound quantification, grounded in the principles of scientific integrity and regulatory compliance.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. This guide is designed to elucidate the causality behind experimental choices, ensuring that each method is presented as a self-validating system. We will explore the most prevalent and robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Before delving into specific techniques, it is crucial to understand the concept of a "stability-indicating" method. An analytical procedure is deemed stability-indicating if it can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[4] To achieve this, forced degradation studies are an indispensable part of method validation.[5][6] These studies intentionally stress the analyte under various conditions (e.g., acid, base, light, heat, oxidation) to produce potential degradants.[5][7] This ensures the method's specificity and provides a deeper understanding of the molecule's intrinsic stability.[5]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. longdom.org [longdom.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Comparative Cytotoxicity Assays of 4-Cyanobenzamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of 4-Cyanobenzamide Derivatives
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of a diverse range of compounds with significant therapeutic potential.[1] In the realm of oncology, derivatives of this compound are gaining increasing attention for their cytotoxic effects against various cancer cell lines. This guide provides a comprehensive overview of the methodologies used to assess the cytotoxic properties of these compounds, offering a comparative analysis of their efficacy and a detailed exploration of the underlying experimental protocols. As drug development professionals, a thorough understanding of these assays is paramount for the accurate evaluation and advancement of novel anticancer agents.
Pillar 1: Gauging Cytotoxicity - A Comparative Look at Key Assays
The initial evaluation of any potential anticancer compound hinges on robust and reproducible cytotoxicity assays. These assays provide critical information on a compound's ability to inhibit cell growth or induce cell death. Here, we delve into three widely adopted methods, each offering unique insights into the cytotoxic profile of this compound derivatives.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing. It provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the resulting color is directly proportional to the number of metabolically active cells.
Causality Behind Experimental Choices: The MTT assay is often the first-line screening tool due to its high throughput, cost-effectiveness, and sensitivity. It provides a rapid assessment of a compound's overall effect on cell proliferation and viability. However, it's crucial to recognize that this assay measures metabolic activity, which may not always directly correlate with cell death. For instance, a compound could induce a senescent state where cells are metabolically active but not proliferating. Therefore, results from the MTT assay should be corroborated with assays that directly measure cell death.
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay offers a direct measure of cytotoxicity by quantifying the release of LDH from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.
Causality Behind Experimental Choices: The LDH assay is a valuable tool for assessing compound-induced membrane damage. It is particularly useful for distinguishing between cytotoxic mechanisms that lead to membrane rupture (necrosis) and those that may initially preserve membrane integrity (early apoptosis). This assay is often run in parallel with the MTT assay to gain a more comprehensive understanding of a compound's effects.
Annexin V/PI Apoptosis Assay: Unveiling Programmed Cell Death
To specifically investigate whether a this compound derivative induces apoptosis, the Annexin V/Propidium Iodide (PI) assay is the gold standard. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye. PI is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membranes. By using flow cytometry, this dual-staining method can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality Behind Experimental Choices: This assay is critical for elucidating the mechanism of cell death. Identifying apoptosis as the primary mode of action is often a desirable characteristic for an anticancer drug, as it is a controlled and non-inflammatory process. The ability to distinguish between different stages of cell death provides a more nuanced understanding of a compound's kinetic effects.
Pillar 2: Comparative Cytotoxicity Data of this compound Derivatives
The following table summarizes the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines, as reported in the scientific literature. It is important to note that these results are compiled from different studies, and direct comparison of IC50/GI50 values should be made with caution due to potential variations in experimental conditions, such as cell passage number, reagent sources, and incubation times.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 1 | 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide | HOP-92 (Non-Small Cell Lung) | 4.56 | [2] |
| MDA-MB-468 (Breast) | 21.0 | [2] | ||
| SK-MEL-5 (Melanoma) | 30.3 | [2] | ||
| Compound 2 | N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 (Lung) | 7.5 | [3] |
| HeLa (Cervical) | 9.3 | [3] | ||
| MCF-7 (Breast) | 8.9 | [3] | ||
| Compound 3 | Bis-cyanoacrylamide derivative | A549 (Lung) | 1.15 | [4] |
| Compound 4 | Cyanoacrylamide incorporating sulfamethoxazole | HCT116 (Colon) | 14.5 | [5] |
| MDA-MB-231 (Breast) | 20 | [5] | ||
| A549 (Lung) | 36.4 | [5] |
Pillar 3: Experimental Protocols - A Self-Validating System
To ensure the trustworthiness and reproducibility of cytotoxicity data, adherence to well-defined and validated protocols is essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening of this compound compounds.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[3]
Detailed Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a positive control (cells lysed with a detergent) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background from the untreated cells.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (containing floating cells). Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Pillar 4: Putative Mechanism of Action - Induction of Apoptosis
While the precise signaling pathways activated by all this compound derivatives are still under investigation, a common mechanism of action for many anticancer benzamides is the induction of apoptosis.[6] This programmed cell death is a tightly regulated process involving a cascade of molecular events.
Hypothesized Apoptotic Pathway for this compound Derivatives
The following diagram illustrates a potential signaling pathway through which this compound compounds may induce apoptosis in cancer cells. This is a generalized pathway based on the known mechanisms of related compounds and serves as a framework for further investigation.
References
- 1. Structure-Activity Relationship of Niclosamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S‑Phase Cell Cycle Arrest in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Tale of Two Bonds: A Comparative Guide to Non-Covalent and Covalent Inhibitors Derived from 4-Cyanobenzamide
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors is a cornerstone of therapeutic innovation. The choice of how an inhibitor interacts with its target protein—either through fleeting, reversible connections or by forming a lasting, permanent bond—is a critical decision that profoundly influences its efficacy, selectivity, and safety profile. The 4-cyanobenzamide scaffold, a versatile and privileged structure in medicinal chemistry, provides an excellent platform to explore these two distinct inhibitory paradigms: non-covalent and covalent inhibition.
This guide offers an in-depth, objective comparison of these two strategies, leveraging examples derived from or conceptually related to the this compound core. We will dissect their mechanisms of action, weigh their respective advantages and disadvantages, and provide the experimental frameworks necessary for their rigorous evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the intricate process of inhibitor design.
The this compound Scaffold: A Foundation for Diverse Inhibition Strategies
This compound is a simple yet powerful building block in medicinal chemistry.[1] Its structure features a benzene ring substituted with a cyano (-C≡N) group and an amide (-CONH₂) group. This arrangement offers several advantages:
-
Hydrogen Bonding Capabilities: The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong, directional interactions within a protein's binding pocket.
-
π-π Stacking: The aromatic ring provides a platform for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
-
Synthetic Tractability: It serves as a readily available and modifiable starting material for the synthesis of more complex molecules.[1]
-
A Gateway to Covalency: The cyano group itself, or its synthetic derivatives like cyanamides, can be engineered to act as an electrophilic "warhead," enabling the formation of covalent bonds with target proteins.[1][2]
These features make this compound an ideal starting point for developing both non-covalent and covalent inhibitors targeting a range of enzyme classes.
The Covalent Strategy: Forging a Lasting Connection
Covalent inhibitors are designed to form a permanent chemical bond with their target protein, typically by reacting with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) in the enzyme's active site. This creates an irreversible complex, permanently inactivating the enzyme.
Mechanism of Action
Derivatives of this compound can be fashioned into covalent inhibitors by incorporating a reactive electrophilic group, often a cyanamide (-NH-C≡N).[1][2] This "warhead" is positioned to react with a nearby nucleophilic residue once the inhibitor has settled into the binding pocket.
For instance, 4-cyanamidobenzenesulfonamide derivatives have been developed as potent inhibitors of carbonic anhydrases and cathepsins.[2][3][4][5] The cyanamide moiety in these compounds acts as the electrophile, targeting a key cysteine residue in the active site of cysteine cathepsins.[1]
Caption: Mechanism of Irreversible Covalent Inhibition.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Potency: Irreversible inactivation can lead to profound and sustained target inhibition, often at low drug concentrations.[] | Potential for Off-Target Effects: The reactive warhead can potentially bind to other proteins with accessible nucleophiles, leading to toxicity.[][7] |
| Prolonged Duration of Action: The effect of the inhibitor persists even after the drug has been cleared from circulation, as new enzyme synthesis is required to restore activity.[7] | Risk of Immune Response: Covalent modification of proteins can create neoantigens, potentially triggering an immune response. |
| Overcoming High Substrate Concentrations: Can be effective even when competing with high concentrations of the natural substrate. | Stringent Design Requirements: Requires a delicate balance between reactivity and selectivity to avoid indiscriminate binding. |
The Non-Covalent Strategy: The Art of Reversible Binding
Non-covalent inhibitors function through a collection of weaker, reversible interactions. These include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. The inhibitor binds to the active site, preventing the substrate from binding, but can freely associate and dissociate from the enzyme.
Mechanism of Action
In this approach, the this compound scaffold is elaborated with additional chemical groups that optimize non-covalent interactions with the target's binding site. The design focuses on maximizing shape complementarity and forming a network of favorable interactions. The solid-state structures of this compound itself demonstrate a propensity for self-assembly guided by strong amide-amide hydrogen bonds and π-π stacking, illustrating the types of interactions that can be exploited in inhibitor design.[1]
Caption: Mechanism of Reversible Non-Covalent Inhibition.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Improved Selectivity: Relying on a precise combination of weak interactions often leads to higher target selectivity and a better safety profile.[8] | Potentially Lower Potency: Achieving the same level of inhibition as a covalent counterpart may require higher drug concentrations.[] |
| Lower Risk of Toxicity: The absence of a reactive warhead reduces the likelihood of off-target covalent modifications.[] | Shorter Duration of Action: The inhibitor's effect is dependent on its concentration in the plasma and tissues; as the drug is cleared, inhibition is reversed.[] |
| Favorable Pharmacokinetics: Reversible binding can lead to more predictable pharmacokinetic and pharmacodynamic (PK/PD) relationships. | Susceptibility to Resistance: A single point mutation in the binding site can be sufficient to disrupt binding and confer resistance. |
Conceptual Case Study: Covalent vs. Non-Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, making it a key target for B-cell malignancies like chronic lymphocytic leukemia (CLL).[9][10]
Covalent BTK Inhibitors: Ibrutinib and Acalabrutinib
-
Mechanism: First-generation (Ibrutinib) and second-generation (Acalabrutinib) covalent inhibitors work by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[10][11]
-
Efficacy: Both drugs show high efficacy and induce significant responses in patients with CLL.[11]
-
Selectivity and Off-Target Effects: Ibrutinib, the first-in-class inhibitor, is known to bind to several other kinases containing a similar cysteine residue, leading to off-target effects like bleeding and atrial fibrillation.[10][11][12] Acalabrutinib was specifically designed to be more selective for BTK, resulting in a significantly improved safety profile with fewer cardiovascular adverse events.[11][13][14][15] This highlights the critical evolution in covalent inhibitor design toward greater selectivity.
Non-Covalent BTK Inhibitors: Pirtobrutinib
-
Mechanism: Pirtobrutinib is a highly selective, non-covalent BTK inhibitor. It binds reversibly to the ATP-binding pocket and its action is independent of the Cys481 residue.[8][16]
-
Overcoming Resistance: A common mechanism of resistance to covalent BTK inhibitors is a mutation at the Cys481 binding site (e.g., C481S).[16] Because pirtobrutinib's binding is non-covalent and does not rely on this residue, it has demonstrated efficacy in patients whose disease has progressed on covalent BTK inhibitor therapy.[8][16]
-
Safety: To date, non-covalent BTK inhibitors have shown an excellent safety profile, likely due to their high selectivity and reversible binding mechanism.[8]
Comparative Data Summary: BTK Inhibitors
| Feature | Covalent (Ibrutinib) | Covalent (Acalabrutinib) | Non-Covalent (Pirtobrutinib) |
| Binding to BTK | Irreversible (Covalent to Cys481)[11] | Irreversible (Covalent to Cys481)[11] | Reversible (Non-Covalent)[8] |
| Selectivity | Less selective, inhibits other kinases[10][11] | More selective than Ibrutinib[10][11] | Highly selective[8] |
| Key Advantage | First-in-class, proven efficacy | Improved safety profile over Ibrutinib[13][14] | Overcomes C481S resistance mutations[8][16] |
| Common Adverse Events | Atrial fibrillation, bleeding, hypertension[13][14] | Headache, cough (fewer cardiac events)[14] | Generally well-tolerated; neutropenia[8] |
Experimental Protocols for Inhibitor Characterization
A rigorous and multi-faceted experimental approach is essential to accurately characterize and compare non-covalent and covalent inhibitors.
Biochemical Assay: Enzyme Inhibition Kinetics
This initial step determines an inhibitor's potency against the purified target enzyme.
Caption: Workflow for a Biochemical Enzyme Inhibition Assay.
Detailed Protocol: Fluorescence-Based Enzymatic Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in an appropriate assay buffer.
-
Prepare a stock solution of a fluorogenic substrate (which becomes fluorescent upon enzymatic cleavage).
-
Create a serial dilution series of the test inhibitor (covalent and non-covalent) in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Dispense a small volume (e.g., 1 µL) of the serially diluted inhibitor into the wells of a microplate.
-
Add a defined amount of enzyme solution to each well.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a set period (e.g., 30 minutes). This step is critical for covalent inhibitors, as their apparent IC50 will decrease with longer pre-incubation times.[17]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
For Non-Covalent Inhibitors: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot V₀ against inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
For Covalent Inhibitors: The IC₅₀ is time-dependent and less informative.[17][18] It is crucial to determine the second-order rate constant k_inact/K_I , which reflects the efficiency of covalent modification.[18] This requires a more complex kinetic analysis of the progress curves at various inhibitor concentrations.[17][19]
-
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique that measures real-time binding kinetics, providing invaluable data on both covalent and non-covalent interactions.[20]
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Detailed Protocol: SPR Kinetic Analysis
-
Surface Preparation:
-
Select a sensor chip (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Covalently immobilize the purified target protein to the activated surface via amine coupling.[21][22]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Measurement:
-
Prepare serial dilutions of the inhibitor in running buffer.
-
Inject the inhibitor solutions sequentially over the immobilized protein surface, from lowest to highest concentration.
-
The "association" phase occurs during the injection, and the "dissociation" phase begins when the injection ends and only running buffer flows over the surface. The instrument records the binding response in real-time, generating a sensorgram.
-
-
Data Analysis:
-
For Non-Covalent Inhibitors: Globally fit the sensorgrams from all concentrations to a 1:1 Langmuir binding model to determine the association rate constant (kₐ or k_on), the dissociation rate constant (k_d or k_off), and the equilibrium dissociation constant (K_D = k_d/kₐ).
-
For Covalent Inhibitors: The dissociation will be negligible or non-existent. The data must be fit to a "two-state reaction" model, which accounts for the initial reversible binding (K_I) followed by the irreversible covalent modification step (k_inact).[20][23] This allows for a full kinetic characterization of the covalent interaction.
-
Cell-Based Assay: Cellular Potency and Target Engagement
Ultimately, an inhibitor must function within the complex environment of a living cell. Cell-based assays are crucial for confirming on-target activity and assessing functional outcomes.
Caption: Workflow for a Cell-Based Potency Assay.
Detailed Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line whose proliferation is dependent on the target enzyme) under standard conditions.
-
Harvest and count the cells, then seed them at an appropriate density into the wells of a 96- or 384-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitors.
-
Add the diluted inhibitors to the appropriate wells, ensuring a final DMSO concentration is low and consistent across all wells. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for a period relevant to the cell doubling time and expected mechanism of action (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add the reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[24]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).
-
Conclusion: Choosing the Right Bond for the Job
The choice between a non-covalent and a covalent inhibition strategy is not a matter of one being universally superior to the other. It is a strategic decision dictated by the therapeutic target, the desired clinical outcome, and the acceptable safety margin.
-
Covalent inhibitors offer unparalleled potency and a prolonged duration of action, making them exceptionally powerful tools, particularly in oncology. The evolution from first- to second-generation covalent drugs, as seen with BTK inhibitors, demonstrates that meticulous design can overcome initial challenges with off-target effects, leading to highly effective and safer medicines.[11][14]
-
Non-covalent inhibitors provide the advantages of higher selectivity and a potentially more favorable safety profile.[][8] Their reversibility is not a weakness but a distinct mechanistic feature that can be brilliantly exploited to overcome resistance mechanisms that plague their covalent counterparts.[16]
The this compound scaffold remains a valuable starting point for both avenues of discovery. By understanding the fundamental principles of each approach and employing a rigorous suite of biochemical, biophysical, and cell-based assays, drug discovery teams can rationally design the next generation of inhibitors, tailored with the right kind of bond for the therapeutic challenge at hand.
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. Covalent and Non-Covalent BTK Inhibition in Chronic Lymphocytic Leukemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 13. ajmc.com [ajmc.com]
- 14. drugs.com [drugs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drughunter.com [drughunter.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Theory [sprpages.nl]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of In Vitro Enzyme Inhibition Assays for 4-Cyanobenzamide Derivatives
Introduction: The Criticality of Robust Assay Validation in Drug Discovery
In the landscape of modern drug discovery, 4-cyanobenzamide derivatives have emerged as a versatile scaffold for developing potent and selective enzyme inhibitors. These compounds have shown promise in targeting a range of enzymes implicated in various diseases.[1] For instance, derivatives of this compound are being investigated as inhibitors of human carbonic anhydrase VII (hCA VII) and cathepsin S for neuropathic pain, and also show inhibitory activity against other carbonic anhydrase isoforms.[1][2][3] Given their therapeutic potential, the rigorous validation of in vitro enzyme inhibition assays is paramount to accurately characterize their potency and selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret these critical assays, ensuring data integrity and accelerating the path to clinical candidacy.
The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[4][5] This principle is enshrined in guidelines from regulatory bodies like the International Council for Harmonisation (ICH), which provide a harmonized framework for bioanalytical method validation to support regulatory submissions.[4][5][6][7] While these guidelines are extensive, this guide will focus on their practical application to in vitro enzyme inhibition assays for this compound derivatives, emphasizing the scientific rationale behind each validation parameter.
Comparative Analysis of In Vitro Enzyme Inhibition Assay Formats
The choice of assay format is a critical first step and is dictated by the specific enzyme target and the available resources. Each format has its own set of advantages and disadvantages in terms of sensitivity, throughput, and susceptibility to interference.
Traditional Spectrophotometric and Fluorometric Assays
These assays are the workhorses of many academic and industrial labs. They rely on a change in absorbance or fluorescence upon enzymatic conversion of a substrate to a product.
-
Principle: The rate of the enzymatic reaction is monitored by measuring the increase or decrease in a chromogenic or fluorogenic signal over time.[8]
-
Advantages: They are generally cost-effective, readily available, and the instrumentation is commonplace. Fluorometric assays, in particular, offer high sensitivity and allow for continuous monitoring of reaction kinetics.[8][9][10]
-
Disadvantages: They can be prone to interference from colored or fluorescent compounds. The sensitivity of spectrophotometric assays may be limited for enzymes with low turnover rates.
Luminescence-Based Assays
These assays measure the light produced from a chemical reaction, often involving ATP, such as in kinase assays where the remaining ATP is quantified.
-
Principle: The amount of light generated is proportional to the enzyme activity. For example, in the PARP-Glo™ assay, a luciferin derivative is used as a substrate, and the reaction is stopped before measuring the luminescent signal.[11]
-
Advantages: High sensitivity, broad dynamic range, and low background signals.
-
Disadvantages: The reagents can be expensive, and the signal can be susceptible to quenching by certain compounds.
Proximity-Based Assays: AlphaScreen and HTRF
These are homogeneous (no-wash) assays that are well-suited for high-throughput screening (HTS).[12][13][14][15]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity by a specific biological interaction.[15][16] Inhibition of this interaction leads to a decrease in signal.[15] AlphaScreen technology is versatile and can be used to quantify analyte accumulation or depletion, bimolecular interactions, and post-translational modifications.[13][14]
-
HTRF (Homogeneous Time-Resolved Fluorescence): This technology combines fluorescence resonance energy transfer (FRET) with time-resolved measurement.[17] It uses a donor and acceptor fluorophore pair, and the signal is generated when they are in close proximity. HTRF assays are known for their robustness and can be miniaturized for high-throughput screening.[17][18][19][20][21]
Table 1: Comparison of Common In Vitro Enzyme Inhibition Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Spectrophotometric | Change in absorbance | Cost-effective, readily available instrumentation | Lower sensitivity, interference from colored compounds |
| Fluorometric | Change in fluorescence | High sensitivity, real-time monitoring | Interference from fluorescent compounds, photobleaching |
| Luminescent | Light emission from a chemical reaction | High sensitivity, broad dynamic range, low background | Reagent cost, potential for signal quenching |
| AlphaScreen | Bead-based proximity assay | Homogeneous, high-throughput, sensitive | Potential for interference from singlet oxygen quenchers |
| HTRF | Time-resolved FRET | Homogeneous, robust, low background, high-throughput | Requires specific instrumentation, potential for FRET interference |
The Pillars of Assay Validation: A Step-by-Step Guide
A robustly validated assay provides confidence in the generated data. The following parameters are crucial for the validation of any in vitro enzyme inhibition assay.
Determination of Enzyme Kinetics and IC50 Values
Understanding the enzyme's kinetics is the foundation of any inhibition study.[22][23] The Michaelis-Menten constant (Km) for the substrate and the maximal velocity (Vmax) of the reaction should be determined.
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor.[24] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[24][25]
Experimental Workflow for IC50 Determination:
Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.
Mechanism of Inhibition (MOI) Studies
Determining the mechanism by which a compound inhibits an enzyme is crucial for lead optimization. The primary reversible inhibition modalities are competitive, non-competitive, and uncompetitive.[26][27][28][29]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.[28][29]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This decreases Vmax but does not affect Km.[26]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[27]
MOI studies are typically performed by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using double reciprocal plots (Lineweaver-Burk plots).[28]
Caption: A diagram illustrating the different reversible enzyme inhibition modalities.
Addressing Non-Specific Inhibition and Assay Artifacts
It is crucial to differentiate true inhibitors from compounds that interfere with the assay technology. Common sources of artifacts include:
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that sequester the enzyme, leading to apparent inhibition.
-
Interference with Detection: As mentioned earlier, colored or fluorescent compounds can interfere with spectrophotometric and fluorometric assays.
-
Reaction with Assay Components: Some compounds may react with assay reagents, such as reducing agents, leading to false positives.
Strategies to Mitigate Assay Artifacts:
-
Include Detergents: The inclusion of a non-ionic detergent (e.g., Triton X-100) in the assay buffer can help to prevent compound aggregation.
-
Counter-Screens: For proximity-based assays like AlphaScreen, counter-screens are essential to identify compounds that interfere with the bead technology itself.[13]
-
Orthogonal Assays: Confirming hits in a secondary assay that uses a different detection technology can provide strong evidence for true inhibition.
Detailed Experimental Protocols
The following are example protocols for commonly used in vitro enzyme inhibition assays. These should be optimized for the specific enzyme and inhibitor being studied.
Protocol 1: Colorimetric PARP1 Inhibition Assay
Poly(ADP-ribose) polymerase (PARP) enzymes are important targets in cancer therapy, and their inhibition is a key strategy for treating tumors with DNA repair deficiencies.[30][31]
Materials:
-
Histone-coated 96-well plate
-
Recombinant PARP1 enzyme
-
Activated DNA
-
This compound derivative inhibitor stock solution
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
To each well of the histone-coated plate, add the reaction mix containing PARP assay buffer, activated DNA, and various concentrations of the this compound derivative inhibitor.[32]
-
Initiate the reaction by adding the recombinant PARP1 enzyme to each well.[32]
-
Incubate the plate at 37°C for 1 hour.[32]
-
Add biotinylated NAD+ to each well and incubate for another hour at 37°C.[32]
-
Wash the plate multiple times with wash buffer to remove unbound reagents.[32]
-
Add Streptavidin-HRP to each well and incubate at room temperature.[32]
-
Wash the plate again.[32]
-
Add the TMB substrate and incubate until a color develops.[32]
-
Add the stop solution to terminate the reaction.[32]
-
Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Fluorometric HDAC Inhibition Assay
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and are important targets in cancer and other diseases.[33][34][35]
Materials:
-
Recombinant HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound derivative inhibitor stock solution
-
HDAC assay buffer
-
Developer solution containing trypsin
Procedure:
-
In a 96-well plate, add the HDAC assay buffer, the fluorogenic HDAC substrate, and various concentrations of the this compound derivative inhibitor.
-
Initiate the reaction by adding the recombinant HDAC enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution containing trypsin.[36] Trypsin cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).[36]
-
Incubate for a further 15-30 minutes to allow for complete development.
-
Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Conclusion: Ensuring Data Integrity for Successful Drug Discovery
The validation of in vitro enzyme inhibition assays is a cornerstone of successful drug discovery. By carefully selecting the appropriate assay format, rigorously validating key parameters, and being mindful of potential artifacts, researchers can generate high-quality, reproducible data. This, in turn, enables confident decision-making in lead selection and optimization, ultimately accelerating the development of novel therapeutics based on the this compound scaffold. Adherence to the principles outlined in this guide, grounded in scientific integrity and regulatory expectations, will empower researchers to navigate the complexities of enzyme inhibition studies and contribute to the advancement of medicine.
References
- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 7. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 8. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. colorado.edu [colorado.edu]
- 17. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 23. Enzyme Kinetics Study: Significance and symbolism [wisdomlib.org]
- 24. IC50 - Wikipedia [en.wikipedia.org]
- 25. courses.edx.org [courses.edx.org]
- 26. fiveable.me [fiveable.me]
- 27. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Khan Academy [khanacademy.org]
- 29. teachmephysiology.com [teachmephysiology.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay | Semantic Scholar [semanticscholar.org]
- 36. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Cyanobenzamide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Cyanobenzamide, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond providing high-quality reagents to empowering our partners with the knowledge to manage them responsibly.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a versatile reagent, but its chemical nature demands careful handling throughout its lifecycle.
1.1. GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for understanding chemical hazards. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects[1] |
1.2. The "Why" Behind the Hazards: Chemical Reactivity and Decomposition
The primary concern with this compound, as with many nitrile-containing compounds, is the potential for the release of highly toxic hydrogen cyanide (HCN) gas. This can occur under specific conditions:
-
Thermal Decomposition: When heated to decomposition, this compound can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[2][3]
-
Incompatibility with Strong Acids and Bases: Contact with strong acids or bases can lead to the hydrolysis of the nitrile group, potentially liberating cyanide ions or hydrogen cyanide gas.[2] It is also incompatible with strong oxidizing and reducing agents.[2][4]
Understanding these reaction pathways is critical for preventing accidental exposure and for making informed decisions about waste segregation and disposal.
Personnel Protection: Your First Line of Defense
Adherence to proper Personal Protective Equipment (PPE) protocols is non-negotiable when handling this compound, from initial use to final disposal.
2.1. Standard Laboratory PPE
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.[4]
-
Respiratory Protection: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[2][4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Step-by-Step Disposal Protocol for this compound Waste
This protocol provides a clear, actionable workflow for the safe disposal of this compound waste, including pure compound, contaminated labware, and spill cleanup materials.
3.1. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Dedicated Hazardous Waste Container: Designate a specific, clearly labeled, and sealed container for all this compound waste.[4][5] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[6]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound Waste." Include the date of initial waste accumulation.[5]
-
Incompatible Waste Streams: Crucially, do not mix this compound waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents. [4][7] Mixing can trigger hazardous chemical reactions.
3.2. Containerization of Waste
-
Solid Waste: Carefully transfer excess or expired this compound solid into the designated hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and contaminated paper towels should be placed in the same dedicated container.[4] Non-disposable glassware must be decontaminated before washing.
-
Decontamination of Glassware:
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect the solvent rinse as hazardous waste in a separate, appropriately labeled container for flammable liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
3.3. Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be a cool, dry, and well-ventilated location, away from heat sources and incompatible materials.[4]
-
Ensure that eyewash stations and safety showers are readily accessible near the storage location.[2][3]
3.4. Final Disposal
-
Professional Disposal Service: The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) department.[4][5]
-
Regulatory Compliance: Chemical waste generators are legally responsible for ensuring their waste is classified and disposed of in accordance with all local, regional, and national regulations.[3] This includes adherence to guidelines from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]
-
Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the drain or in the regular trash. [4] This can lead to environmental contamination and pose a significant risk to public health.[10][11]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A well-defined emergency plan is crucial for mitigating risks.
4.1. Spill Cleanup
In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to draw away dust.[12]
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Clean:
-
For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[2][3] Avoid generating dust.[2][3] A damp paper towel can be used to gently cover and collect the solid.[13]
-
Use an absorbent material like vermiculite or sand for any liquid solutions.[12][13]
-
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
4.2. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. p-Cyanobenzamide | C8H6N2O | CID 76427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 8. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. PUBLIC HEALTH STATEMENT - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Proper Disposal Of Materials In A Clinical Lab [needle.tube]
- 12. acs.org [acs.org]
- 13. enhs.uark.edu [enhs.uark.edu]
Mastering the Safe Handling of 4-Cyanobenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 4-Cyanobenzamide, a versatile building block in organic synthesis, requires meticulous handling due to its potential hazards. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for its safe use, from initial preparation to final disposal. By understanding the why behind each step, we can cultivate a laboratory environment where safety is not just a protocol, but an instinct.
Hazard Analysis: Understanding the Risks of this compound
Before any container is opened, a thorough understanding of the compound's hazard profile is essential. This compound (CAS RN: 3034-34-2) is a solid, typically a white to light yellow powder or crystal.[1] Its primary hazards, as defined by the Globally Harmonized System (GHS), demand our respect and careful management.
Key Hazards:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[1]
-
Skin Irritation: It is known to cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
A critical, though less immediate, hazard is the potential for this compound to release highly toxic hydrogen cyanide (HCN) gas if it comes into contact with strong acids or is subjected to decomposition by heat.[1][3] This underscores the necessity of stringent controls over storage and experimental conditions.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed[1][2] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[2] |
The Core of Safety: A Multi-Layered Personal Protective Equipment (PPE) Strategy
The selection of PPE is not a matter of simple compliance but a calculated risk mitigation strategy. For this compound, this strategy must account for the dual threats of particulate exposure and potential chemical permeation. All PPE should be donned before entering the designated work area and removed before exiting.
Hand Protection: The First Line of Defense
Given the skin irritation hazard, glove selection is critical. A single pair of standard disposable gloves is insufficient.
-
Rationale: The principle of "double-gloving" is recommended to provide redundancy.[3][4] Should the outer glove be compromised, the inner glove provides a temporary, but crucial, barrier, allowing the user time to safely withdraw and decontaminate.
-
Material Selection: Nitrile rubber is a robust choice for handling solid this compound due to its general resistance to a wide range of chemicals and good puncture resistance.[5] For situations involving potential solvent splashes, consulting a specific chemical resistance chart is paramount. While direct data for this compound is scarce, data for similar nitrile compounds and amides should be considered. Thicker nitrile or butyl rubber gloves offer enhanced protection for prolonged handling or submersion.[6]
-
Protocol:
-
Inspect both pairs of gloves for any signs of degradation or punctures before use.
-
Don the inner glove, ensuring it sits comfortably against the skin.
-
Don the outer glove, pulling the cuff over the sleeve of the lab coat.
-
If the outer glove becomes contaminated, remove both gloves immediately, wash hands thoroughly, and don fresh pairs.
-
Replace gloves after a maximum of two hours of continuous use, or immediately if contamination is suspected.
-
Eye and Face Protection: Shielding Against the Unseen
Because this compound is a fine powder that can easily become airborne and causes serious eye irritation, robust eye and face protection is non-negotiable.
-
Rationale: Standard safety glasses do not provide a complete seal and are inadequate for protecting against fine dusts or chemical splashes.
-
Equipment:
-
Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[7] These provide a seal around the eyes, preventing the ingress of airborne particulates.
-
Secondary Protection: When handling larger quantities (typically >10g) or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a full-face shield must be worn over the chemical splash goggles.[1][6]
-
Body Protection: The Impermeable Barrier
A standard cotton lab coat offers minimal protection against chemical splashes and particulate contamination.
-
Equipment: A laboratory coat, preferably made of a material with low permeability like polyester or a poly-cotton blend, with a fully fastened front and tight-fitting cuffs, is required.[4] For large-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection: Managing Inhalation Risk
The risk of inhaling this compound dust is highest when weighing or transferring the solid. The level of respiratory protection must be matched to the scale and nature of the operation.
-
Rationale: Engineering controls are the primary method for mitigating inhalation risks. However, when these are not sufficient to control exposure below permissible limits, respiratory protection is required.[8][9]
-
Decision Framework:
-
Small-Scale (<1g) in a Ventilated Enclosure: For handling milligram quantities within a certified chemical fume hood or a powder containment hood, a NIOSH-approved N95 disposable respirator (dust mask) is the minimum requirement to protect against aerosolized particulates.
-
Large-Scale (>1g) or Poor Ventilation: When working with larger quantities or if the ventilation is suboptimal, a half-mask or full-face elastomeric respirator with P100 (HEPA) particulate filters is necessary.[10] The P100 filter provides 99.97% filtration efficiency for all particulates.[11]
-
Risk of HCN Gas: If there is any possibility of acidification or thermal decomposition, a supplied-air respirator is the only safe option. Cartridge-based respirators are not recommended for hydrogen cyanide due to its poor warning properties.
-
Operational Plan: A Step-by-Step Procedural Workflow
A systematic approach to handling this compound is crucial for safety and experimental reproducibility. This workflow integrates safety checks at every critical juncture.
Preparation and Pre-Handling
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[1][4] This area should be clearly marked with signage indicating the presence of a toxic chemical.[1]
-
Information Review: Before starting, review the Safety Data Sheet (SDS) for this compound and the lab-specific Standard Operating Procedure (SOP).[12]
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and have been tested within the last month.[4] Ensure a spill kit appropriate for solid chemical spills is readily available.
-
Assemble Materials: Gather all necessary equipment (glassware, spatulas, etc.) and place them within the fume hood before introducing the chemical. This minimizes movement in and out of the containment area.
Handling and Experimental Procedure
Caption: Workflow for Safe Handling of this compound.
-
Weighing: Tare a suitable container on a balance located within the fume hood. Carefully transfer the desired amount of this compound using a dedicated spatula, minimizing the creation of dust.
-
Transfer: Gently add the weighed solid to the reaction vessel. If using a solvent, add it slowly to avoid splashing.
-
Reaction Conditions: Ensure the reaction is not conducted under acidic conditions without appropriate controls, due to the risk of HCN evolution.[3] Avoid excessive heating.
-
Monitoring: Continuously monitor the reaction for any unexpected changes. Never leave a hazardous reaction unattended.[3]
Emergency Response Plan: Preparedness for the Unexpected
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be trained on these procedures.
Chemical Exposure
-
Skin Contact: Immediately move to the nearest safety shower.[4] While rinsing, remove all contaminated clothing. Continue flushing the affected area with copious amounts of water for at least 15 minutes.[1][3] Seek immediate medical attention.
-
Eye Contact: Proceed immediately to an eyewash station.[1] Forcibly hold the eyelids open and flush with a continuous, low-pressure stream of water for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[12] If breathing is difficult or has stopped, trained personnel should provide artificial respiration (avoid mouth-to-mouth resuscitation to prevent rescuer exposure).[1] Call for emergency medical services immediately.
-
Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
In all cases of exposure, provide the responding medical personnel with the Safety Data Sheet for this compound.[12]
Spill Management
-
Small Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area (see Section 5.2).
-
-
Large Spill (or any spill outside a fume hood):
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's Environmental Health and Safety (EHS) office and/or emergency services.
-
Provide details of the spilled substance and its location. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Decontamination and Disposal Plan: Closing the Loop Safely
Proper decontamination and disposal are critical to prevent residual contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Rationale: Cyanide-containing waste is classified as acutely toxic hazardous waste and must never be mixed with other waste streams.[12]
-
Procedure:
-
Dedicate a specific, clearly labeled, and sealed container for this compound waste.[4][12] The label must include "Hazardous Waste," "Acutely Toxic," and "this compound."[12]
-
All contaminated solid waste, including gloves, weigh boats, paper towels, and used PPE, must be placed in this container.[4][12]
-
Contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
-
The empty this compound reagent bottle itself is considered hazardous waste and must be disposed of through the EHS office, not in the regular trash.[12]
-
Decontamination of Surfaces and Glassware
-
Rationale: A two-step process is recommended for surfaces and glassware contaminated with cyanide compounds to effectively neutralize and remove the hazard.[1][4]
-
Procedure (to be performed inside a fume hood):
-
Initial Decontamination: Wipe all surfaces and rinse all glassware with a pH 10 buffer solution.[1][4] This basic environment helps to prevent the formation of HCN gas.
-
Oxidative Decontamination: Following the buffer rinse, wipe surfaces and rinse glassware with a freshly prepared 10% bleach (sodium hypochlorite) solution. Allow a contact time of at least 15 minutes. This will oxidize the cyanide to the much less toxic cyanate ion.[3]
-
Final Cleaning: After the bleach treatment, wash glassware with soap and water as usual.
-
All rinsates and wipes from the decontamination process must be collected as hazardous waste.[1][4]
-
Final Disposal
All collected hazardous waste must be disposed of through your institution's licensed Environmental Health and Safety (EHS) provider.[14] Do not attempt to dispose of this compound waste via standard trash or sewer systems. Adherence to local, state, and federal regulations is mandatory.[14]
Caption: Decision Tree for this compound Waste Management.
By embedding these principles of hazard recognition, rigorous planning, and meticulous execution into your daily laboratory workflow, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of scientific integrity.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. osha.gov [osha.gov]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. osha.gov [osha.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. 3m.com [3m.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
